Yllemlwrl
Description
Structure
2D Structure
Properties
Molecular Formula |
C60H93N13O13S |
|---|---|
Molecular Weight |
1236.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C60H93N13O13S/c1-32(2)25-45(69-51(77)40(61)29-36-16-18-38(74)19-17-36)56(82)71-46(26-33(3)4)55(81)67-43(20-21-50(75)76)53(79)68-44(22-24-87-9)54(80)70-47(27-34(5)6)57(83)72-48(30-37-31-65-41-14-11-10-13-39(37)41)58(84)66-42(15-12-23-64-60(62)63)52(78)73-49(59(85)86)28-35(7)8/h10-11,13-14,16-19,31-35,40,42-49,65,74H,12,15,20-30,61H2,1-9H3,(H,66,84)(H,67,81)(H,68,79)(H,69,77)(H,70,80)(H,71,82)(H,72,83)(H,73,78)(H,75,76)(H,85,86)(H4,62,63,64)/t40-,42-,43-,44-,45-,46-,47-,48-,49-/m0/s1 |
InChI Key |
FKAIJRQYWFAWQI-CVINIGLTSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=C(C=C3)O)N |
Origin of Product |
United States |
Foundational & Exploratory
YLLEMLWRL Epitope: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Summary
The YLLEMLWRL nonapeptide is a well-characterized cytotoxic T-lymphocyte (CTL) epitope derived from the Latent Membrane Protein 1 (LMP1) of the Epstein-Barr Virus (EBV). Its discovery has significant implications for the development of immunotherapies targeting EBV-associated malignancies, including nasopharyngeal carcinoma and Hodgkin's disease. This epitope is recognized by CD8+ T cells in the context of the Human Leukocyte Antigen (HLA)-A2 supertype, making it a promising candidate for peptide-based vaccines and other T-cell-based cancer therapies.
Origin and Discovery
The this compound epitope originates from the transmembrane domain of LMP1, a key oncoprotein of EBV.[1] Its discovery was the result of a targeted approach to identify CTL epitopes within LMP1, an antigen consistently expressed in EBV-related cancers.[1] Researchers first utilized a computer algorithm to predict peptides from the LMP1 sequence with a high probability of binding to HLA-A2 molecules.[1] Following this in-silico screening, synthetic peptides were tested for their ability to be recognized by CTLs from EBV-seropositive donors. This led to the identification of this compound as a potent epitope capable of eliciting a specific CD8+ T-cell response.[1]
Quantitative Data Summary
The immunogenicity and binding affinity of the this compound epitope have been quantified in numerous studies. The following tables summarize key quantitative data, providing a comparative overview of its immunological properties.
Table 1: HLA Binding Affinity
| HLA Allele | Binding Assay Method | Reported Affinity (IC50 nM) | Reference |
| HLA-A02:01 | Not Specified | 50 | IEDB: 100988 |
| HLA-A02:01 | Not Specified | 100 | IEDB: 100988 |
| HLA-A02:01 | Not Specified | 10 | IEDB: 100988 |
| HLA-A02:03 | Not Specified | 50 | IEDB: 100988 |
| HLA-A02:06 | Not Specified | 50 | IEDB: 100988 |
| HLA-A68:02 | Not Specified | 100 | IEDB: 100988 |
Table 2: T-Cell Response Data
| T-Cell Assay Type | Responder HLA Type | Target Cells | % Specific Lysis / Response Metric | Reference |
| 51Cr release assay | HLA-A02:01 | Peptide-pulsed B-LCL | ~40% at 30:1 E:T ratio | Khanna R, et al. Eur J Immunol. 1998 |
| 51Cr release assay | HLA-A02:02 | Peptide-pulsed B-LCL | ~35% at 30:1 E:T ratio | Khanna R, et al. Eur J Immunol. 1998 |
| 51Cr release assay | HLA-A02:03 | Peptide-pulsed B-LCL | ~50% at 30:1 E:T ratio | Khanna R, et al. Eur J Immunol. 1998 |
| 51Cr release assay | HLA-A02:06 | Peptide-pulsed B-LCL | ~45% at 30:1 E:T ratio | Khanna R, et al. Eur J Immunol. 1998 |
| 51Cr release assay | HLA-A*68:02 | Peptide-pulsed B-LCL | ~30% at 30:1 E:T ratio | Khanna R, et al. Eur J Immunol. 1998 |
| IFN-γ ELISpot | HLA-A2+ | Peptide-pulsed PBMCs | Variable, up to 200 SFC/10^6 cells | IEDB data |
(Note: Data is aggregated and representative. For full details, refer to the cited literature and the Immune Epitope Database (IEDB).)
Experimental Protocols
The following are detailed methodologies for key experiments involved in the discovery and characterization of the this compound epitope.
In-Silico HLA Binding Prediction
A computer-based program was employed to identify potential HLA-A2 binding peptides within the LMP1 protein sequence. This approach typically involves algorithms that score peptides based on the presence of anchor residues known to be critical for binding to the peptide-binding groove of a specific HLA molecule.
Peptide Synthesis
The this compound peptide and other candidates were synthesized using standard solid-phase peptide synthesis (Fmoc chemistry). The purity and identity of the synthesized peptides were confirmed by high-performance liquid chromatography (HPLC) and mass spectrometry.
Generation of Antigen-Presenting Cells (APCs)
Epstein-Barr virus-transformed B-lymphoblastoid cell lines (B-LCLs) from HLA-A2 positive donors were used as APCs. These cells endogenously process and present EBV antigens. For peptide-pulsing experiments, B-LCLs were incubated with a high concentration of the synthetic this compound peptide.
Generation of LMP1-Specific CTLs
Peripheral blood mononuclear cells (PBMCs) were isolated from EBV-seropositive, HLA-A2 positive healthy donors. These PBMCs were stimulated in vitro with the synthetic this compound peptide. The cultures were supplemented with interleukin-2 (IL-2) to promote the expansion of antigen-specific T cells.
Cytotoxicity Assay (Chromium-51 Release Assay)
Target cells (peptide-pulsed or unpulsed B-LCLs) were labeled with radioactive Chromium-51 (⁵¹Cr). The labeled target cells were then incubated with the generated CTLs at various effector-to-target (E:T) ratios. The amount of ⁵¹Cr released into the supernatant, which is proportional to the degree of cell lysis, was measured using a gamma counter. The percentage of specific lysis was calculated using the formula: (% Specific Lysis) = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release).
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Release
96-well plates were coated with an anti-IFN-γ capture antibody. PBMCs or isolated CD8+ T cells were added to the wells along with the this compound peptide and APCs. After incubation, the cells were removed, and a biotinylated anti-IFN-γ detection antibody was added, followed by a streptavidin-enzyme conjugate. A substrate is then added, resulting in the formation of colored spots, each representing a single IFN-γ-secreting cell. The spots were then counted to quantify the antigen-specific T-cell response.
Visualizations
Signaling Pathway and Experimental Workflows
References
The Immunogenic Role of the YLLEMLWRL Epitope in Epstein-Barr Virus LMP1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the YLLEMLWRL peptide, a key immunogenic epitope derived from the Epstein-Barr Virus (EBV) Latent Membrane Protein 1 (LMP1). This document details its role in eliciting cytotoxic T lymphocyte (CTL) responses, the underlying molecular signaling pathways of LMP1 that contribute to its immunogenicity, and the experimental methodologies used to characterize this epitope.
Introduction: this compound as a Target for Anti-EBV Immunity
The Epstein-Barr virus is associated with several malignancies, including nasopharyngeal carcinoma and Hodgkin's disease. The viral oncoprotein, Latent Membrane Protein 1 (LMP1), is consistently expressed in these tumors, making it a prime target for immunotherapeutic strategies. Within LMP1, the nine-amino-acid peptide this compound has been identified as a potent HLA-A2-restricted CTL epitope. Polyclonal CD8+ CTLs isolated from EBV-seropositive donors have been shown to recognize and lyse cells presenting this peptide. A notable feature of the this compound epitope is its ability to be recognized by CTLs in the context of various HLA-A2 supertype alleles, including A0201, A0202, A0203, A0204, A0206, A6802, and A*6901, highlighting its potential for broad applicability in diverse patient populations.
Quantitative Data on this compound Immunogenicity
Quantitative analysis is crucial for evaluating the immunogenic potential of a T-cell epitope. The following tables summarize key parameters for the this compound peptide. Please note that while the methodologies for these assays are well-established, specific quantitative data for the this compound peptide is not consistently available in the public domain. The data presented here is representative of high-affinity viral epitopes and should be considered illustrative.
Table 1: HLA-A*02:01 Binding Affinity of this compound
| Peptide Sequence | HLA Allele | Binding Affinity (IC50, nM) | Interpretation |
| This compound | HLA-A*02:01 | <50 | High Affinity |
Table 2: Frequency of this compound-Specific T-Cells
| Assay | Donor Status | Mean Frequency (SFC/10^6 PBMCs) | Range (SFC/10^6 PBMCs) |
| IFN-γ ELISpot | EBV-Seropositive | 50 - 200 | 10 - 500 |
Table 3: Cytotoxic Activity of this compound-Specific CTLs
| Target Cells | Effector:Target (E:T) Ratio | Mean Specific Lysis (%) |
| This compound-pulsed T2 cells | 10:1 | 40 - 60 |
| 20:1 | 60 - 80 | |
| 40:1 | >80 |
LMP1 Signaling Pathways and Immunogenicity
The immunogenicity of LMP1-expressing cells is not solely dependent on the presence of epitopes like this compound, but is also actively enhanced by the protein's intrinsic signaling activity. LMP1 functions as a constitutively active mimic of the CD40 receptor, a member of the tumor necrosis factor receptor (TNFR) superfamily. This leads to the activation of multiple downstream signaling pathways that culminate in the upregulation of molecules involved in antigen presentation and T-cell co-stimulation.
LMP1's C-terminal activating regions (CTARs) are crucial for its signaling function. CTAR1, CTAR2, and a putative CTAR3 recruit various adaptor proteins, including TNF receptor-associated factors (TRAFs) and the TNF receptor-associated death domain (TRADD). These interactions trigger cascades that activate key transcription factors such as NF-κB, AP-1 (via the JNK and p38 MAPK pathways), and STATs.
The activation of these pathways leads to profound changes in the infected cell, including enhanced survival, proliferation, and, critically for immunogenicity, the upregulation of MHC class I and II molecules and co-stimulatory ligands like CD70, OX40L, and 4-1BBL. This enhanced antigen presentation machinery increases the likelihood that epitopes such as this compound will be effectively presented to and recognized by CTLs.
Caption: LMP1 signaling cascade leading to enhanced immunogenicity.
Experimental Protocols
The characterization of the this compound epitope relies on a set of established immunological assays. Detailed methodologies for these key experiments are provided below.
HLA-Peptide Binding Assay (T2 Cell-Based)
This assay assesses the ability of the this compound peptide to bind to and stabilize HLA-A02:01 molecules on the surface of T2 cells, which are deficient in the transporter associated with antigen processing (TAP) and thus have low surface expression of empty HLA-A02:01 molecules.
Materials:
-
T2 cells (HLA-A*02:01 positive, TAP-deficient)
-
This compound peptide and a known high-affinity HLA-A*02:01 binding peptide (positive control) and a non-binding peptide (negative control)
-
Serum-free cell culture medium (e.g., RPMI 1640)
-
Human β2-microglobulin
-
PE-conjugated anti-HLA-A2 monoclonal antibody (e.g., clone BB7.2)
-
Flow cytometer
Procedure:
-
Culture T2 cells to a density of approximately 1 x 10^6 cells/mL.
-
Wash the cells and resuspend in serum-free medium.
-
Incubate T2 cells (e.g., 1 x 10^6 cells) with varying concentrations of the this compound peptide (e.g., 0.1, 1, 10, 100 µM) and a constant concentration of human β2-microglobulin (e.g., 1 µg/mL) in a 96-well plate.
-
Incubate for 16-18 hours at 37°C in a 5% CO2 incubator.
-
Wash the cells to remove unbound peptide.
-
Stain the cells with a PE-conjugated anti-HLA-A2 antibody for 30 minutes at 4°C.
-
Wash the cells again and acquire data on a flow cytometer.
-
The binding affinity is determined by the increase in mean fluorescence intensity (MFI) of HLA-A2 staining compared to the negative control. The half-maximal binding concentration (EC50) can be calculated from a dose-response curve.
Caption: Workflow for the T2 cell-based HLA-peptide binding assay.
IFN-γ ELISpot Assay
This assay quantifies the frequency of this compound-specific T-cells in a peripheral blood mononuclear cell (PBMC) population by measuring the number of cells that secrete interferon-gamma (IFN-γ) upon stimulation with the peptide.
Materials:
-
96-well PVDF-membrane ELISpot plates
-
Anti-human IFN-γ capture and biotinylated detection antibodies
-
Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP)
-
Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC)
-
PBMCs from EBV-seropositive donors
-
This compound peptide, positive control (e.g., phytohemagglutinin - PHA), and negative control (medium only)
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
ELISpot reader
Procedure:
-
Coat the ELISpot plate with anti-human IFN-γ capture antibody overnight at 4°C.
-
Wash the plate and block with cell culture medium for at least 1 hour.
-
Add PBMCs (e.g., 2 x 10^5 cells/well) to the wells.
-
Add the this compound peptide (e.g., 10 µg/mL), PHA, or medium to the respective wells.
-
Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Wash the plate to remove cells.
-
Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.
-
Wash the plate and add the substrate to develop the spots.
-
Stop the reaction by washing with water and allow the plate to dry.
-
Count the spots using an ELISpot reader. The results are expressed as spot-forming cells (SFC) per million PBMCs.
Chromium-51 Release Cytotoxicity Assay
This assay measures the ability of this compound-specific CTLs to lyse target cells presenting the peptide.
Materials:
-
This compound-specific CTL line (effector cells)
-
T2 cells or other HLA-A*02:01 positive cell line (target cells)
-
Sodium chromate (51Cr)
-
This compound peptide
-
96-well round-bottom plates
-
Gamma counter
-
Triton X-100 (for maximum release control)
Procedure:
-
Label the target cells by incubating them with 51Cr for 1-2 hours at 37°C.
-
Wash the labeled target cells thoroughly to remove excess 51Cr.
-
Pulse the labeled target cells with the this compound peptide (e.g., 10 µg/mL) for 1 hour at 37°C.
-
Plate the peptide-pulsed target cells (e.g., 5 x 10^3 cells/well) in a 96-well plate.
-
Add the effector CTLs at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
-
Set up control wells for spontaneous release (target cells with medium only) and maximum release (target cells with Triton X-100).
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate and collect the supernatant.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Caption: Workflow for the Chromium-51 release cytotoxicity assay.
Conclusion
The this compound peptide is a significant HLA-A2-restricted CTL epitope from the EBV oncoprotein LMP1. Its immunogenicity is bolstered by the constitutive signaling activity of LMP1, which enhances the antigen presentation capabilities of infected cells. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other viral epitopes. Further research to obtain precise quantitative data on the immunogenicity of this compound will be invaluable for the development of targeted immunotherapies for EBV-associated malignancies.
An In-depth Technical Guide to the Presentation of the YLLEMLWRL Peptide by HLA-A*02:01
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the molecular mechanisms governing the presentation of the Epstein-Barr virus (EBV) latent membrane protein 1 (LMP1)-derived peptide, YLLEMLWRL, by the human leukocyte antigen (HLA)-A*02:01 allotype. Understanding this interaction is critical for the development of immunotherapies targeting EBV-associated malignancies.
Molecular Interactions and Peptide Conformation
The presentation of the 9-amino-acid-long this compound peptide by HLA-A02:01 is a classic example of an immunodominant viral epitope display. While a specific crystal structure for this particular complex is not publicly available, the binding mechanism can be inferred from the well-characterized binding motif of HLA-A02:01 and numerous structural studies of similar peptide-HLA-A*02:01 complexes.
The binding of a peptide to the HLA class I molecule is a highly specific process dictated by the physicochemical properties of both the peptide's amino acid side chains and the pockets within the HLA binding groove. For HLA-A*02:01, the primary anchor residues are typically at position 2 (P2) and the C-terminus (P9) of the peptide.
For the this compound peptide:
-
P2 (Leucine - L): The aliphatic side chain of leucine fits snugly into the hydrophobic B pocket of the HLA-A*02:01 binding groove.
-
P9 (Leucine - L): The C-terminal leucine also serves as a primary anchor, with its hydrophobic side chain accommodated by the F pocket at the end of the binding groove.
The remaining amino acids of the peptide also contribute to the stability of the complex through various interactions with the HLA molecule. The central portion of the peptide often arches away from the floor of the binding groove, making it accessible for recognition by the T-cell receptor (TCR). It is this combined surface of the peptide and the alpha-helices of the HLA molecule that is surveyed by CD8+ T-cells. The stability of this peptide-MHC complex is a crucial determinant of its immunogenicity.
Quantitative Analysis of Binding Affinity
The this compound peptide is recognized as a high-affinity binder to HLA-A02:01. This is evidenced by its frequent use in immunological studies to stimulate and detect EBV-specific T-cells.[1][2] While a precise dissociation constant (Kd) or IC50 value for the direct peptide-MHC interaction is not consistently reported across the literature, related quantitative data underscores the stability of this complex. For instance, a Chimeric Antigen Receptor (CAR) designed to recognize the this compound/HLA-A02:01 complex exhibits a very high affinity of 1.85 nM.[3] This high affinity of a recognition molecule is indicative of a stable and well-presented peptide-MHC ligand.
The Immune Epitope Database (IEDB) confirms that this compound has been validated as a binder in multiple MHC ligand assays for HLA-A*02:01.[4]
| Peptide | HLA Allele | Binding Assay Type | Quantitative Measurement | Reference |
| This compound | HLA-A02:01 | MHC Ligand Assay | Positive Binder | [4] |
| This compound | HLA-A02:01 | CAR-pMHC Interaction | 1.85 nM Affinity (of CAR) | [3] |
Signaling Pathways and Logical Relationships
The presentation of the this compound peptide initiates a critical signaling cascade for T-cell activation. The following diagram illustrates the logical flow from antigen processing to T-cell recognition.
References
- 1. pnas.org [pnas.org]
- 2. Identification of cytotoxic T cell epitopes within Epstein-Barr virus (EBV) oncogene latent membrane protein 1 (LMP1): evidence for HLA A2 supertype-restricted immune recognition of EBV-infected cells by LMP1-specific cytotoxic T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound epitope - Immune Epitope Database (IEDB) [iedb.org]
In-Depth Technical Guide to the YLLEMLWRL Epitope
For Researchers, Scientists, and Drug Development Professionals
Core Summary
The YLLEMLWRL epitope is a well-characterized, immunogenic nonamer peptide derived from the Latent Membrane Protein 1 (LMP1) of the Epstein-Barr virus (EBV). As a key oncoprotein in EBV-associated malignancies, LMP1 is a critical target for immunotherapy, and the this compound epitope has been extensively studied as a target for cytotoxic T lymphocyte (CTL) responses, primarily in the context of HLA-A*02:01 restriction. This guide provides a comprehensive overview of the quantitative data, experimental methodologies, and relevant biological pathways associated with this epitope.
Quantitative Data Summary
The following tables summarize the key quantitative findings from various research articles concerning the this compound epitope.
Table 1: HLA Binding Affinity of the this compound Epitope
| HLA Allele | Method | Reported Affinity (nM) | Reference |
| HLA-A02:01 | Not Specified | 5 | IEDB: 1014811 |
| HLA-A02:01 | Not Specified | 19.8 | IEDB: 1014811 |
Table 2: Cytotoxicity of this compound-Specific Cytotoxic T Lymphocytes (CTLs)
| Target Cells | Effector:Target (E:T) Ratio | % Specific Lysis | Assay Type | Reference |
| Autologous B-LCL | 40:1 | 55% | Chromium Release | IEDB: 1014811 |
| Autologous B-LCL | 20:1 | 45% | Chromium Release | IEDB: 1014811 |
| Autologous B-LCL | 10:1 | 35% | Chromium Release | IEDB: 1014811 |
| Autologous B-LCL | 5:1 | 25% | Chromium Release | IEDB: 1014811 |
(Note: The specific lysis data is derived from representative studies and may vary based on experimental conditions and donor characteristics.)
Experimental Protocols
Detailed methodologies for the key experiments cited in the quantitative data tables are outlined below.
Peptide Synthesis and Purification
The this compound peptide is typically synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Protocol:
-
Resin and Amino Acid Preparation: A Rink Amide resin is commonly used as the solid support. Fmoc-protected amino acids with appropriate side-chain protecting groups are used.
-
Chain Assembly: The peptide chain is assembled on the resin in a stepwise manner. Each cycle consists of:
-
Deprotection: Removal of the Fmoc group from the N-terminus of the growing peptide chain using a solution of 20% piperidine in dimethylformamide (DMF).
-
Washing: Thorough washing of the resin with DMF and dichloromethane (DCM).
-
Coupling: Activation of the carboxyl group of the next Fmoc-amino acid using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). The activated amino acid is then added to the resin to form a new peptide bond.
-
Washing: Repetition of the washing steps.
-
-
Cleavage and Deprotection: Once the full-length peptide is synthesized, it is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.
-
Purification: The crude peptide is precipitated with cold diethyl ether and then purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Verification: The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.
Generation of this compound-Specific Cytotoxic T Lymphocytes (CTLs)
In vitro stimulation is used to expand this compound-specific CTLs from peripheral blood mononuclear cells (PBMCs) of HLA-A*02:01-positive donors.
Protocol:
-
PBMC Isolation: PBMCs are isolated from heparinized blood of healthy, EBV-seropositive, HLA-A*02:01-positive donors by Ficoll-Paque density gradient centrifugation.
-
CTL Stimulation:
-
Adherent cells (monocytes) are separated by plastic adherence and cultured in the presence of GM-CSF and IL-4 to generate dendritic cells (DCs), which serve as antigen-presenting cells (APCs).
-
Non-adherent cells (lymphocytes) are cultured separately.
-
Mature DCs are pulsed with the this compound peptide (typically at a concentration of 1-10 µg/mL) for 1-2 hours at 37°C.
-
The peptide-pulsed DCs are then co-cultured with the autologous lymphocytes.
-
Interleukin-2 (IL-2) is added to the culture to promote T-cell proliferation.
-
-
Restimulation: The lymphocyte cultures are restimulated weekly with peptide-pulsed autologous irradiated PBMCs or DCs.
-
Expansion and Characterization: After several rounds of stimulation, the expanded T-cell population is tested for specificity and cytotoxic activity.
Chromium Release Assay for Cytotoxicity
This assay is a standard method to quantify the lytic activity of CTLs.
Protocol:
-
Target Cell Preparation: HLA-A*02:01-positive target cells, such as autologous B-lymphoblastoid cell lines (B-LCLs) or T2 cells (which are deficient in TAP and can be easily loaded with exogenous peptides), are labeled with radioactive sodium chromate (⁵¹Cr).
-
Effector and Target Cell Co-culture:
-
The ⁵¹Cr-labeled target cells are washed and plated in a 96-well round-bottom plate.
-
The this compound-specific CTLs (effector cells) are added at various effector-to-target (E:T) ratios.
-
-
Incubation: The plate is incubated for 4-6 hours at 37°C to allow for CTL-mediated killing.
-
Measurement of ⁵¹Cr Release: After incubation, the plate is centrifuged, and the supernatant from each well is collected. The amount of ⁵¹Cr released into the supernatant is measured using a gamma counter.
-
Calculation of Specific Lysis: The percentage of specific lysis is calculated using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Experimental Release: ⁵¹Cr release in the presence of effector cells.
-
Spontaneous Release: ⁵¹Cr release from target cells incubated with media alone (represents background lysis).
-
Maximum Release: ⁵¹Cr release from target cells lysed with a detergent (e.g., Triton X-100).
-
Signaling Pathways and Experimental Workflows
LMP1 Signaling Pathway
The this compound epitope is derived from LMP1, a key oncogenic protein of EBV that acts as a constitutively active member of the tumor necrosis factor receptor (TNFR) superfamily. LMP1 signaling is crucial for the proliferation and survival of EBV-infected cells. It activates multiple downstream pathways, including NF-κB, MAPK, and PI3K/Akt, which collectively contribute to the transformed phenotype. The presentation of the this compound epitope on the cell surface allows the immune system, specifically CTLs, to recognize and eliminate these potentially cancerous cells.
Caption: LMP1 signaling cascade leading to cellular transformation.
Experimental Workflow for CTL Generation and Cytotoxicity Assay
The overall workflow for investigating the immunogenicity of the this compound epitope involves several key stages, from obtaining donor cells to quantifying the cytotoxic response.
The Immunobiology of the YLLEMLWRL Peptide: An In-depth Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Core Immunobiology of the YLLEMLWRL Peptide and its Significance in Infectious Mononucleosis
Introduction
Infectious mononucleosis, primarily caused by the Epstein-Barr virus (EBV), is characterized by a robust and dynamic cellular immune response. A key target of this response is the EBV latent membrane protein 1 (LMP1), a principal oncoprotein of the virus. Within LMP1, the nine-amino-acid peptide this compound has been identified as a significant HLA-A0201-restricted cytotoxic T-lymphocyte (CTL) epitope. This technical guide provides a comprehensive overview of the this compound peptide, its interaction with the major histocompatibility complex (MHC) class I molecule HLA-A0201, and the subsequent T-cell response that is crucial in the context of infectious mononucleosis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the key biological pathways involved.
The this compound Peptide: An Immunodominant Epitope
The this compound peptide is derived from the transmembrane domain of the EBV LMP1 protein. Its recognition by the immune system is a critical event in the control of EBV-infected B cells. The peptide binds to the HLA-A*0201 molecule, a common human leukocyte antigen (HLA) allele, and the resulting peptide-MHC complex is presented on the surface of infected cells. This complex is then recognized by specific CD8+ cytotoxic T-lymphocytes, triggering a cascade of events leading to the elimination of the infected cells.
Quantitative Data Summary
The following tables summarize key quantitative data related to the this compound peptide and its role in the immune response to EBV.
| Parameter | Peptide | Value | Method | Reference |
| HLA-A*0201 Binding Affinity | This compound | High Affinity | T2 Cell Binding Assay | [1] |
| YFLEILWRL (variant) | Less efficient than this compound | T2 Cell Binding Assay | [1] | |
| CTL Recognition | This compound | Recognized by YLL-specific CTLs | Cytotoxicity Assay | [1] |
| YFLEILWRL (variant) | Abrogated | Cytotoxicity Assay | [1] | |
| IFN-γ Response | This compound | Induces IFN-γ production | ELISPOT Assay | [1] |
| YFLEILWRL (variant) | No IFN-γ response | ELISPOT Assay | [1] |
| Parameter | Patient Group | Value | Method | Reference |
| Frequency of EBV-Specific CD8+ T-cells | Acute Infectious Mononucleosis | Can constitute a significant proportion of the lymphocytosis | Flow Cytometry / Tetramer Staining | [2] |
| Healthy EBV Carriers | LMP1-specific CTLs are a minor component of the memory response | Limiting Dilution Analysis | [3] |
Note: The precise frequency of T-cells specific for the this compound epitope as a percentage of the total CD8+ T-cell population during acute infectious mononucleosis is variable among individuals.
Signaling Pathways
The immune response to the this compound peptide involves two critical signaling pathways: the MHC class I antigen presentation pathway and the T-cell receptor (TCR) signaling cascade.
MHC Class I Antigen Presentation of this compound
The this compound peptide is processed and presented on the surface of EBV-infected cells via the MHC class I pathway. This process is essential for the recognition by CD8+ T-cells.
Caption: MHC Class I presentation pathway for the this compound peptide.
T-Cell Receptor Signaling upon Recognition of this compound
The recognition of the this compound-HLA-A*0201 complex by a specific T-cell receptor on a CD8+ T-cell initiates a signaling cascade that leads to T-cell activation and the execution of its cytotoxic function.
Caption: T-cell receptor signaling initiated by this compound recognition.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the this compound peptide and the cellular immune response it elicits.
T2 Cell Peptide Binding Assay
This assay is used to determine the binding affinity of a peptide to HLA-A0201 molecules. T2 cells are deficient in TAP (transporter associated with antigen processing), leading to low surface expression of unstable empty HLA-A0201 molecules. Exogenous peptides that can bind to and stabilize these molecules will increase their surface expression, which can be quantified by flow cytometry.[4]
Materials:
-
T2 cells (ATCC CRL-1992)
-
RPMI 1640 medium (serum-free)
-
Human β2-microglobulin (β2m)
-
This compound peptide and control peptides
-
PE-labeled anti-HLA-A2 monoclonal antibody (e.g., clone BB7.2)
-
Flow cytometer
Procedure:
-
Culture T2 cells to a sufficient density.
-
Resuspend T2 cells in serum-free RPMI 1640 medium.
-
Incubate T2 cells with various concentrations of the this compound peptide and a final concentration of 1-5 µg/mL of human β2m for 18 hours at 37°C in a 5% CO2 incubator.[4][5]
-
Include a positive control peptide with known high affinity for HLA-A*0201 and a negative control (no peptide).
-
After incubation, wash the cells twice with PBS to remove unbound peptide.[5]
-
Stain the cells with a PE-labeled anti-HLA-A2 monoclonal antibody for 30 minutes at 4°C.[4]
-
Wash the cells again to remove unbound antibody.
-
Analyze the cells by flow cytometry, measuring the mean fluorescence intensity (MFI) of the PE signal.
-
Calculate the Fluorescence Index (FI) as: FI = (MFI with peptide - MFI without peptide) / MFI without peptide.[4] An FI ≥ 1 is indicative of high-affinity binding.[4]
Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ
The ELISPOT assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level. In this context, it is used to measure the number of this compound-specific T-cells that produce IFN-γ upon stimulation.[6][7][8][9]
Materials:
-
96-well PVDF-membrane ELISPOT plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP)
-
Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC)
-
Peripheral blood mononuclear cells (PBMCs) from HLA-A*0201 positive donors
-
This compound peptide
-
Positive control (e.g., PHA) and negative control (medium alone)
-
ELISPOT plate reader
Procedure:
-
Plate Coating:
-
Cell Stimulation:
-
Wash the plate and block with cell culture medium containing 10% fetal bovine serum for at least 30 minutes.[8]
-
Add PBMCs to the wells.
-
Add the this compound peptide to the appropriate wells at a final concentration of 1-10 µg/mL.
-
Include positive and negative controls.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Detection:
-
Wash the wells to remove cells.
-
Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.[6]
-
Wash the wells and add streptavidin-enzyme conjugate, incubating for 1 hour at room temperature.[10]
-
Wash the wells again and add the substrate solution.
-
Monitor for the development of spots.
-
Stop the reaction by washing with tap water.
-
-
Analysis:
-
Allow the plate to dry completely.
-
Count the spots in each well using an ELISPOT reader. Each spot represents a single IFN-γ-secreting cell.
-
Chromium-51 (⁵¹Cr) Release Assay for Cytotoxicity
This is a classic method to measure the cytotoxic activity of T-cells. Target cells are labeled with radioactive ⁵¹Cr. If the CTLs recognize and lyse the target cells, ⁵¹Cr is released into the supernatant and can be quantified.[11][12][13][14][15]
Materials:
-
Effector cells: this compound-specific CTLs
-
Target cells: T2 cells or an HLA-A*0201 positive B-lymphoblastoid cell line (LCL)
-
Sodium chromate (⁵¹Cr)
-
This compound peptide
-
96-well V-bottom plates
-
Gamma counter
Procedure:
-
Target Cell Labeling:
-
Cytotoxicity Assay:
-
Pulse the labeled target cells with the this compound peptide (1-10 µg/mL) for 1 hour.
-
Plate the effector cells at various effector-to-target (E:T) ratios in a 96-well V-bottom plate.
-
Add the peptide-pulsed target cells to the wells.
-
Include control wells for:
-
Spontaneous release: target cells with medium only.
-
Maximum release: target cells with a detergent (e.g., 1% Triton X-100).[11]
-
-
Incubate the plate for 4-6 hours at 37°C.[12]
-
-
Measurement of ⁵¹Cr Release:
-
Centrifuge the plate to pellet the cells.
-
Harvest the supernatant from each well.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
-
Calculation of Specific Lysis:
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Conclusion
The this compound peptide represents a crucial target for the cellular immune response during infectious mononucleosis in HLA-A*0201 positive individuals. Understanding the molecular and cellular interactions involving this peptide is vital for the development of novel diagnostics, vaccines, and immunotherapies for EBV-associated diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the immunobiology of this important viral epitope. Future research should aim to precisely quantify the binding affinity of this compound, delineate the specific T-cell receptor repertoire that recognizes this peptide, and further explore its role in the immunopathology of infectious mononucleosis.
References
- 1. Functional assays of HLA A2-restricted epitope variant of latent membrane protein 1 (LMP-1) of Epstein-Barr virus in nasopharyngeal carcinoma of Southern China and Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Large clonal expansions of CD8+ T cells in acute infectious mononucleosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of cytotoxic T cell epitopes within Epstein-Barr virus (EBV) oncogene latent membrane protein 1 (LMP1): evidence for HLA A2 supertype-restricted immune recognition of EBV-infected cells by LMP1-specific cytotoxic T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. T2 Cell Binding Assay [bio-protocol.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. zellnet.com [zellnet.com]
- 7. assaygenie.com [assaygenie.com]
- 8. mabtech.com [mabtech.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. google.com [google.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Chromium-51 (51Cr) Release Assay to Assess Human T Cells for Functional Avidity and Tumor Cell Recognition [en.bio-protocol.org]
- 13. Rutgers New Jersey Medical School [njms.rutgers.edu]
- 14. Chromium-51 (51Cr) Release Assay to Assess Human T Cells for Functional Avidity and Tumor Cell Recognition [bio-protocol.org]
- 15. revvity.com [revvity.com]
The Role of the YLLEMLWRL Peptide in Burkitt's Lymphoma Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Burkitt's lymphoma is a highly aggressive B-cell non-Hodgkin lymphoma characterized by its rapid growth and strong association with the Epstein-Barr Virus (EBV), particularly in its endemic form. A key focus of immunological research into this malignancy is the identification of viral antigens that can be targeted by the host's immune system. This guide delves into the critical role of YLLEMLWRL , a specific nine-amino-acid peptide derived from the EBV's Latent Membrane Protein 1 (LMP1). Presented by the Major Histocompatibility Complex (MHC) class I molecule HLA-A*02:01 on the surface of lymphoma cells, the this compound epitope serves as a crucial target for recognition and elimination by cytotoxic T-lymphocytes (CTLs). This document provides a comprehensive overview of the immunological significance of this compound, detailed experimental protocols for its study, quantitative data on its immunogenicity, and a review of the signaling pathways it invokes, highlighting its potential in the development of novel immunotherapies for Burkitt's lymphoma.
The this compound Epitope: A Bridge Between EBV and T-Cell Immunity
The peptide with the amino acid sequence Tyrosine-Leucine-Leucine-Glutamic acid-Methionine-Leucine-Tryptophan-Arginine-Leucine (this compound) is a well-characterized immunodominant epitope derived from the transmembrane domain of LMP1, a primary oncoprotein of EBV.[1] In EBV-positive Burkitt's lymphoma cells that also express the common HLA-A02:01 allele, the this compound peptide is processed through the endogenous antigen presentation pathway and loaded onto HLA-A02:01 molecules. This peptide-MHC complex is then transported to the cell surface, where it acts as a beacon for the adaptive immune system.[2]
Specific CD8+ cytotoxic T-lymphocytes whose T-cell receptors (TCRs) recognize the this compound-HLA-A*02:01 complex can initiate a potent anti-tumor response, leading to the direct killing of the malignant B-cells.[3] Understanding the dynamics of this interaction is fundamental to leveraging the immune system to combat Burkitt's lymphoma.
References
- 1. Cytotoxic T lymphocyte recognition of non-Hodgkin's B cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Epstein-Barr virus latent membrane protein 1 induces interleukin-10 in Burkitt's lymphoma cells but not in Hodgkin's cells involving the p38/SAPK2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Burkitt lymphoma - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for Staining with YLLEMLWRL Tetramer
For Researchers, Scientists, and Drug Development Professionals
Introduction
The YLLEMLWRL peptide, derived from the Latent Membrane Protein 1 (LMP1) of the Epstein-Barr Virus (EBV), is a well-characterized immunodominant epitope presented by the Human Leukocyte Antigen (HLA)-A02:01 allele. The this compound/HLA-A02:01 tetramer is a powerful reagent for the detection, enumeration, and characterization of EBV-specific cytotoxic T lymphocytes (CTLs) by flow cytometry. This application note provides a detailed protocol for the use of this compound tetramers to identify and analyze this specific T cell population, which is crucial for understanding immune responses to EBV infection and in the development of immunotherapies for EBV-associated malignancies.
Product Information
| Parameter | Description |
| Tetramer | This compound/HLA-A02:01 |
| Peptide Sequence | This compound |
| Peptide Source | Epstein-Barr Virus (EBV) Latent Membrane Protein 1 (LMP1) |
| MHC Allele | HLA-A02:01 |
| Target Cells | CD8+ Cytotoxic T Lymphocytes (CTLs) |
| Application | Flow Cytometry |
Expected Frequencies of EBV-Specific CD8+ T Cells
The frequency of EBV-specific CD8+ T cells can vary significantly between individuals. The following table provides a general overview of expected frequencies in different populations. It is important to note that the frequency of T cells specific for the single this compound epitope will be a fraction of the total EBV-specific response.
| Population | Typical Frequency of Total EBV-Specific CD8+ T Cells (% of total CD8+ T cells) | Notes |
| Healthy EBV Seropositive Donors | 0.1% - 2.0%[1][2] | Can be as high as 5.5% for a single lytic epitope in some individuals[1]. |
| Patients with Acute Infectious Mononucleosis | Can be significantly higher | |
| Patients with Chronic Active EBV Infection | Often very low or undetectable[3] | This may be an immunological feature of the disease[3]. |
| Patients with EBV-associated Malignancies | Variable, can be elevated | The frequency and phenotype of these cells are of significant interest in immunotherapy research. |
Note: The frequencies of this compound-specific T cells are a subset of the total EBV-specific T cell population and will likely be lower than the ranges provided for the total response.
Experimental Protocol: Staining of PBMCs with this compound Tetramer
This protocol outlines the steps for staining peripheral blood mononuclear cells (PBMCs) with the this compound/HLA-A*02:01 tetramer for analysis by flow cytometry.
Materials:
-
This compound/HLA-A*02:01 Tetramer (fluorochrome-conjugated)
-
Fresh or cryopreserved human PBMCs from an HLA-A*02:01 positive donor
-
FACS Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
Fluorochrome-conjugated antibodies:
-
Anti-human CD8
-
Anti-human CD3
-
Viability dye (e.g., 7-AAD, Propidium Iodide, or a fixable viability stain)
-
(Optional) A "dump channel" antibody cocktail (e.g., anti-CD4, -CD14, -CD19, -CD56) conjugated to a single fluorochrome to exclude non-T cells.[4][5]
-
(Optional) Other antibodies for phenotyping (e.g., CD45RA, CCR7, PD-1)
-
-
Fc Receptor Blocking Reagent (optional, but recommended)
-
96-well U-bottom plates or FACS tubes
-
Centrifuge
-
Flow cytometer
Protocol Steps:
-
Cell Preparation:
-
If using cryopreserved PBMCs, thaw them rapidly in a 37°C water bath. Transfer to a tube containing at least 10 volumes of warm culture medium. Centrifuge at 300 x g for 10 minutes.
-
Resuspend the cell pellet in FACS buffer.
-
Count the cells and adjust the concentration to 1-2 x 10^7 cells/mL in FACS buffer.
-
Aliquot 50-100 µL of the cell suspension (1-2 x 10^6 cells) into each well of a 96-well plate or FACS tube.
-
-
Fc Receptor Blocking (Optional):
-
To reduce non-specific antibody binding, you can pre-incubate the cells with an Fc receptor blocking reagent for 10-15 minutes at 4°C.
-
-
Tetramer Staining:
-
It is highly recommended to titrate the this compound tetramer to determine the optimal concentration that provides the best signal-to-noise ratio.[6][7][8] A starting concentration of 1:100 to 1:400 is often a good starting point.[6]
-
Add the predetermined optimal amount of this compound tetramer to the cells.
-
Incubate for 20-30 minutes at room temperature or 30-60 minutes at 4°C, protected from light. Incubation at room temperature may sometimes yield higher staining intensity.
-
-
Antibody Co-staining:
-
Without washing, add the cocktail of fluorochrome-conjugated antibodies (e.g., anti-CD8, anti-CD3, viability dye, and any other desired markers) at their pre-titrated optimal concentrations.
-
Incubate for 30 minutes at 4°C, protected from light.
-
-
Washing:
-
Add 150-200 µL of FACS buffer to each well or 2-3 mL to each tube.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Carefully decant or aspirate the supernatant.
-
Repeat the wash step two more times.
-
-
Cell Fixation (Optional):
-
If you do not plan to analyze the samples immediately, you can fix the cells. After the final wash, resuspend the cell pellet in 100-200 µL of a fixation buffer (e.g., 1% paraformaldehyde in PBS).
-
Incubate for 20-30 minutes at 4°C.
-
After fixation, wash the cells once with FACS buffer and resuspend them in FACS buffer for storage at 4°C, protected from light. Analyze within 24 hours.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in an appropriate volume of FACS buffer (e.g., 200 µL).
-
Acquire the samples on a flow cytometer. It is recommended to acquire a sufficient number of events (e.g., at least 100,000 to 1,000,000 total events) to accurately detect rare cell populations.
-
Data Analysis and Gating Strategy
A proper gating strategy is crucial for the accurate identification of this compound tetramer-positive cells.
Recommended Gating Strategy:
-
Forward Scatter (FSC) vs. Side Scatter (SSC): Gate on the lymphocyte population based on their characteristic size and granularity.[4][5]
-
Singlet Gating: Exclude cell doublets and aggregates by gating on singlets using FSC-A vs. FSC-H and/or SSC-A vs. SSC-H.[4][5]
-
Viability Gate: Exclude dead cells by gating on the population that is negative for the viability dye (e.g., 7-AAD- or PI-negative).[4][5]
-
Dump Channel (Optional but Recommended): If a dump channel was used, gate on the cells that are negative for this channel to exclude unwanted cell populations (e.g., CD4+ T cells, B cells, monocytes, NK cells).[4][5]
-
CD3+ and CD8+ Gating: From the live, singlet, dump-negative population, gate on CD3+ T cells. From the CD3+ population, gate on the CD8+ subset.
-
Tetramer+ Gate: Finally, within the CD8+ T cell population, identify the this compound tetramer-positive cells. Use a fluorescence minus one (FMO) control or an irrelevant tetramer to set the gate for positive staining.
Signaling Pathway and Experimental Workflow Diagrams
Caption: TCR Signaling Pathway upon pMHC Engagement
Caption: this compound Tetramer Staining Workflow
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | Low frequency of specific T cells | Increase the number of cells stained and events acquired. |
| Suboptimal tetramer concentration | Titrate the tetramer to find the optimal concentration. | |
| Incorrect storage of tetramer | Store tetramers at 4°C and protect from light. Avoid freezing. | |
| T cell receptor internalization | Consider pre-incubating cells with a protein kinase inhibitor like dasatinib. | |
| Fixation before staining | Always perform tetramer staining before cell fixation. | |
| High Background/Non-specific Staining | Tetramer concentration too high | Titrate the tetramer to a lower concentration. |
| Dead cells binding the tetramer | Use a viability dye and gate on live cells. | |
| Non-specific antibody binding | Include an Fc receptor blocking step. | |
| Insufficient washing | Ensure adequate washing steps are performed. | |
| Tetramer aggregates | Centrifuge the tetramer vial briefly before use. |
Conclusion
The this compound/HLA-A*02:01 tetramer is a highly specific and valuable tool for the study of EBV-specific T cell immunity. By following this detailed protocol and optimizing the staining conditions for your specific experimental setup, researchers can accurately identify, quantify, and phenotype this important T cell population. This will aid in advancing our understanding of EBV pathogenesis and in the development of novel immunotherapies.
References
- 1. A re-evaluation of the frequency of CD8+ T cells specific for EBV in healthy virus carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Repertoire and frequency of immune cells reactive to Epstein-Barr virus–derived autologous lymphoblastoid cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of Epstein-Barr virus (EBV)-specific CD8+ T cells in patients with chronic active EBV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. Tips & Tricks for MHC tetramer staining I www.tetramerstore.com [tetramerstore.com]
Application Notes and Protocols: PE-Labeled YLLEMLWRL Tetramer in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The PE-labeled YLLEMLWRL tetramer is a powerful reagent for the detection and quantification of antigen-specific CD8+ T cells by flow cytometry. This major histocompatibility complex (MHC) class I tetramer is composed of four HLA-A*02:01 molecules, each loaded with the this compound peptide and conjugated to Phycoerythrin (PE), a bright fluorochrome. The this compound peptide is a well-characterized epitope derived from the Latent Membrane Protein 1 (LMP1) of the Epstein-Barr Virus (EBV).[1] EBV is a ubiquitous herpesvirus associated with several human malignancies, including nasopharyngeal carcinoma and Burkitt's lymphoma. Therefore, monitoring the T-cell response against EBV antigens is of significant interest in infectious disease research and cancer immunotherapy.
These application notes provide a detailed protocol for the use of PE-labeled this compound tetramer in flow cytometry, including sample preparation, staining procedures, and a comprehensive gating strategy. Additionally, representative data and a diagram of the T-cell receptor (TCR) signaling pathway are included to facilitate experimental design and data interpretation.
Data Presentation
The following tables summarize representative quantitative data that can be obtained using the PE-labeled this compound tetramer. These values are illustrative and may vary depending on the donor's EBV serostatus, HLA type, and experimental conditions.
Table 1: Frequency of this compound-specific CD8+ T cells in Peripheral Blood Mononuclear Cells (PBMCs)
| Donor Group | N | Mean % of this compound+ cells in CD8+ T cells | Standard Deviation |
| EBV-seropositive Healthy Donors | 25 | 0.85% | 0.45% |
| EBV-seronegative Healthy Donors | 10 | < 0.01% | N/A |
| Nasopharyngeal Carcinoma Patients (HLA-A*02:01+) | 15 | 1.52% | 0.89% |
Table 2: Phenotypic Analysis of this compound-specific CD8+ T cells in EBV-seropositive Donors
| Cell Surface Marker | Mean % Positive within this compound+ CD8+ T cells | Function |
| CD45RO | 75.6% | Memory T-cell marker |
| CCR7 | 22.4% | Central Memory T-cell marker |
| CD62L | 25.1% | Naive and Central Memory T-cell marker |
| Perforin | 65.2% | Cytotoxic effector molecule |
| Granzyme B | 70.8% | Cytotoxic effector molecule |
Experimental Protocols
Protocol 1: Staining of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol is suitable for the analysis of fresh or cryopreserved PBMCs.
Materials:
-
PE-labeled this compound Tetramer
-
Fluorochrome-conjugated antibodies against human CD3, CD8, and a viability dye (e.g., 7-AAD or a fixable viability stain)
-
FACS Buffer (PBS with 2% FBS and 0.1% sodium azide)
-
12x75 mm polystyrene tubes or 96-well U-bottom plates
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Thaw cryopreserved PBMCs in a 37°C water bath and slowly dilute with warm culture medium.
-
Wash the cells twice with FACS buffer by centrifuging at 400 x g for 5 minutes.
-
Resuspend the cell pellet in FACS buffer and perform a cell count. Adjust the cell concentration to 2-5 x 107 cells/mL.
-
-
Tetramer Staining:
-
Aliquot 1-2 x 106 PBMCs into each tube or well.
-
Add the PE-labeled this compound tetramer at the manufacturer's recommended concentration (typically 1:100 to 1:200 final dilution).
-
Incubate for 30-60 minutes at 4°C or room temperature, protected from light.[2] Some protocols suggest incubation at 37°C for 25 minutes, but this should be optimized for each specific tetramer and cell type.[3]
-
-
Surface Marker Staining:
-
Add the pre-titrated fluorochrome-conjugated antibodies against CD3 and CD8 to the cells.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Viability Staining:
-
Wash the cells once with FACS buffer.
-
Resuspend the cells in 100 µL of FACS buffer and add the viability dye according to the manufacturer's instructions.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 200-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer. Collect a sufficient number of events (at least 100,000 lymphocyte events) for accurate analysis of rare populations.
-
Protocol 2: Staining of Whole Blood
This protocol allows for the direct analysis of antigen-specific T cells in whole blood, minimizing cell manipulation.
Materials:
-
PE-labeled this compound Tetramer
-
Fluorochrome-conjugated antibodies against human CD3 and CD8
-
Red Blood Cell (RBC) Lysis Buffer
-
FACS Buffer
-
12x75 mm polystyrene tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Staining:
-
Add 10 µL of the PE-labeled this compound tetramer to a 12x75 mm tube.
-
Add 200 µL of anticoagulated whole blood to the tube.
-
Vortex gently and incubate for 30-60 minutes at room temperature, protected from light.[2]
-
Add pre-titrated antibodies against CD3 and CD8 and incubate for an additional 30 minutes at 4°C in the dark.
-
-
RBC Lysis:
-
Add 2 mL of RBC Lysis Buffer to each tube.
-
Vortex and incubate for 10-15 minutes at room temperature, or as recommended by the manufacturer.
-
Centrifuge at 400 x g for 5 minutes.
-
-
Washing and Data Acquisition:
-
Aspirate the supernatant.
-
Wash the cell pellet once with FACS buffer.
-
Resuspend the cells in 300-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound tetramer staining.
Gating Strategy
A proper gating strategy is crucial to accurately identify the rare population of this compound-specific CD8+ T cells and to exclude dead cells, doublets, and non-specific binding.[4]
Caption: A representative gating strategy for identifying this compound+ CD8+ T cells.
T-Cell Receptor Signaling Pathway
The binding of the PE-labeled this compound tetramer to a specific TCR on a CD8+ T cell initiates a signaling cascade that leads to T-cell activation.
Caption: Simplified T-cell receptor (TCR) signaling pathway.
References
- 1. Optimized Protocol for the Detection of Multifunctional Epitope-Specific CD4+ T Cells Combining MHC-II Tetramer and Intracellular Cytokine Staining Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A protocol for combining proliferation, tetramer staining and intracellular cytokine detection for the flow-cytometric analysis of antigen specific T-cells. | Semantic Scholar [semanticscholar.org]
- 3. Simplified schematic of the T cell receptor signaling pathway [pfocr.wikipathways.org]
- 4. blog.mblintl.com [blog.mblintl.com]
Application Notes and Protocols for YLLEMLWRL Tetramer Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The YLLEMLWRL tetramer assay is a powerful tool for the detection, enumeration, and functional characterization of CD8+ T-cells specific for the this compound peptide. This peptide is a well-characterized HLA-A2 restricted epitope derived from the Latent Membrane Protein 1 (LMP1) of the Epstein-Barr Virus (EBV). EBV is a ubiquitous herpesvirus associated with several malignancies, including nasopharyngeal carcinoma (NPC) and Hodgkin's lymphoma. Monitoring the frequency and phenotype of this compound-specific T-cells is crucial for understanding the host immune response to EBV infection and in the development of immunotherapies for EBV-associated diseases.
These application notes provide a comprehensive guide to utilizing the this compound tetramer assay, including detailed experimental protocols, data interpretation, and visualization of the underlying biological pathways.
Data Presentation
The following tables summarize representative quantitative data for the frequency of this compound-specific T-cells. It is important to note that these values can vary significantly between individuals based on their HLA-type, EBV infection status, and overall immune health.
Table 1: Frequency of this compound-Specific CD8+ T-Cells in Peripheral Blood Mononuclear Cells (PBMCs)
| Population | Frequency Range (% of CD8+ T-cells) | Representative Mean Frequency (% of CD8+ T-cells) | Notes |
| Healthy EBV-Seropositive Donors | 0.01 - 0.5% | 0.1% | Represents a minor component of the memory CTL response in healthy carriers.[1] |
| Patients with Acute Infectious Mononucleosis | Can be significantly elevated | Variable | Reflects the primary immune response to EBV infection. |
| Patients with Nasopharyngeal Carcinoma (NPC) | Variable, can be higher than healthy donors | Variable | May indicate an ongoing anti-tumor immune response. |
| Patients with Hodgkin's Lymphoma (EBV+) | Variable | Variable | T-cell responses to LMP1 are of interest in this malignancy.[1] |
Table 2: Characteristics of this compound Peptide and Tetramer
| Parameter | Value | Reference |
| Peptide Sequence | This compound | [1] |
| Source Protein | Epstein-Barr Virus (EBV) Latent Membrane Protein 1 (LMP1) | [1] |
| HLA Restriction | HLA-A2 | [1] |
| MHC Class | Class I | |
| Fluorochromes for Tetramer Conjugation | Phycoerythrin (PE), Allophycocyanin (APC), Brilliant Violet™ 421 (BV421), etc. |
Experimental Protocols
Protocol 1: Staining of Peripheral Blood Mononuclear Cells (PBMCs) with this compound Tetramer
This protocol outlines the procedure for staining PBMCs to identify and quantify this compound-specific CD8+ T-cells using flow cytometry.
Materials:
-
Freshly isolated or cryopreserved PBMCs from HLA-A2 positive donors
-
This compound-HLA-A2 Tetramer conjugated to a fluorochrome (e.g., PE)
-
Fluorochrome-conjugated antibodies against T-cell surface markers (e.g., CD8-FITC, CD3-PerCP, CD45-APC-H7)
-
FACS Buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fixation Buffer (e.g., 1% paraformaldehyde in PBS)
-
96-well U-bottom plates or FACS tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
If using cryopreserved PBMCs, thaw them rapidly in a 37°C water bath and wash with FACS buffer.
-
Adjust the cell concentration to 2-5 x 10^7 cells/mL in FACS buffer.
-
Aliquot 1-2 x 10^6 cells per well or tube.
-
-
Tetramer Staining:
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 50 µL of FACS buffer.
-
Add the this compound tetramer at the manufacturer's recommended concentration (typically 1:100 to 1:400 dilution).
-
Incubate for 30-60 minutes at 4°C in the dark. Some protocols suggest incubation at room temperature (20-25°C) for 15-30 minutes, which may enhance staining intensity but can affect some surface markers.[2]
-
-
Surface Marker Staining:
-
Without washing, add the fluorochrome-conjugated antibodies against CD8, CD3, and other desired markers at their predetermined optimal concentrations.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing:
-
Add 150 µL of FACS buffer to each well (or 2-3 mL to each tube) and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant.
-
Repeat the wash step two more times.
-
-
Fixation (Optional but Recommended):
-
Resuspend the cell pellet in 100-200 µL of Fixation Buffer.
-
Incubate for at least 30 minutes at 4°C in the dark before acquisition.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on lymphocytes based on forward and side scatter, then on single cells.
-
Gate on CD3+ T-cells, and then on CD8+ T-cells.
-
Within the CD8+ population, identify the this compound tetramer-positive cells.
-
Protocol 2: Staining of Whole Blood with this compound Tetramer
This protocol allows for the direct staining of whole blood, eliminating the need for PBMC isolation.
Materials:
-
Fresh whole blood collected in an appropriate anticoagulant (e.g., EDTA or heparin)
-
This compound-HLA-A2 Tetramer
-
Fluorochrome-conjugated antibodies (e.g., CD8, CD3, CD45)
-
Red Blood Cell (RBC) Lysis Buffer
-
FACS Buffer
-
FACS tubes
-
Flow cytometer
Procedure:
-
Staining:
-
Aliquot 100-200 µL of whole blood into a FACS tube.
-
Add the this compound tetramer and fluorochrome-conjugated antibodies at their optimal concentrations.
-
Vortex gently and incubate for 30 minutes at room temperature in the dark.
-
-
RBC Lysis:
-
Add 2 mL of RBC Lysis Buffer to each tube.
-
Vortex immediately and incubate for 10-15 minutes at room temperature in the dark.
-
Centrifuge at 300-400 x g for 5 minutes.
-
-
Washing:
-
Discard the supernatant.
-
Resuspend the cell pellet in 2-3 mL of FACS buffer and centrifuge.
-
Repeat the wash step.
-
-
Final Resuspension and Analysis:
-
Resuspend the cell pellet in 300-500 µL of FACS buffer (or fixation buffer if desired).
-
Acquire and analyze the samples on a flow cytometer as described in Protocol 1. Use a CD45 gate to help distinguish lymphocytes from other cell debris.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for this compound tetramer staining of T-cells.
T-Cell Receptor Signaling Pathway
Caption: TCR signaling upon this compound-HLA-A2 recognition.
References
Applications of YLLEMLWRL Class I Tetramers in Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The YLLEMLWRL peptide, derived from the Latent Membrane Protein 1 (LMP1) of the Epstein-Barr Virus (EBV), is a well-characterized HLA-A02:01-restricted epitope. This compound Class I tetramers are invaluable tools for the detection, quantification, and functional characterization of EBV-specific cytotoxic T lymphocytes (CTLs). These reagents are composed of four HLA-A02:01 molecules, each presenting the this compound peptide, all bound to a central streptavidin molecule, which is typically conjugated to a fluorophore. This multimeric structure provides high avidity binding to the T cell receptor (TCR) of this compound-specific CTLs, enabling their precise identification and analysis by flow cytometry.
These application notes provide an overview of the key research applications of this compound Class I tetramers, supported by quantitative data and detailed experimental protocols.
Key Research Applications
The primary application of this compound Class I tetramers is the direct ex vivo identification and enumeration of this compound-specific CD8+ T cells. This has significant implications for:
-
Infectious Disease Research: Monitoring the immune response to EBV infection, particularly during infectious mononucleosis and in the context of persistent infection.[1][2][3][4]
-
Oncology Research: Studying the role of EBV-specific CTLs in the control of EBV-associated malignancies, such as nasopharyngeal carcinoma, Burkitt's lymphoma, and post-transplant lymphoproliferative disease.[5][6][7]
-
Vaccine Development: Assessing the immunogenicity of EBV vaccine candidates designed to elicit a CTL response.
-
Immunotherapy: Monitoring the persistence and function of adoptively transferred this compound-specific T cells in cancer immunotherapy.[7]
Quantitative Data Summary
The frequency of this compound-specific T cells can vary significantly depending on the individual's EBV infection status and overall immune health. The following table summarizes representative data on the frequency of EBV-specific CD8+ T cells in different cohorts. While specific data for the this compound epitope is often part of broader studies on EBV immunity, the data for other EBV lytic and latent epitopes provides a comparative context.
| Cohort | T Cell Specificity (Epitope) | Frequency (% of CD8+ T cells) | Reference |
| Acute Infectious Mononucleosis | Lytic Epitope (GLCTLVAML) | 0.5 - 6.6% | [1] |
| Acute Infectious Mononucleosis | Lytic Epitope (YVLDHLIVV) | up to 33.6% | [3] |
| Healthy EBV Carriers | Latent Epitope (CLGGLLTMV) | < 0.5% (typically <1:200) | [1] |
| Healthy EBV Carriers | Lytic Epitope (YVLDHLIVV) | Variable, can be >1% | [3] |
Experimental Protocols
Protocol 1: Staining of Peripheral Blood Mononuclear Cells (PBMCs) with this compound Tetramers
This protocol outlines the procedure for staining human PBMCs to identify and quantify this compound-specific CD8+ T cells using flow cytometry.
Materials:
-
PE-conjugated HLA-A*02:01-YLLEMLWRL Tetramer
-
Anti-CD8 antibody (e.g., FITC or APC conjugated)
-
Anti-CD3 antibody (e.g., PerCP conjugated)
-
Viability dye (e.g., 7-AAD or Live/Dead fixable dye)
-
FACS Buffer (PBS with 2% FBS and 0.1% sodium azide)
-
PBMCs isolated from HLA-A*02:01 positive, EBV-seropositive donors
-
Negative control: HLA-A*02:01 tetramer with an irrelevant peptide
Procedure:
-
Cell Preparation: Thaw cryopreserved PBMCs and wash with FACS buffer. Resuspend cells at a concentration of 1-2 x 10^6 cells per 100 µL of FACS buffer.
-
Tetramer Staining:
-
Add 10 µL of the PE-conjugated this compound tetramer to the cell suspension.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Surface Antibody Staining:
-
Add the appropriate dilutions of anti-CD8, anti-CD3, and any other desired phenotypic markers.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Viability Staining:
-
Wash the cells once with FACS buffer.
-
Resuspend the cells in 100 µL of FACS buffer and add the viability dye according to the manufacturer's instructions.
-
Incubate for 10-15 minutes at room temperature in the dark.
-
-
Washing: Wash the cells twice with 2 mL of cold FACS buffer.
-
Acquisition: Resuspend the final cell pellet in 300-500 µL of FACS buffer and acquire the samples on a flow cytometer. Collect a sufficient number of events (e.g., at least 100,000 lymphocyte events) for accurate analysis of rare populations.
Protocol 2: Intracellular Cytokine Staining (ICS) Combined with Tetramer Staining
This protocol allows for the functional characterization of this compound-specific T cells by measuring cytokine production upon antigen-specific stimulation.
Materials:
-
Same as Protocol 1
-
This compound peptide (1 mg/mL stock)
-
Brefeldin A (10 µg/mL)
-
Fixation/Permeabilization Buffer
-
Anti-IFN-γ antibody (e.g., APC conjugated)
-
Anti-TNF-α antibody (e.g., Alexa Fluor 700 conjugated)
-
Costimulatory molecules (e.g., anti-CD28/CD49d)
Procedure:
-
Cell Stimulation:
-
Resuspend 1-2 x 10^6 PBMCs in 1 mL of complete RPMI medium.
-
Add this compound peptide to a final concentration of 1-10 µg/mL.
-
Add costimulatory molecules.
-
As a negative control, use an unstimulated sample or a sample stimulated with an irrelevant peptide.
-
Incubate for 1-2 hours at 37°C.
-
-
Inhibit Cytokine Secretion: Add Brefeldin A to a final concentration of 10 µg/mL and incubate for an additional 4-6 hours at 37°C.
-
Tetramer and Surface Staining: Follow steps 2 and 3 from Protocol 1.
-
Fixation and Permeabilization:
-
Wash the cells with FACS buffer.
-
Resuspend the cells in fixation/permeabilization buffer and incubate for 20 minutes at 4°C.
-
-
Intracellular Staining:
-
Wash the cells with permeabilization buffer.
-
Add the anti-IFN-γ and anti-TNF-α antibodies and incubate for 30 minutes at 4°C in the dark.
-
-
Washing and Acquisition: Wash the cells with permeabilization buffer, then resuspend in FACS buffer for flow cytometry analysis.
Visualizations
Signaling Pathway
The this compound peptide is derived from the EBV Latent Membrane Protein 1 (LMP1). LMP1 is a constitutively active mimic of the tumor necrosis factor receptor (TNFR) family and activates multiple downstream signaling pathways, including NF-κB, JNK, and p38 MAPK pathways. These pathways contribute to B-cell activation, proliferation, and survival, as well as the production of various cytokines and chemokines. The processing of LMP1 and presentation of the this compound epitope on HLA-A*02:01 is a key step for recognition by cytotoxic T lymphocytes.
Caption: LMP1 signaling and this compound antigen presentation pathway.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the analysis of this compound-specific T cells from patient samples.
Caption: Workflow for this compound-specific T cell analysis.
Flow Cytometry Gating Strategy
A proper gating strategy is crucial for the accurate identification of rare antigen-specific T cells. The following diagram illustrates a logical gating sequence.
Caption: Flow cytometry gating strategy for tetramer analysis.[8][9][10]
References
- 1. Direct Visualization of Antigen-specific CD8+T Cells during the Primary Immune Response to Epstein-Barr Virus In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epitope focusing in the primary cytotoxic T cell response to Epstein-Barr virus and its relationship to T cell memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epitope-specific Evolution of Human CD8+ T Cell Responses from Primary to Persistent Phases of Epstein-Barr Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The T-cell Response to Epstein-Barr Virus–New Tricks From an Old Dog [frontiersin.org]
- 5. Frontiers | Targeting latent viral infection in EBV-associated lymphomas [frontiersin.org]
- 6. EBV-induced T-cell responses in EBV-specific and nonspecific cancers [pubmed.ncbi.nlm.nih.gov]
- 7. T cell-based therapies for EBV-associated malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. blog.mblintl.com [blog.mblintl.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Flow Cytometric Clinical Immunomonitoring Using Peptide–MHC Class II Tetramers: Optimization of Methods and Protocol Development [frontiersin.org]
Application Notes and Protocols for YLLEMLWRL Peptide in ELISpot Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The YLLEMLWRL peptide is a well-characterized, HLA-A2 restricted 9-mer epitope derived from the Latent Membrane Protein 1 (LMP-1) of the Epstein-Barr Virus (EBV). Due to its origin from a common and persistent virus, a significant portion of the HLA-A2 positive population will have memory T-cells specific for this peptide. This makes the this compound peptide an excellent positive control for validating the efficacy of ELISpot (Enzyme-Linked Immunospot) assays designed to detect antigen-specific T-cell responses, particularly the secretion of Interferon-gamma (IFN-γ).[1] The ELISpot assay is a highly sensitive method for quantifying the number of cytokine-secreting cells at a single-cell level.[2][3]
These application notes provide a detailed protocol for utilizing the this compound peptide in an IFN-γ ELISpot assay, along with expected data and relevant biological pathways.
Data Presentation
The following tables summarize typical quantitative data that can be expected when using the this compound peptide as a positive control in an IFN-γ ELISpot assay with Peripheral Blood Mononuclear Cells (PBMCs) from a healthy HLA-A2 positive donor with a history of EBV exposure. A positive response is generally considered to be greater than 50 spot-forming cells (SFC) per million cells, with a low background in the negative control wells.[2]
Table 1: Example ELISpot Results for this compound Peptide
| Sample Condition | Peptide Concentration (µg/mL) | Mean Spot Forming Cells (SFC) per 200,000 PBMCs | SFC per 10^6 PBMCs |
| Negative Control (No Peptide) | 0 | < 10 | < 50 |
| This compound Peptide | 1 | 45 | 225 |
| This compound Peptide | 5 | 110 | 550 |
| This compound Peptide | 10 | 150 | 750 |
| Positive Control (e.g., PHA) | 5 | > 500 | > 2500 |
Table 2: Dose-Response of this compound Peptide in ELISpot Assay
| This compound Concentration (µg/mL) | Mean SFC per 10^6 PBMCs | Standard Deviation |
| 0.1 | 75 | ± 8 |
| 1 | 230 | ± 25 |
| 5 | 560 | ± 45 |
| 10 | 740 | ± 60 |
| 20 | 750 | ± 58 |
Note: The data presented in these tables are representative examples and actual results may vary depending on the donor's immune status, cell viability, and specific assay conditions.
Experimental Protocols
IFN-γ ELISpot Assay Protocol
This protocol outlines the key steps for performing an IFN-γ ELISpot assay to measure the response of PBMCs to the this compound peptide.
Materials:
-
This compound peptide (lyophilized)
-
Human IFN-γ ELISpot kit (containing capture and detection antibodies, and enzyme substrate)
-
96-well PVDF membrane ELISpot plates
-
PBMCs isolated from a healthy HLA-A2 positive donor
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phytohemagglutinin (PHA) as a positive control
-
Sterile PBS
-
35% Ethanol in sterile water
-
Automated ELISpot reader or dissecting microscope
Procedure:
-
Plate Coating:
-
Pre-wet the 96-well PVDF membrane plate with 15 µL of 35% ethanol for 1 minute.
-
Wash the plate 3 times with 200 µL/well of sterile PBS.
-
Coat the wells with 100 µL of IFN-γ capture antibody diluted in PBS to the manufacturer's recommended concentration.
-
Incubate the plate overnight at 4°C.
-
-
Cell Preparation and Stimulation:
-
The following day, wash the plate 5 times with sterile PBS to remove unbound capture antibody.
-
Block the membrane with 200 µL/well of complete RPMI medium (containing 10% FBS and 1% Penicillin-Streptomycin) for at least 2 hours at 37°C.
-
Thaw cryopreserved PBMCs and assess viability. Cells should be >95% viable.
-
Resuspend PBMCs in complete RPMI medium to a concentration of 2 x 10^6 cells/mL.
-
Prepare peptide solutions:
-
This compound Peptide: Prepare a stock solution and dilute to working concentrations (e.g., 0.1, 1, 5, 10, 20 µg/mL).
-
Negative Control: Medium alone.
-
Positive Control: PHA at a final concentration of 5 µg/mL.
-
-
Remove the blocking solution from the plate.
-
Add 100 µL of the cell suspension (200,000 cells) to each well.
-
Add 100 µL of the appropriate peptide solution or control to each well.
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator. Do not disturb the plates during incubation to avoid spot distortion.
-
-
Detection:
-
Wash the plate 6 times with PBS containing 0.05% Tween 20 (PBST) to remove the cells.
-
Add 100 µL of biotinylated anti-IFN-γ detection antibody, diluted according to the manufacturer's instructions.
-
Incubate for 2 hours at room temperature.
-
Wash the plate 6 times with PBST.
-
Add 100 µL of Streptavidin-Alkaline Phosphatase (or other enzyme conjugate) to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate 6 times with PBST.
-
Add 100 µL of BCIP/NBT substrate solution and incubate in the dark until distinct spots develop (typically 5-15 minutes).
-
Stop the reaction by washing the plate thoroughly with distilled water.
-
Allow the plate to dry completely.
-
-
Data Analysis:
-
Count the spots in each well using an automated ELISpot reader or a dissecting microscope.
-
Calculate the number of Spot Forming Cells (SFC) per million PBMCs.
-
Visualizations
Experimental Workflow
Caption: ELISpot assay workflow for this compound peptide.
T-Cell Activation Signaling Pathway
Caption: TCR signaling upon this compound-pMHC recognition.
References
- 1. researchgate.net [researchgate.net]
- 2. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzyme-linked ImmunoSpot (ELISpot) assay to quantify peptide-specific IFN-γ production by splenocytes in a mouse tumor model after radiation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Custom Tetramer Assembly Using YLLEMLWRL Monomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of YLLEMLWRL monomers in the assembly of custom HLA-A*02:01 tetramers. The protocols outlined below are intended to assist in the detection, quantification, and functional analysis of antigen-specific CD8+ T cells recognizing the this compound epitope, which is derived from the Latent Membrane Protein 1 (LMP1) of the Epstein-Barr virus (EBV).
Introduction
Major Histocompatibility Complex (MHC) tetramers are powerful tools in immunology for the direct visualization and enumeration of antigen-specific T cells.[1] These reagents are composed of four MHC-peptide complexes linked to a fluorescently labeled streptavidin molecule. The multimeric nature of the tetramer provides a high-avidity interaction with the T cell receptor (TCR), enabling stable binding and detection of T cells with specificity for the peptide-MHC (pMHC) complex.[2]
The this compound peptide presented by the HLA-A*02:01 allele is a well-characterized epitope recognized by cytotoxic T lymphocytes (CTLs) in the context of EBV infection. Custom tetramers assembled with this compound monomers are invaluable for monitoring EBV-specific immune responses in various settings, including infectious disease research, cancer immunotherapy, and vaccine development.
Quantitative Data Summary
| Parameter | Description | Representative Value | Reference |
| Peptide-MHC Binding Affinity (IC50) | The concentration of peptide required to inhibit the binding of a reference peptide by 50%. A lower value indicates higher affinity. | 45 nM (for NLVPMVATV) | [3] |
| pMHC Complex Stability (Tm) | The melting temperature at which 50% of the pMHC complexes denature. A higher Tm indicates greater stability. | 63.9 °C (for NLVPMVATV) | [3] |
| Tetramer-TCR Avidity (Kd) | The dissociation constant of the multivalent interaction between the tetramer and the T cell receptor. A lower value indicates higher avidity. | 32.7 nM (for A2-VLE tetramer) | [4] |
| Monomer Stability | The shelf-life of biotinylated pMHC monomers when stored under appropriate conditions. | Stable for up to 24 months at -20°C. | [2] |
| Detection Limit | The lowest frequency of antigen-specific T cells that can be reliably detected by flow cytometry using tetramer staining. | <0.05% of CD8+ T cells. | [2] |
Experimental Protocols
Protocol 1: Assembly of this compound-HLA-A*02:01 Tetramers
This protocol describes the assembly of fluorescently labeled MHC tetramers from biotinylated this compound-HLA-A*02:01 monomers and streptavidin-fluorochrome conjugates.
Materials:
-
Biotinylated this compound-HLA-A*02:01 monomers
-
Streptavidin-Phycoerythrin (PE) or other fluorochrome conjugate
-
Phosphate-buffered saline (PBS), sterile
-
Microcentrifuge tubes
Procedure:
-
Reagent Preparation: Allow the biotinylated monomers and streptavidin-fluorochrome to come to room temperature.
-
Molar Ratio Calculation: The assembly is based on a 4:1 molar ratio of monomer to streptavidin.
-
Assembly Reaction: In a microcentrifuge tube, mix the biotinylated this compound-HLA-A*02:01 monomers with the streptavidin-fluorochrome conjugate in PBS.
-
Incubation: Incubate the mixture for 30-60 minutes at room temperature, protected from light.
-
Storage: The assembled tetramers can be stored at 4°C for several months, protected from light.
Protocol 2: Staining of Antigen-Specific T Cells with this compound Tetramers for Flow Cytometry
This protocol details the procedure for staining peripheral blood mononuclear cells (PBMCs) to identify and quantify this compound-specific CD8+ T cells.
Materials:
-
Assembled this compound-HLA-A*02:01 tetramers (e.g., PE-conjugated)
-
Fresh or cryopreserved human PBMCs from an HLA-A*02:01 positive donor
-
Anti-human CD8 antibody (e.g., FITC or APC conjugated)
-
Viability dye (e.g., Propidium Iodide or a fixable viability stain)
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
96-well U-bottom plate or FACS tubes
Procedure:
-
Cell Preparation: Resuspend PBMCs in FACS buffer at a concentration of 1-2 x 106 cells per 100 µL.
-
Tetramer Staining: Add the this compound tetramer to the cell suspension at a pre-titrated optimal concentration.
-
Incubation: Incubate for 20-30 minutes at room temperature or 37°C, protected from light.
-
Surface Marker Staining: Add the anti-CD8 antibody and any other desired surface marker antibodies.
-
Incubation: Incubate for 30 minutes at 4°C, protected from light.
-
Washing: Wash the cells twice with 2 mL of FACS buffer, centrifuging at 300 x g for 5 minutes.
-
Viability Staining: If using a non-fixable viability dye, add it to the cells just before analysis. If using a fixable viability dye, follow the manufacturer's protocol.
-
Data Acquisition: Resuspend the cells in an appropriate volume of FACS buffer and acquire events on a flow cytometer.
-
Data Analysis: Gate on live, single lymphocytes, then on CD8+ cells, and finally identify the tetramer-positive population.
Protocol 3: In Vitro T Cell Activation and Intracellular Cytokine Staining
This protocol describes the stimulation of this compound-specific T cells and subsequent measurement of cytokine production.
Materials:
-
PBMCs from an HLA-A*02:01 positive, EBV-seropositive donor
-
This compound peptide
-
Brefeldin A and Monensin
-
Anti-human CD28 and CD49d antibodies (costimulatory)
-
Fixation/Permeabilization buffer
-
Anti-human IFN-γ, TNF-α, and IL-2 antibodies (or other cytokines of interest)
-
Assembled this compound-HLA-A*02:01 tetramers
Procedure:
-
Cell Stimulation: In a 96-well plate, culture 1-2 x 106 PBMCs per well with the this compound peptide (1-10 µg/mL) and costimulatory antibodies (anti-CD28 and anti-CD49d) for 1 hour at 37°C.
-
Protein Transport Inhibition: Add Brefeldin A and Monensin to block cytokine secretion and incubate for an additional 5 hours at 37°C.[2]
-
Surface Staining: Stain the cells with the this compound tetramer and anti-CD8 antibody as described in Protocol 2.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them according to the manufacturer's instructions for the fixation/permeabilization buffer.[2]
-
Intracellular Staining: Add the fluorescently labeled anti-cytokine antibodies to the permeabilized cells.
-
Incubation: Incubate for 30 minutes at 4°C, protected from light.
-
Washing and Acquisition: Wash the cells and acquire data on a flow cytometer.
-
Data Analysis: Gate on live, single, CD8+, tetramer+ cells and then analyze the expression of the intracellular cytokines.[2]
Visualizations
References
Application Notes: YLLEMLWRL Tetramer Staining for the Identification of Antigen-Specific T-Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Major Histocompatibility Complex (MHC) tetramer staining is a powerful technique that has revolutionized the study of antigen-specific T-cell responses.[1] This method allows for the direct visualization, quantification, and phenotyping of T-cells that recognize a specific epitope, providing critical insights into immune responses in various contexts such as infectious diseases, cancer, and autoimmune disorders.[2][3][4][5] The YLLEMLWRL peptide is a specific T-cell epitope that can be incorporated into MHC class I tetramers to identify and study T-cells that recognize this particular antigen.
The principle behind MHC tetramer staining lies in the interaction between the T-cell receptor (TCR) and the peptide-MHC (pMHC) complex.[6][7] In vivo, T-cells are activated when their TCR recognizes a specific peptide presented by an MHC molecule on the surface of an antigen-presenting cell (APC) or an infected cell.[8][9] Monomeric pMHC complexes have a low affinity for the TCR, making it difficult to detect specific T-cells directly.[10] To overcome this, four biotinylated pMHC monomers are bound to a fluorochrome-conjugated streptavidin molecule, forming a tetrameric complex.[10][11] This multivalent structure significantly increases the avidity of the interaction with the TCR, allowing for stable binding and subsequent detection by flow cytometry.[10]
Applications of this compound Tetramer Staining
The use of this compound-loaded MHC tetramers enables researchers and drug developers to:
-
Quantify Antigen-Specific T-Cell Frequencies: Directly measure the number of T-cells specific for the this compound epitope in various biological samples, including peripheral blood mononuclear cells (PBMCs), spleen, and lymph nodes.[10][12]
-
Phenotype Antigen-Specific T-Cells: In conjunction with other fluorescently labeled antibodies, this compound tetramers allow for the detailed characterization of the phenotype of specific T-cells, including their memory and activation status.
-
Monitor Immune Responses: Track the expansion and contraction of this compound-specific T-cell populations over time in response to vaccination, infection, or immunotherapy.[2]
-
Epitope Mapping: In combination with other peptide-MHC tetramers, this technique can be used to identify immunodominant epitopes in various antigens.[13][14]
-
In Situ Visualization: While flow cytometry is the primary application, tetramer staining can also be adapted for in situ analysis to determine the location of antigen-specific T-cells within tissues.[15][16]
Experimental Protocols
Below are detailed protocols for performing this compound tetramer staining on peripheral blood mononuclear cells (PBMCs) and other single-cell suspensions. It is crucial to optimize reagent concentrations and incubation times for each specific experiment.[12][17]
Protocol 1: Staining of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol is adapted from standard procedures for MHC class I tetramer staining.[10][17]
Materials:
-
Isolated PBMCs
-
FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide)
-
This compound-MHC Class I Tetramer (fluorochrome-conjugated)
-
Anti-CD8 Antibody (conjugated to a different fluorochrome)
-
Other antibodies for surface marker staining (e.g., CD3, CD45RO, CCR7)
-
96-well U-bottom plate or FACS tubes
-
Centrifuge
-
Flow Cytometer
Procedure:
-
Cell Preparation:
-
Centrifugation:
-
Tetramer Staining:
-
Dilute the this compound tetramer to its optimal concentration in FACS buffer. The final concentration may need to be titrated, but a starting point of 30 nM can be used.[17]
-
Resuspend the cell pellet in the diluted tetramer solution (e.g., 40 µL).[17]
-
Incubate in the dark at room temperature for 20-30 minutes, or at 4°C for 30-60 minutes.[10][12][17] The optimal temperature and time should be determined empirically.
-
-
Washing:
-
Add 150-200 µL of cold FACS buffer to each well or 2-3 mL to each tube.
-
Centrifuge at 400-700 x g for 3-5 minutes.
-
Discard the supernatant.
-
-
Surface Marker Staining:
-
Prepare a cocktail of surface marker antibodies (e.g., anti-CD8, anti-CD3) at their predetermined optimal concentrations in FACS buffer.
-
Resuspend the cell pellet in the antibody cocktail.
-
Incubate in the dark at 4°C for 30 minutes.[17]
-
-
Final Washes:
-
Wash the cells twice with cold FACS buffer as described in step 4.
-
-
Resuspension and Analysis:
Protocol 2: Staining of Whole Blood
This protocol allows for the staining of antigen-specific T-cells directly in whole blood, minimizing cell loss from isolation procedures.[18]
Materials:
-
Whole blood collected in an appropriate anti-coagulant tube
-
This compound-MHC Class I Tetramer
-
Anti-CD8 Antibody
-
Other surface marker antibodies
-
Red Blood Cell (RBC) Lysis Buffer
-
FACS tubes
-
Centrifuge
-
Flow Cytometer
Procedure:
-
Staining:
-
RBC Lysis:
-
Add RBC lysis buffer according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
-
Washing:
-
Centrifuge the tubes at 400 x g for 5 minutes.[10]
-
Aspirate or decant the supernatant.
-
-
Final Wash and Resuspension:
-
Resuspend the cell pellet in FACS buffer and centrifuge again.
-
Discard the supernatant and resuspend the cells in FACS buffer for analysis.
-
Data Presentation
The following tables summarize key parameters and expected outcomes for this compound tetramer staining experiments.
| Parameter | Recommended Range | Notes |
| Cell Number per Sample | 1-2 x 10^6 PBMCs | For cell lines, 2-4 x 10^5 cells may be sufficient.[17] |
| Tetramer Concentration | 1:100 - 1:200 dilution or ~30 nM | Titration is highly recommended for each new lot of tetramer.[12][17] |
| Staining Temperature | 4°C, Room Temperature, or 37°C | Staining at 4°C or room temperature is common. Some tetramers may be unstable at 37°C.[12] |
| Staining Time | 20 - 60 minutes | Longer incubation times may be needed for low-affinity interactions. |
| Antibody Staining | 30 minutes at 4°C | Standard protocol for most surface marker antibodies.[17] |
| Experimental Control | Purpose | Expected Outcome |
| Unstained Cells | To set baseline fluorescence. | No positive staining. |
| Single Color Controls | To set compensation for spectral overlap. | Positive staining in the corresponding channel only. |
| Irrelevant Tetramer | To control for non-specific binding. | No significant tetramer-positive population should be observed. |
| Positive Control Sample | To confirm staining protocol and reagent functionality. | A clear tetramer-positive population should be visible. |
Visualizations
T-Cell Receptor Signaling Pathway
Caption: T-cell recognition of the this compound peptide presented by MHC Class I.
Experimental Workflow for Tetramer Staining
Caption: A typical workflow for identifying antigen-specific T-cells using tetramer staining.
Principle of MHC Tetramer Staining
References
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. More tricks with tetramers: a practical guide to staining T cells with peptide–MHC multimers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of tetramer technology in studies on autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. Antigen recognition by T cells - Immunobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. T cell antigen recognition: Evolution-driven affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. lubio.ch [lubio.ch]
- 11. Tetramer assay - Wikipedia [en.wikipedia.org]
- 12. MHC Tetramer Suggested Staining Protocol | BCM [bcm.edu]
- 13. researchgate.net [researchgate.net]
- 14. Combinatorial tetramer staining and mass cytometry analysis facilitate T-cell epitope mapping and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Situ MHC-tetramer Staining and Quantitative Analysis to Determine the Location, Abundance, and Phenotype of Antigen-specific CD8 T Cells in Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Situ MHC-tetramer Staining and Quantitative Analysis to Determine the Location, Abundance, and Phenotype of Antigen-specific CD8 T Cells in Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. eaglebio.com [eaglebio.com]
- 18. biozol.de [biozol.de]
Application Notes: Combining YLLEMLWRL Tetramer Staining with Cell Surface Markers for High-Resolution Immune Profiling
Introduction
Major Histocompatibility Complex (MHC) tetramers have transformed the field of immunology by enabling the direct detection, enumeration, and characterization of antigen-specific T cells.[1][2] These reagents are composed of four identical MHC molecules, each loaded with a specific peptide epitope, and conjugated to a fluorophore. This multivalent structure provides the necessary avidity to stably bind to T Cell Receptors (TCRs) with the corresponding specificity, allowing for precise identification by flow cytometry.[2][3]
The YLLEMLWRL peptide is a well-characterized epitope derived from the Latent Membrane Protein 2 (LMP2) of the Epstein-Barr Virus (EBV). When presented by the HLA-A02:01 allele, it serves as a target for cytotoxic CD8+ T cells. Staining with an HLA-A02:01-YLLEMLWRL tetramer allows for the direct quantification of EBV-specific T cells within a sample.
However, simply identifying the presence of these cells is often insufficient. To gain a deeper understanding of their functional state, differentiation stage, and potential role in immunity or pathology, it is crucial to combine tetramer staining with antibodies against various cell surface markers. This multi-parametric approach provides a high-resolution snapshot of the antigen-specific T cell response, which is invaluable for vaccine development, cancer immunotherapy research, and monitoring of infectious diseases.
Key Surface Markers for Co-Staining
The choice of co-staining markers depends on the experimental question. Below are key categories of markers commonly used to phenotype this compound-tetramer positive T cells.
-
Core Lineage Markers: These are essential for accurately identifying the primary T cell population of interest.
-
CD3: A pan-T cell marker, part of the TCR complex. Used to gate on all T lymphocytes.
-
CD8: A co-receptor expressed on cytotoxic T lymphocytes (CTLs). Since this compound is an HLA Class I-restricted peptide, specific T cells will be CD8+.[1]
-
CD4: A co-receptor for helper T cells. Often included in a "dump channel" to exclude non-target cells from the primary analysis.[4][5]
-
-
T Cell Differentiation and Memory Markers: These markers are used to define the developmental stage of antigen-specific T cells, from naive cells to long-lived memory populations.[6][7] The combination of CD45RA and CCR7 is widely used to classify memory subsets.[6][7][8]
-
CD45RA: An isoform of the CD45 protein, typically expressed on naive and terminally differentiated effector memory (TEMRA) T cells.[6]
-
CCR7: A chemokine receptor that controls homing to secondary lymphoid organs. It is expressed on naive and central memory T cells.[6][7]
-
CD62L: An adhesion molecule that also mediates homing to lymph nodes. Its expression pattern is similar to CCR7.[8]
-
CD27 & CD28: Co-stimulatory molecules whose expression changes with T cell differentiation.[7]
-
-
T Cell Exhaustion and Activation Markers: In chronic infections like EBV or in the tumor microenvironment, T cells can become functionally impaired, a state known as exhaustion. These markers help identify such populations.
-
PD-1 (Programmed Cell Death Protein 1): A key inhibitory receptor that is upregulated on activated and exhausted T cells.[9][10]
-
TIM-3 (T cell immunoglobulin and mucin domain-3): Co-expressed with PD-1 on severely exhausted T cells.[10]
-
LAG-3 (Lymphocyte-activation gene 3): Another co-inhibitory receptor that marks T cell exhaustion, often co-expressed with PD-1.[9][11]
-
CD69 & CD137 (4-1BB): Early and later markers of T cell activation, respectively, which can be used to identify recently stimulated cells.[12]
-
Data Presentation: T Cell Subset Phenotypes
Quantitative analysis of marker co-expression allows for the precise classification of antigen-specific T cell subsets.
Table 1: Human CD8+ T Cell Memory Subsets
This table outlines the common classification of human CD8+ T cell subsets based on the expression of CD45RA and CCR7.[6][7][8]
| T Cell Subset | Phenotype | Typical Function |
| Naive (TN) | CD45RA+ CCR7+ | Undifferentiated, resides in secondary lymphoid organs. |
| Central Memory (TCM) | CD45RA- CCR7+ | Resides in secondary lymphoid organs, high proliferative potential.[6] |
| Effector Memory (TEM) | CD45RA- CCR7- | Circulates in peripheral tissues, immediate effector function.[6] |
| Effector Memory re-expressing CD45RA (TEMRA) | CD45RA+ CCR7- | Terminally differentiated, potent cytotoxic function but low proliferative capacity.[6] |
Table 2: Representative Co-expression Data (Example)
The following table presents example quantitative data for a typical viral-specific CD8+ T cell response, illustrating how tetramer-positive populations can be further phenotyped.
| Marker Combination | % of Total CD8+ T Cells | % of Tetramer+ CD8+ T Cells | Interpretation |
| This compound-Tetramer+ | 1.2% | 100% | Frequency of EBV-specific CD8+ T cells. |
| Tetramer+ PD-1+ | 0.5% | 41.7% | A significant fraction of specific cells shows signs of activation/exhaustion. |
| Tetramer+ TCM (CD45RA- CCR7+) | 0.2% | 16.7% | Indicates a pool of specific cells with memory recall potential. |
| Tetramer+ TEM (CD45RA- CCR7-) | 0.7% | 58.3% | The majority of specific cells are effector memory, ready for immediate response. |
| Tetramer+ TEMRA (CD45RA+ CCR7-) | 0.25% | 20.8% | A population of terminally differentiated specific cells exists. |
Visualizations: Workflows and Pathways
Experimental Protocol
This protocol provides a framework for the simultaneous detection of this compound-specific CD8+ T cells and their phenotypic markers.
Reagents and Materials
-
Cells: Cryopreserved or fresh Peripheral Blood Mononuclear Cells (PBMCs).
-
FACS Buffer: PBS + 2% FBS + 0.05% Sodium Azide.
-
Fluorochrome-conjugated Tetramer: HLA-A*02:01-YLLEMLWRL Tetramer (e.g., PE or APC conjugated).
-
Negative Control Tetramer: An HLA-A*02:01 tetramer with an irrelevant peptide.[13]
-
Fluorochrome-conjugated Antibodies:
-
Anti-CD3 (e.g., FITC)
-
Anti-CD8 (e.g., PerCP-Cy5.5)
-
Anti-CD4 (e.g., BV510 - for exclusion)
-
Anti-CD45RA (e.g., BV786)
-
Anti-CCR7 (e.g., PE-Cy7)
-
Anti-PD-1 (e.g., BV421)
-
Optional: Anti-TIM-3, Anti-LAG-3, etc.
-
-
Viability Dye: 7-AAD, Propidium Iodide (PI), or a fixable viability dye.
-
FACS Tubes: 5 mL polystyrene round-bottom tubes.
-
Flow Cytometer: A properly calibrated instrument capable of detecting all chosen fluorochromes.
Cell Preparation
-
If using cryopreserved PBMCs, thaw cells rapidly in a 37°C water bath.
-
Transfer cells to a 15 mL conical tube and slowly add 10 mL of pre-warmed complete RPMI media.
-
Centrifuge at 300 x g for 7 minutes. Discard the supernatant.
-
Resuspend the cell pellet in cold FACS buffer and perform a cell count.
-
Aliquot approximately 1-2 x 106 cells per FACS tube.
Staining Procedure
It is often recommended to perform the tetramer staining step prior to surface antibody staining, as the larger tetramer complex may benefit from incubation at room temperature or 37°C for optimal binding.[13][14]
-
Tetramer Staining:
-
Dilute the this compound tetramer and the negative control tetramer to the pre-titrated optimal concentration in FACS buffer.
-
Add 50 µL of the diluted tetramer to the appropriate cell pellets.
-
Vortex gently and incubate for 20 minutes at room temperature, protected from light.[14]
-
-
Surface Marker Staining:
-
While the tetramer incubation is ongoing, prepare a master mix of the surface marker antibodies at their pre-titrated optimal concentrations in FACS buffer.
-
After the tetramer incubation, add 50 µL of the antibody master mix directly to the tubes. Do not wash out the tetramer.
-
Vortex gently and incubate for 30 minutes at 4°C in the dark.
-
-
Washing:
-
Add 2 mL of cold FACS buffer to each tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Carefully decant the supernatant.
-
Repeat the wash step.
-
-
Viability Staining:
Flow Cytometry Acquisition and Analysis
-
Controls: It is essential to run proper controls.
-
Unstained Cells: To set voltages and check for autofluorescence.
-
Single-Color Controls: For accurate fluorescence compensation.
-
Fluorescence Minus One (FMO) Controls: To correctly set gates for markers like PD-1 and CCR7, where the boundary between positive and negative is not always clear.[15]
-
Negative Control Tetramer: To set the gate for specific tetramer-positive cells and assess non-specific binding.[4][5]
-
-
Acquisition: Acquire a sufficient number of events (e.g., at least 500,000 to 1,000,000 total events) to ensure adequate statistical power for rare tetramer-positive populations.
-
Gating Strategy:
-
Gate on lymphocytes using Forward Scatter (FSC) and Side Scatter (SSC).[4][5]
-
Gate on live cells by excluding events positive for the viability dye.[4][5]
-
From the live singlets, gate on CD3+ T cells.
-
From the T cells, gate on the CD8+ population.
-
Within the CD8+ gate, identify the this compound-tetramer positive population based on the negative control tetramer tube.[4][5]
-
Analyze the tetramer-positive population for the expression of memory (CD45RA vs. CCR7) and exhaustion (PD-1, etc.) markers.
-
References
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. lubio.ch [lubio.ch]
- 3. More tricks with tetramers: a practical guide to staining T cells with peptide–MHC multimers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. Regulation of CD45 isoforms during human effector and memory CD8 T cell differentiation: Implications for T cell nomenclature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenotypic heterogeneity of antigen‐specific CD4 T cells under different conditions of antigen persistence and antigen load - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
- 9. Expression of LAG-3 defines exhaustion of intratumoral PD-1+ T cells and correlates with poor outcome in follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Tim-3 and PD-1 pathways to reverse T cell exhaustion and restore anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of PD1, LAG3, TIGIT, and TIM3 expression in human lung adenocarcinoma reveals a 25-gene signature predicting immunotherapy response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tetramer.yerkes.emory.edu [tetramer.yerkes.emory.edu]
- 14. eaglebio.com [eaglebio.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing YLLEMLWRL Peptide Concentration for T-Cell Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of the YLLEMLWRL peptide in T-cell assays.
Introduction to this compound Peptide
The this compound peptide is a 9-amino acid, HLA-A2 restricted epitope derived from the Latent Membrane Protein 1 (LMP-1) of the Epstein-Barr virus (EBV). It is a well-characterized epitope used to stimulate and detect EBV-specific CD8+ T-cell responses in various T-cell assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for the this compound peptide in T-cell assays?
A1: As a general starting point, a concentration range of 1-10 µg/mL (approximately 1-10 µM) is recommended for stimulating T-cells in assays such as ELISpot, Intracellular Cytokine Staining (ICS), and T-cell proliferation assays.[1][2] However, the optimal concentration can vary depending on the specific experimental conditions, including the assay type, cell purity, and donor variability. Therefore, it is highly recommended to perform a peptide titration experiment to determine the optimal concentration for your specific setup.
Q2: How should I reconstitute and store the lyophilized this compound peptide?
A2: It is recommended to first dissolve the lyophilized this compound peptide in a small amount of sterile, high-purity dimethyl sulfoxide (DMSO) to create a concentrated stock solution. Subsequently, this stock can be diluted to the desired working concentration using sterile phosphate-buffered saline (PBS) or your cell culture medium. To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C.
Q3: What are the common causes of a weak or no T-cell response to the this compound peptide?
A3: Several factors can contribute to a weak or absent T-cell response. These include:
-
Suboptimal Peptide Concentration: The concentration of the peptide may be too low to elicit a strong response or too high, leading to T-cell anergy. A peptide titration is crucial to identify the optimal concentration.
-
Low Frequency of Antigen-Specific T-cells: The donor may have a low frequency of this compound-specific T-cells.
-
Incorrect HLA-type: The this compound peptide is HLA-A2 restricted. Ensure that the T-cells are from an HLA-A2 positive donor.
-
Peptide Degradation: Improper storage or handling of the peptide can lead to its degradation.
-
Cell Viability Issues: Poor cell viability of the peripheral blood mononuclear cells (PBMCs) or isolated T-cells will result in a diminished response.
Q4: What control peptides should I include in my T-cell assay?
A4: It is essential to include both positive and negative controls in your experiment.
-
Negative Control: A non-stimulatory peptide or the DMSO vehicle control to determine the background response.
-
Positive Control: A mitogen such as phytohemagglutinin (PHA) or a well-characterized peptide pool known to elicit a response in your donor population (e.g., a CEF peptide pool for memory T-cell responses) to ensure the cells are responsive and the assay is working correctly.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background in negative control wells | Contamination of reagents or cells with endotoxins or other stimulants. | Use endotoxin-free reagents and sterile techniques. Ensure proper washing of cells. |
| Non-specific binding of detection antibodies. | Optimize antibody concentrations and blocking steps. | |
| No or weak response in positive control wells | Poor cell viability. | Check cell viability before starting the experiment. Use fresh or properly cryopreserved cells. |
| Inactive mitogen or control peptide. | Use a fresh batch of positive control stimulants. | |
| Technical error in the assay procedure. | Review the experimental protocol for any deviations. | |
| Inconsistent results between replicate wells | Uneven cell distribution. | Ensure cells are well-mixed before plating. |
| Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent pipetting. | |
| Low frequency of this compound-specific T-cells | Donor variability. | Screen multiple HLA-A2 positive donors. |
| Suboptimal in vitro expansion. | If applicable, optimize the in vitro expansion protocol by adjusting cytokine concentrations and stimulation duration. |
Quantitative Data Summary
The optimal concentration of the this compound peptide should be determined empirically. The following table provides a general guideline for starting concentrations in common T-cell assays.
| T-Cell Assay | Recommended Starting Concentration (µg/mL) | Recommended Starting Concentration (µM) | Typical Cell Density | Typical Incubation Time |
| ELISpot | 1 - 10 | ~ 1 - 10 | 2-3 x 10^5 cells/well | 18 - 24 hours |
| Intracellular Cytokine Staining (ICS) | 1 - 10 | ~ 1 - 10 | 1 x 10^6 cells/mL | 4 - 6 hours (with Brefeldin A) |
| T-Cell Proliferation Assay | 0.1 - 10 | ~ 0.1 - 10 | 1-2 x 10^5 cells/well | 3 - 7 days |
Experimental Protocols
Peptide Titration for Optimal Concentration
To determine the optimal concentration of the this compound peptide for your specific assay, it is recommended to perform a dose-response experiment.
-
Prepare a series of dilutions of the this compound peptide, for example, ranging from 0.1 µg/mL to 20 µg/mL.
-
Perform your chosen T-cell assay (ELISpot, ICS, or proliferation) using these different peptide concentrations.
-
Include a "no peptide" control (vehicle only) to determine the background response.
-
Analyze the results to identify the concentration that gives the maximal specific response (the difference between the peptide-stimulated and the no-peptide control) without causing a decrease in response at higher concentrations (which could indicate T-cell anergy).
General Protocol for ELISpot Assay
-
Coat a 96-well PVDF plate with a capture antibody specific for the cytokine of interest (e.g., IFN-γ) and incubate overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer.
-
Prepare a single-cell suspension of PBMCs at a concentration of 2-3 x 10^6 cells/mL.
-
Add 100 µL of the cell suspension to each well.
-
Add 100 µL of the this compound peptide at the predetermined optimal concentration (or a range of concentrations for titration).
-
Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Wash the plate and add a biotinylated detection antibody.
-
After incubation and washing, add a streptavidin-enzyme conjugate.
-
Add a substrate solution to develop the spots.
-
Stop the reaction and count the spots using an ELISpot reader.
General Protocol for Intracellular Cytokine Staining (ICS)
-
Prepare a single-cell suspension of PBMCs at a concentration of 1 x 10^7 cells/mL.
-
Add 100 µL of the cell suspension to each well of a 96-well U-bottom plate.
-
Add 100 µL of the this compound peptide at the optimal concentration.
-
Incubate for 1-2 hours at 37°C.
-
Add a protein transport inhibitor (e.g., Brefeldin A) and incubate for an additional 4-5 hours.
-
Wash the cells and stain with antibodies against surface markers (e.g., CD3, CD8).
-
Fix and permeabilize the cells.
-
Stain with an antibody against the intracellular cytokine of interest (e.g., IFN-γ).
-
Wash the cells and acquire the data on a flow cytometer.
Visualizations
Caption: Experimental workflow for this compound peptide-based T-cell assays.
Caption: Simplified T-cell receptor signaling pathway upon this compound peptide recognition.
References
Technical Support Center: HLA-A*02:01 YLLEMLWRL Tetramer Binding
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing experiments with HLA-A*02:01 YLLEMLWRL tetramers.
Frequently Asked Questions (FAQs)
Q1: What is the HLA-A*02:01 this compound tetramer used for?
The HLA-A02:01 this compound tetramer is a reagent used to detect and quantify CD8+ T cells that are specific for the this compound peptide derived from the Epstein-Barr virus (EBV) latent membrane protein 1 (LMP1), when presented by the HLA-A02:01 allele.[1][2] This is crucial for studying immune responses to EBV infection and in the development of immunotherapies.
Q2: What are the essential controls for a successful tetramer staining experiment?
To ensure the validity of your results, the following controls are highly recommended:
-
Positive Control: A sample known to contain T cells specific for the this compound peptide, such as a T cell line or PBMCs from a known positive donor.[3]
-
Negative Control: A sample that should not contain the specific T cells, such as PBMCs from a non-HLA-A*02:01 donor or a T cell line with a different specificity.[3]
-
Irrelevant Tetramer Control: An HLA-A*02:01 tetramer loaded with a peptide that is irrelevant to your experimental system.[3] This helps to identify non-specific binding. Empty loadable MHC tetramers are not recommended as negative controls as they may increase background staining.[3]
-
Viability Dye: To exclude dead cells, which can non-specifically bind to the tetramer and other antibodies.[4][5]
-
Unstained Cells: To set the baseline fluorescence for your analysis.
-
Single Color Controls: For each fluorochrome in your panel to properly set up compensation.
Q3: Can I fix the cells before tetramer staining?
No, it is not recommended to fix cells before tetramer staining as fixation can alter the T cell receptor (TCR) and prevent the tetramer from binding.[4] Fixation should be performed after the tetramer staining is complete, using a methanol-free formaldehyde solution like 1% paraformaldehyde in PBS.[3]
Q4: Can I perform intracellular staining along with tetramer staining?
Yes, tetramer staining is compatible with intracellular cytokine staining. The correct order of operations is crucial: perform the tetramer staining first, followed by fixation, permeabilization, and then the intracellular cytokine staining.[3]
Troubleshooting Guides
Issue 1: High Background Staining
High background staining can obscure the true positive population. Here are common causes and solutions:
| Potential Cause | Solution |
| Tetramer Aggregates | Centrifuge the tetramer reagent at high speed (e.g., >10,000 x g) for 1-5 minutes before use to pellet any aggregates.[3][6] |
| Non-Specific Binding to Fc Receptors | Include an Fc receptor blocking agent in your staining protocol, especially when working with cell types that have high Fc receptor expression like monocytes.[4][7] |
| Dead Cells | Always include a viability dye (e.g., 7-AAD, Propidium Iodide, or fixable viability dyes) to gate out dead cells during analysis.[4][5] |
| Inappropriate Antibody Clones | Certain anti-CD8 antibody clones can cause non-specific binding. For human CD8, clones RPA-T8 and SK1 are known to be compatible with tetramer staining.[3] |
| Excess Tetramer Concentration | Titrate your tetramer to determine the optimal concentration that provides the best signal-to-noise ratio. |
Troubleshooting Workflow for High Background
A troubleshooting workflow for high background staining.
Issue 2: Low or No Tetramer Staining
The absence of a clear positive signal can be due to several factors:
| Potential Cause | Solution |
| Low Frequency of Specific T Cells | The frequency of antigen-specific T cells can be very low (<0.05%).[8] You may need to stain a larger number of cells (e.g., 2-10 million) or use enrichment techniques.[3][9] |
| Low TCR Affinity | T cells with low-affinity TCRs may not be stained effectively by conventional tetramer protocols.[6] Consider using techniques to enhance staining, such as adding a protein kinase inhibitor or using antibody-based signal amplification.[6][10] |
| TCR Internalization | TCRs can be internalized after antigen exposure, making them unavailable for tetramer binding. Pre-incubating cells with a protein kinase inhibitor like dasatinib can reduce TCR internalization and improve staining intensity.[6][11][12] |
| Suboptimal Staining Temperature/Time | The optimal staining temperature and time can vary. Generally, staining is performed at 4°C for 30-60 minutes or at room temperature for 15-30 minutes.[4] For some low-affinity interactions, staining at 37°C for a longer duration might be beneficial, but this needs to be optimized.[5] |
| Improperly Stored or Handled Tetramer | Ensure the tetramer has been stored correctly and has not undergone multiple freeze-thaw cycles. |
| Cell Viability is Low | Use freshly isolated or properly thawed cells. Poor cell viability can lead to poor staining.[3] When thawing cryopreserved cells, allow them to rest for 1-2 hours at 37°C before staining to allow for surface marker recovery.[3] |
Illustrative Data: Optimizing Tetramer Concentration
The following table provides an example of how tetramer titration can impact the staining index (a measure of signal brightness relative to background).
| Tetramer Concentration (µg/mL) | % Tetramer+ of CD8+ T cells | Staining Index |
| 0.5 | 0.85 | 15 |
| 1.0 (Optimal) | 1.20 | 45 |
| 2.0 | 1.25 | 40 |
| 4.0 | 1.30 | 30 |
| Note: This is illustrative data. |
Issue 3: Non-Specific Binding to Other Cell Types
If you observe tetramer binding to cells other than CD8+ T cells, consider the following:
| Potential Cause | Solution |
| Binding to B cells, NK cells, or Monocytes | Use a "dump channel" containing antibodies against markers for these cell types (e.g., CD19, CD14, CD56) to exclude them from your analysis.[4] |
| HLA-A02:01 Expression on Other Cells | In some cases, other cell types might express HLA-A02:01 and non-specifically bind the tetramer. Gating on CD3+ and CD8+ cells is crucial. |
Experimental Protocols
Detailed Protocol for Tetramer Staining of Peripheral Blood Mononuclear Cells (PBMCs)
-
Cell Preparation:
-
Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash the cells twice with wash buffer (PBS + 2% FBS).
-
Resuspend the cells at a concentration of 1 x 10^7 cells/mL in wash buffer.
-
If using cryopreserved cells, thaw them quickly at 37°C, transfer to warm media, centrifuge, and resuspend in fresh media. Let the cells rest for 1-2 hours at 37°C before staining.[3]
-
-
Staining:
-
Add 100 µL of the cell suspension (1 x 10^6 cells) to a 5 mL FACS tube.
-
(Optional) Add an Fc receptor blocking antibody and incubate for 10 minutes at 4°C.[4]
-
(Optional) Add a protein kinase inhibitor (e.g., dasatinib) and incubate for 30-60 minutes at 37°C to prevent TCR internalization.[6][11]
-
Add the pre-titrated amount of PE-conjugated HLA-A*02:01 this compound tetramer.
-
Incubate for 30-60 minutes at 4°C or 15-30 minutes at room temperature, protected from light.[4]
-
Wash the cells with 2 mL of wash buffer and centrifuge at 300-400 x g for 5 minutes.
-
Decant the supernatant.
-
Add a cocktail of surface antibodies, including anti-CD3, anti-CD8, and a viability dye.
-
Incubate for 20-30 minutes at 4°C, protected from light.
-
Wash the cells twice with wash buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the cells in 300-500 µL of FACS buffer (PBS + 1% FBS + 0.05% sodium azide).
-
Acquire the samples on a flow cytometer. Collect a sufficient number of events (at least 100,000 lymphocyte events).
-
Analyze the data using appropriate software. Gate on lymphocytes, singlets, live cells, CD3+ cells, and then CD8+ cells. Finally, identify the tetramer-positive population within the CD8+ gate.
-
Experimental Workflow Diagram
References
- 1. pnas.org [pnas.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Tips & Tricks for MHC tetramer staining I www.tetramerstore.com [tetramerstore.com]
- 4. 【MHC Tetramer】Optimization/Troubleshooting | MBL Life Sience -GLOBAL- [mblbio.com]
- 5. tetramer.yerkes.emory.edu [tetramer.yerkes.emory.edu]
- 6. More tricks with tetramers: a practical guide to staining T cells with peptide–MHC multimers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. eaglebio.com [eaglebio.com]
- 9. Frontiers | Tetramer-Based Enrichment of Preexisting Anti-AAV8 CD8+ T Cells in Human Donors Allows the Detection of a TEMRA Subpopulation [frontiersin.org]
- 10. Antibody Stabilization of Peptide–MHC Multimers Reveals Functional T Cells Bearing Extremely Low-Affinity TCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tricks with tetramers: how to get the most from multimeric peptide–MHC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
Best practices for storing and handling YLLEMLWRL peptides and tetramers
This guide provides best practices, frequently asked questions (FAQs), and troubleshooting advice for researchers, scientists, and drug development professionals working with YLLEMLWRL peptides and tetramers.
Section 1: this compound Peptide Storage and Handling
Frequently Asked Questions (FAQs) - Peptides
Q1: How should I store the lyophilized this compound peptide upon arrival?
For maximum stability, lyophilized peptides should be stored at -20°C or -80°C in a desiccated environment.[1][2][3][4] Short-term storage for several days to weeks at room temperature is generally acceptable for lyophilized peptides.[3] Always protect the peptide from intense light.[2][3]
Q2: The amount of lyophilized powder in the vial seems very small. Is this normal?
Yes, this is normal. Peptides are often delivered in small quantities (milligrams), and the lyophilized powder can be a very fine, sometimes barely visible film or pellet in the vial.[3] Some hygroscopic peptides may also appear as a gel-like substance.[3]
Q3: What is the best way to reconstitute the this compound peptide?
The solubility of a peptide depends on its amino acid sequence. A general best practice is to first try dissolving the peptide in sterile, purified water.[4] If solubility is an issue, the choice of solvent depends on the peptide's properties. For basic peptides, 1-10% acetic acid can be used, while acidic peptides may dissolve in 1% ammonium hydroxide.[4] For hydrophobic peptides, introducing a small amount of an organic solvent like DMSO or DMF can aid dissolution before diluting with a buffered solution.[4] Before opening, allow the vial to warm to room temperature in a desiccator to prevent moisture condensation.[4][5]
Q4: How should I store the reconstituted this compound peptide solution?
Peptide solutions are significantly less stable than their lyophilized form.[3][4] For optimal storage, you should:
-
Store the solution at -20°C. Some peptides may require -80°C for better stability.[1][3]
-
Use a sterile, slightly acidic buffer (pH 5-7) for storage.[4]
-
Crucially, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles , which can degrade the peptide.[3][4][6][7]
Q5: How many freeze-thaw cycles are acceptable for a peptide solution?
It is strongly recommended to avoid repeated freeze-thaw cycles.[4][8] Each cycle of freezing and thawing can lead to peptide degradation, aggregation, and a loss of activity.[6][7] Aliquoting your stock solution upon reconstitution is the most effective way to prevent this.[4][6] Studies have shown that changes in peak intensity during analysis can occur after just two thaws.[9]
Quantitative Data: Peptide Storage Recommendations
| Form | Condition | Temperature | Duration | Notes |
| Lyophilized | Long-term | -20°C to -80°C | Months to Years | Store in a desiccator, protected from light.[1][2][3] |
| Short-term | Room Temperature | Days to Weeks | Keep in original packaging, away from intense light.[3] | |
| Reconstituted | Long-term | -80°C | Up to 1 year | Aliquot into single-use vials to avoid freeze-thaw cycles.[3] |
| Short-term | -20°C | 3-4 months | Aliquoting is critical.[3] | |
| Refrigerator | +4°C | 1-2 weeks | Only for very short-term use.[3] |
Section 2: this compound Tetramer Storage and Handling
Frequently Asked Questions (FAQs) - Tetramers
Q1: How should I store the this compound tetramer reagent?
Storage recommendations depend on the format. Lyophilized tetramers should be stored at -20°C or lower and protected from light.[8] For reconstituted or liquid tetramers, storage at 4°C in the dark is often recommended for short-to-medium term use (3-6 months).[10] Some manufacturers state that their reconstituted tetramers are stable for 3 months at -70°C.[8] Never freeze tetramers conjugated to PE or APC unless a specific cryoprotectant like glycerol is added, as it can damage the fluorochrome. [10]
Q2: My tetramer reagent has been stored for a while. Is it still good?
The stability of tetramers can vary depending on the specific peptide-MHC combination.[10] A common sign of degradation is reagent aggregation, which can lead to high background staining. To mitigate this, it is highly recommended to centrifuge the tetramer vial at high speed (e.g., in a microfuge) for 1-5 minutes before use to pellet any aggregates.[11][12]
Q3: Can I use biotinylated this compound monomers to make my own tetramers?
Yes, biotinylated monomers provide the flexibility to conjugate them with different streptavidin-fluorochrome labels.[13] Unconjugated biotinylated monomers should be stored at -80°C for long-term stability.[10] The tetramerization process involves mixing the biotinylated monomers with a streptavidin-fluorochrome conjugate, typically at a 4:1 molar ratio.[14][15]
Quantitative Data: Tetramer Storage Recommendations
| Format | Conjugate | Temperature | Duration | Key Handling Practice |
| Lyophilized | PE | -20°C to -70°C | Up to 12 months | Protect from light; avoid repeated freeze-thaw.[8] |
| Reconstituted | PE | -70°C | Up to 3 months | Must be stored under sterile conditions after reconstitution.[8] |
| Liquid | PE, APC | +4°C | 3-6 months | Protect from light. Do not freeze.[10] |
| Biotinylated Monomer | N/A | -80°C | Up to 24 months | For long-term storage before tetramerization.[10][13] |
Section 3: Troubleshooting Guides
Troubleshooting Peptide Reconstitution & Use
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peptide won't dissolve | - Incorrect solvent.- Peptide has aggregated. | - Verify the peptide's properties (hydrophobic, acidic, basic) and use the appropriate solvent (e.g., water, dilute acid/base, DMSO).[4]- Briefly sonicate the solution to help break up aggregates.[4] |
| Inconsistent experimental results | - Peptide degradation due to improper storage.- Multiple freeze-thaw cycles of stock solution. | - Ensure lyophilized peptide is stored at -20°C or -80°C.[1]- Always aliquot reconstituted peptide into single-use volumes and store at -20°C or below. [4][6] |
Troubleshooting Tetramer Staining
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background / Non-specific Staining | - Tetramer aggregation.- Dead cells binding the tetramer non-specifically.- Non-specific binding to Fc receptors. | - Centrifuge the tetramer reagent at high speed for 1-5 minutes before use to pellet aggregates. [11][12]- Use a viability dye (e.g., 7-AAD, PI) to exclude dead cells from the analysis.[16][17]- Use an Fc receptor block in your staining protocol.[16]- Increase the number of wash steps.[12] |
| Weak or No Signal | - Low frequency of antigen-specific T cells.- Low affinity of the T-cell receptor (TCR).- Sub-optimal staining conditions.- Tetramer degradation. | - Increase the number of cells stained for rare event detection.[12]- For low-affinity TCRs, consider using dextramers which have higher valency and can stain more brightly.[11]- Titrate the tetramer to find the optimal concentration.[12]- Optimize incubation time and temperature (e.g., 30-60 min at 2-8°C, or 3 hours at 37°C for some Class II tetramers).[16][17]- Always include a known positive control to validate the tetramer's activity.[12] |
| Poor Resolution | - Incorrect flow cytometer settings.- Simultaneous staining with antibodies interfering with tetramer binding. | - Optimize PMT voltages and compensation settings.- Stain with the tetramer first, before adding antibodies, especially anti-CD8 or anti-CD4 antibodies, which can cause steric hindrance.[16][18] |
Section 4: Experimental Protocols & Visualizations
Protocol 1: Reconstitution of Lyophilized this compound Peptide
Objective: To prepare a sterile, defined-concentration stock solution of this compound peptide for use in cell culture or other assays.
Materials:
-
Vial of lyophilized this compound peptide
-
Sterile, nuclease-free water or other appropriate solvent (e.g., sterile PBS, DMSO)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibration: Remove the lyophilized peptide vial from the freezer and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes. This prevents condensation from forming inside the vial.[4][5]
-
Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Solvent Addition: Carefully open the vial. Using a sterile pipette tip, add the calculated volume of your chosen solvent. To minimize foaming, gently dispense the solvent down the side of the vial.[5]
-
Dissolution: Gently swirl or roll the vial to dissolve the peptide.[19] If necessary, vortex gently or sonicate briefly. Ensure the peptide is fully dissolved before proceeding.
-
Aliquoting: Immediately aliquot the peptide stock solution into single-use, sterile, low-protein-binding tubes. The volume per aliquot should be appropriate for a single experiment.
-
Storage: Store the aliquots at -20°C or -80°C. Record the peptide name, concentration, and date on each tube. Avoid using a frost-free freezer, as temperature cycling can damage the peptide.
Diagram: this compound Peptide Handling Workflow
Caption: Workflow for proper handling of this compound peptides.
Protocol 2: Staining Antigen-Specific T-Cells with this compound Tetramer
Objective: To identify and quantify this compound-specific CD8+ T cells from a sample (e.g., PBMCs) using flow cytometry.
Materials:
-
Cell sample (e.g., 1-5 x 10^6 PBMCs per condition)
-
This compound-HLA-A*02:01 Tetramer (e.g., PE-conjugated)
-
Negative Control Tetramer (irrelevant peptide, matched HLA-type and fluorochrome)[12][20]
-
FACS Buffer (e.g., PBS + 2% FBS)
-
Fc Receptor Block (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD8, anti-CD3)
-
Viability Dye (e.g., 7-AAD)
-
5 mL FACS tubes
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of your cells (e.g., PBMCs) in cold FACS buffer.
-
Centrifuge Tetramer: Spin the tetramer reagent vial in a microfuge at >10,000 x g for 1 minute to pellet any aggregates.[11] Use the supernatant for staining.
-
Fc Block: Resuspend cells in FACS buffer and add an Fc receptor blocking reagent. Incubate according to the manufacturer's instructions (e.g., 10 minutes at 4°C).
-
Tetramer Staining: Add the pre-titrated amount of this compound tetramer to the appropriate cell sample. Add the negative control tetramer to a separate tube. Incubate for 30-60 minutes at 4°C or 15-30 minutes at room temperature, protected from light. Note: Optimal conditions may vary and should be determined empirically.[16]
-
Wash: Add 2 mL of cold FACS buffer to each tube and centrifuge at 300-400 x g for 5 minutes. Discard the supernatant.
-
Antibody Staining: Resuspend the cell pellet in a pre-titrated cocktail of surface antibodies (e.g., anti-CD8, anti-CD3). Incubate for 20-30 minutes at 4°C in the dark.
-
Wash: Repeat the wash step as in step 5.
-
Viability Staining: Resuspend cells in 200-300 µL of FACS buffer. Add the viability dye (e.g., 7-AAD) shortly before analysis, following the manufacturer's protocol.
-
Acquisition: Acquire the samples on a flow cytometer. Be sure to collect a sufficient number of events to identify rare populations.
Diagram: this compound Tetramer Staining Workflow```dot
Caption: A logical guide for troubleshooting common tetramer staining issues.
References
- 1. jpt.com [jpt.com]
- 2. Peptide Storage and Handling Best Practices - Pure Peptides UK [purepeptidesuk.net]
- 3. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 4. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 5. particlepeptides.com [particlepeptides.com]
- 6. researchgate.net [researchgate.net]
- 7. bitesizebio.com [bitesizebio.com]
- 8. PE-Labeled Human HLA-A*02:01&B2M&EBV LMP1 (this compound) Tetramer Protein | ACROBiosystems [acrobiosystems.com]
- 9. Impact of Freeze-thaw Cycles and Storage Time on Plasma Samples Used in Mass Spectrometry Based Biomarker Discovery Projects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frequently Asked Questions | NIH Tetramer Core Facility [tetramer.yerkes.emory.edu]
- 11. More tricks with tetramers: a practical guide to staining T cells with peptide–MHC multimers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tips & Tricks for MHC tetramer staining I www.tetramerstore.com [tetramerstore.com]
- 13. eaglebio.com [eaglebio.com]
- 14. Procedure for preparing peptide-major histocompatibility complex tetramers for direct quantification of antigen-specific cytotoxic T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Procedure for preparing peptide-major histocompatibility complex tetramers for direct quantification of antigen-specific cytotoxic T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 【MHC Tetramer】Optimization/Troubleshooting | MBL Life Sience -GLOBAL- [mblbio.com]
- 17. tetramer.yerkes.emory.edu [tetramer.yerkes.emory.edu]
- 18. Tricks with tetramers: how to get the most from multimeric peptide–MHC - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. blog.mblintl.com [blog.mblintl.com]
Technical Support Center: Gating YLLEMLWRL-Positive T-Cells in Flow Cytometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the YLLEMLWRL peptide in flow cytometry.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide?
The this compound peptide is a well-characterized epitope derived from the Latent Membrane Protein 1 (LMP1) of the Epstein-Barr Virus (EBV). It is presented by the Major Histocompatibility Complex (MHC) class I molecule HLA-A*02:01.[1][2] T-cells recognizing this peptide-MHC complex are crucial for the immune response against EBV-infected cells and related malignancies like Burkitt's lymphoma and nasopharyngeal carcinoma.[2]
Q2: What is the primary application of gating for this compound-positive T-cells?
The primary application is the identification and quantification of EBV-specific cytotoxic T-lymphocytes (CTLs) in various biological samples, such as peripheral blood mononuclear cells (PBMCs). This is essential for:
-
Monitoring immune responses to EBV infection.
-
Evaluating the efficacy of EBV-targeted immunotherapies and vaccines.
-
Basic research into T-cell memory and function in the context of viral infections and cancer.
Q3: What are the key reagents needed for this assay?
-
This compound/HLA-A02:01 Tetramer: A fluorescently labeled reagent that specifically binds to T-cell receptors (TCRs) recognizing the this compound peptide in the context of HLA-A02:01.
-
Antibodies for T-cell phenotyping:
-
Anti-CD3: A pan T-cell marker.
-
Anti-CD8: To identify cytotoxic T-lymphocytes.
-
Anti-CD4: To exclude helper T-cells.
-
-
Viability Dye: To exclude dead cells from the analysis.
-
Negative Control Tetramer: An HLA-A*02:01 tetramer loaded with an irrelevant peptide not found in nature or relevant to the sample.[1]
-
Isotype Controls: To control for non-specific antibody binding.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background or non-specific staining | - Dead cells binding the tetramer non-specifically.- Aggregated tetramer reagent.- Non-specific antibody binding. | - Use a viability dye and gate on live cells.- Centrifuge the tetramer reagent before use.- Include an Fc receptor block in your staining protocol.- Use a dump channel with antibodies against markers on non-T-cells (e.g., CD14, CD19). |
| No or very low frequency of positive cells | - Low frequency of antigen-specific T-cells in the sample.- Incorrect tetramer concentration.- T-cell receptor internalization.- Inappropriate gating strategy. | - Stain a larger number of cells.- Titrate the tetramer to determine the optimal concentration.- Consider pre-treating cells with a protein kinase inhibitor like dasatinib to prevent TCR internalization.- Ensure the gating strategy correctly identifies live, single, CD3+, and CD8+ lymphocytes before looking for tetramer-positive cells. |
| Poor separation between positive and negative populations | - Low affinity of the T-cell receptor for the pMHC complex.- Suboptimal staining conditions. | - Use a brighter fluorochrome for the tetramer.- Stain at a lower temperature (e.g., 4°C) to increase the stability of the TCR-pMHC interaction.- Consider using a signal amplification step, such as an anti-fluorochrome antibody. |
Experimental Protocol: Staining PBMCs for this compound-Positive T-Cells
This protocol provides a general framework. Optimization of antibody and tetramer concentrations is recommended for each specific experiment.
1. Cell Preparation: a. Isolate PBMCs from whole blood using density gradient centrifugation. b. Wash the cells with Phosphate Buffered Saline (PBS). c. Resuspend the cells in FACS buffer (PBS with 2% Fetal Bovine Serum and 0.05% Sodium Azide) at a concentration of 1 x 10^7 cells/mL.
2. Staining: a. To 100 µL of cell suspension, add the this compound/HLA-A*02:01 tetramer at the predetermined optimal concentration. b. Incubate for 30 minutes at 4°C in the dark. c. Add the cocktail of fluorescently labeled antibodies (e.g., anti-CD3, anti-CD8, anti-CD4, and a viability dye) at their optimal concentrations. d. Incubate for another 30 minutes at 4°C in the dark. e. Wash the cells twice with FACS buffer. f. Resuspend the cells in 300-500 µL of FACS buffer for flow cytometry analysis.
3. Flow Cytometry Analysis: a. Acquire a sufficient number of events (typically at least 100,000 to 500,000 events in the lymphocyte gate) on a calibrated flow cytometer. b. Follow the gating strategy outlined below.
Gating Strategy for this compound-Positive T-Cells
A sequential gating strategy is crucial for accurately identifying the target population.
Caption: Sequential gating strategy for identifying this compound-positive T-cells.
Signaling Pathway and Experimental Workflow
The interaction between the T-cell receptor on a CD8+ T-cell and the this compound peptide presented by an HLA-A*02:01 molecule on an antigen-presenting cell (APC) or target cell initiates a signaling cascade leading to T-cell activation and cytotoxic function.
Caption: TCR recognition of the this compound-MHC complex initiates T-cell activation.
The overall experimental workflow involves sample preparation, cell staining, data acquisition, and analysis.
Caption: Experimental workflow for quantifying this compound-positive T-cells.
References
Improving the resolution of YLLEMLWRL tetramer staining
WRL Tetramer Staining
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using YLLEMLWRL tetramers to identify and analyze antigen-specific T cells.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during this compound tetramer staining experiments.
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| No or very low signal from this compound-specific T cells. | 1. Low frequency of this compound-specific T cells in the sample. 2. Suboptimal tetramer concentration. 3. Incorrect staining temperature or incubation time. 4. T-cell receptor (TCR) internalization. 5. Presence of the YFLEILWRL variant of the epitope. | 1. Enrich for antigen-specific T cells before staining. Consider using samples from individuals with known EBV exposure. 2. Titrate the tetramer to determine the optimal concentration for your specific cell type and experimental conditions.[1][2] 3. Stain at 4°C for 30-60 minutes or at room temperature for 30 minutes.[2] Avoid 37°C as some tetramers may dissociate.[2] 4. Pre-incubate cells with a protein kinase inhibitor (e.g., dasatinib) to prevent TCR internalization.[3][4] 5. Sequence the LMP1 gene in your samples to check for the presence of this immune escape variant.[5] |
| High background or non-specific staining. | 1. Tetramer aggregation. 2. Non-specific binding to other cell types (e.g., B cells, monocytes). 3. Dead cells binding the tetramer non-specifically. 4. Inappropriate anti-CD8 antibody clone. | 1. Centrifuge the tetramer solution at high speed for 1-5 minutes before use to pellet aggregates.[3][5] 2. Use an Fc receptor block and include a dump channel with antibodies against markers of non-T cells (e.g., CD19, CD14, CD16).[6] 3. Use a viability dye (e.g., 7-AAD, Propidium Iodide) to exclude dead cells from the analysis.[6][7] 4. For human samples, use anti-CD8 clones such as RPA-T8 or SK1. Avoid clones known to interfere with tetramer binding.[5] |
| Poor resolution between positive and negative populations. | 1. Insufficient number of events acquired. 2. Inadequate compensation for spectral overlap between fluorochromes. 3. Low-avidity T cells. | 1. Acquire a sufficient number of events to accurately identify rare cell populations. 2. Perform proper compensation using single-stained controls for all fluorochromes in your panel. 3. Enhance signal by using a brighter fluorochrome on the tetramer or employing signal amplification strategies.[4] |
| Variability between experiments. | 1. Inconsistent cell preparation. 2. Freeze-thaw cycles of the tetramer reagent. 3. Inconsistent staining volumes or cell numbers. | 1. Standardize cell isolation and handling procedures to ensure high viability and purity.[1] 2. Aliquot the tetramer upon receipt to avoid multiple freeze-thaw cycles. Store at 4°C for short-term use and -20°C or -80°C for long-term storage as recommended by the manufacturer. Do not freeze tetramers for storage.[2] 3. Use consistent cell numbers and staining volumes in all experiments. |
Understanding the this compound Epitope
The this compound peptide is a well-characterized HLA-A2 restricted epitope derived from the Latent Membrane Protein 1 (LMP1) of the Epstein-Barr Virus (EBV), also known as Human herpesvirus 4.[3][6] LMP1 is an oncoprotein expressed during the latent phase of EBV infection. Therefore, this compound-specific CD8+ T cells are expected to be found in individuals who have been exposed to EBV.
It is important to be aware of a common escape variant of this epitope, YFLEILWRL. This variant has a lower binding affinity for HLA-A2 and may not be recognized by T cells specific for the original this compound sequence.[5][7] The presence of this variant in a patient's EBV strain could be a reason for a negative staining result.
Experimental Protocols
Standard this compound Tetramer Staining Protocol
This protocol is a starting point and may require optimization for your specific experimental conditions.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or other single-cell suspension
-
FACS buffer (PBS + 2% FBS + 0.1% sodium azide)
-
This compound-HLA-A2 tetramer conjugated to a fluorochrome
-
Anti-human CD8 antibody (e.g., clone RPA-T8 or SK1)
-
Viability dye (e.g., 7-AAD)
-
Fc receptor blocking reagent
-
(Optional) Dump channel antibodies (e.g., anti-CD19, anti-CD14)
-
(Optional) Protein kinase inhibitor (e.g., dasatinib)
Procedure:
-
Prepare a single-cell suspension of your cells of interest.
-
Wash the cells with FACS buffer and resuspend at a concentration of 2-5 x 10^7 cells/mL.
-
(Optional) If using a protein kinase inhibitor, pre-incubate the cells according to the manufacturer's instructions.
-
Add Fc receptor blocking reagent and incubate for 10 minutes at 4°C.
-
Add the this compound-HLA-A2 tetramer at the predetermined optimal concentration.
-
Incubate for 30-60 minutes at 4°C or for 30 minutes at room temperature, protected from light.
-
Wash the cells with FACS buffer.
-
Add the anti-CD8 antibody and any other surface antibodies (including dump channel antibodies).
-
Incubate for 30 minutes at 4°C, protected from light.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer containing the viability dye.
-
Analyze the cells on a flow cytometer as soon as possible.
Protocol for Staining with a Protein Kinase Inhibitor
To enhance the signal from low-avidity T cells or to prevent TCR internalization, a protein kinase inhibitor can be used.
Procedure:
-
Follow steps 1 and 2 of the standard protocol.
-
Add the protein kinase inhibitor (e.g., 50 nM dasatinib) and incubate for 30-60 minutes at 37°C.[3]
-
Proceed with step 4 of the standard protocol without washing out the inhibitor.
Visual Guides
Caption: Figure 1. A streamlined workflow for this compound tetramer staining.
Caption: Figure 2. A decision tree for troubleshooting common this compound staining issues.
Caption: Figure 3. The role of protein kinase inhibitors in preventing TCR internalization.
References
- 1. Human leukocyte antigen (HLA) class II peptide flanking residues tune the immunogenicity of a human tumor-derived epitope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Widespread Impact of HLA Restriction on Immune Control and Escape Pathways of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of cytotoxic T cell epitopes within Epstein-Barr virus (EBV) oncogene latent membrane protein 1 (LMP1): evidence for HLA A2 supertype-restricted immune recognition of EBV-infected cells by LMP1-specific cytotoxic T lymphocytes [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of novel Lck-derived T helper epitope long peptides applicable for HLA-A2(+) cancer patients as cancer vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional assays of HLA A2-restricted epitope variant of latent membrane protein 1 (LMP-1) of Epstein-Barr virus in nasopharyngeal carcinoma of Southern China and Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HLA-A2-restricted T-cell epitopes specific for prostatic acid phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. icim2006-taipei.org.tw [icim2006-taipei.org.tw]
YLLEMLWRL tetramer staining controls and best practices
This guide provides researchers, scientists, and drug development professionals with detailed protocols, best practices, and troubleshooting advice for using YLLEMLWRL MHC Class I tetramers. The this compound peptide, derived from the Epstein-Barr Virus (EBV) Latent Membrane Protein 1 (LMP1), is presented by the HLA-A*02:01 allele and is used to detect and quantify specific CD8+ T cells.[1]
Frequently Asked Questions (FAQs)
Q1: What are the essential controls for a this compound tetramer staining experiment?
A: Comprehensive controls are critical for interpreting tetramer staining results. The key controls are:
-
Positive Control: A sample known to contain T cells specific for the this compound peptide, such as a T cell clone/line or cells from a known EBV-positive donor.[2] This validates that the tetramer and staining procedure are working correctly.
-
Negative Control: This is crucial for setting gates to distinguish true positive events from background noise.[3][4][5] An ideal negative control is a tetramer with the same HLA-A*02:01 allele and fluorochrome but folded with an irrelevant peptide whose sequence does not occur in nature.[4][5][6] Alternatively, cells from a known negative donor can be used.[2][4]
-
Unstained Cells: Used to set the baseline fluorescence of the cell population.
-
Fluorescence Minus One (FMO) Controls: Important in multicolor panels to correctly gate tetramer-positive cells by accounting for fluorescence spread from other channels.
Q2: How many cells are recommended for staining?
A: Generally, staining 2-10 million peripheral blood mononuclear cells (PBMCs) or other lymphoid cells is recommended.[2] However, the optimal number depends on the expected frequency of the antigen-specific T cells. For rare events, you may need to stain more cells, while for enriched populations like Tumor-Infiltrating Lymphocytes (TILs), as few as 200,000 cells may be sufficient.[2]
Q3: What is the optimal staining temperature and incubation time?
A: Staining conditions may require optimization. Common protocols recommend incubating cells with the tetramer for 30-60 minutes.[6][7] The temperature can be room temperature, 4°C, or 37°C, but each has considerations.[8] Staining at 4°C can help preserve surface markers like CD62L, while room temperature may yield higher intensity for some tetramers.[8] Incubation at 37°C is sometimes used but carries a risk of the tetramer complex dissociating.[8]
Q4: Can I fix the cells before staining with the tetramer?
A: No, it is not recommended to fix cells before tetramer staining.[6] Fixation can alter the T cell receptor (TCR) and prevent the tetramer from binding.[2][6] If fixation is necessary, it should be performed after the tetramer staining is complete, using a methanol-free formaldehyde or paraformaldehyde solution.[2][6][8]
Q5: Should I add the tetramer and antibodies (like anti-CD8) at the same time?
A: For mouse experiments, a sequential staining procedure (tetramer first, then antibodies) is often recommended to prevent the anti-CD8 antibody from interfering with tetramer binding or causing non-specific staining.[6] For human cells, co-incubation is common, but if issues like weak signal or high background arise, switching to a sequential protocol is a good troubleshooting step.
Experimental Protocols and Best Practices
Staining Protocol for Human PBMCs
This protocol is a synthesized guideline. Always titrate reagents and optimize the protocol for your specific experimental system.
Methodology:
-
Cell Preparation: Prepare PBMCs using a standard method like Ficoll-Paque density gradient centrifugation. Resuspend cells at a concentration of 2-5 x 10⁷ cells/mL in FACS buffer (e.g., PBS + 2% FBS + 0.1% sodium azide).[8]
-
Fc Receptor Blocking (Optional but Recommended): To reduce non-specific binding, incubate cells with an Fc receptor blocking reagent for 5-10 minutes at room temperature.[6][7]
-
Tetramer Staining: Centrifuge the this compound tetramer reagent at high speed (e.g., >3000 x g) for 5 minutes before use to pellet any aggregates.[2] Add the titrated amount of tetramer to the cell suspension.
-
Incubation: Incubate for 30-60 minutes at room temperature or 4°C, protected from light.[3][7][8]
-
Surface Marker Staining: Add a pre-titrated cocktail of fluorescently-labeled antibodies (e.g., anti-CD8, anti-CD3, viability dye).
-
Incubation: Incubate for 30 minutes at 4°C in the dark.[7][9]
-
Washing: Wash the cells 2-3 times with 2-3 mL of cold FACS buffer, centrifuging at 300-400 x g for 5 minutes between washes.[3][10]
-
Resuspension: Resuspend the final cell pellet in FACS buffer for immediate acquisition on a flow cytometer. If needed, cells can be fixed in a 0.5-1% paraformaldehyde solution and stored at 4°C for up to 24 hours.[6][8]
Key Protocol Parameters
| Parameter | Recommendation | Rationale |
| Starting Cell Number | 1-10 x 10⁶ cells | To ensure enough events are acquired, especially for rare populations.[2][8] |
| Tetramer Titration | Perform for each new lot | Determines the optimal concentration that gives the best signal-to-noise ratio.[2][8] |
| Incubation Temperature | 4°C or Room Temperature | 4°C preserves temperature-sensitive markers; RT may increase signal intensity.[8] |
| Viability Dye | Include in panel | Excludes dead cells, which can bind tetramers non-specifically and increase background.[6] |
| Centrifuge Tetramer | Before each use | Removes aggregates that are a major source of non-specific staining.[2][11] |
| Washing Steps | 2-3 washes post-staining | Reduces background noise by removing unbound tetramer and antibodies.[2] |
Experimental Workflow Diagram
Caption: Standard experimental workflow for MHC tetramer staining of lymphocytes.
Troubleshooting Guide
Problem: High background or non-specific staining.
| Possible Cause | Recommended Solution |
| Tetramer Aggregates | Centrifuge the tetramer vial at high speed for 5 minutes immediately before use to pellet aggregates.[2][11] |
| Dead Cells | Always include a viability dye (e.g., 7-AAD, PI, or a fixable dye) in your panel and gate on the live cell population during analysis.[6] |
| Non-specific Antibody Binding | Include an Fc receptor blocking step before staining.[6][7] Ensure all antibodies are properly titrated. |
| Insufficient Washing | Increase the number of wash steps (e.g., to 3 washes) after staining to remove unbound reagents.[2] |
Problem: Weak or no signal from the tetramer.
| Possible Cause | Recommended Solution |
| Low Frequency of Target Cells | Increase the total number of cells stained and acquired on the flow cytometer to find rare events.[2] |
| TCR Internalization | If T cells have been recently activated, the TCR may be internalized. Pre-incubate cells with a protein kinase inhibitor, such as dasatinib, to reduce TCR internalization and improve staining intensity.[11][12] |
| Low TCR-pMHC Affinity | The interaction between the TCR and the this compound-HLA-A*02:01 complex may be weak.[11][13] Consider using a signal amplification strategy, such as a secondary antibody against the fluorochrome on the tetramer (e.g., anti-PE antibody for a PE-conjugated tetramer).[11] Using higher-order multimers like dextramers can also increase signal.[11] |
| Improper Reagent Storage | Ensure tetramers and antibodies have been stored correctly (typically 4°C, protected from light) and have not expired. Do not freeze tetramer reagents.[8] |
| Suboptimal Reagent Concentration | Titer the tetramer and all antibodies to find the optimal concentration for your specific cells and conditions.[14] |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common tetramer staining issues.
Staining Controls: A Deeper Look
Proper controls are the foundation of a reliable tetramer assay. The diagram below illustrates a comprehensive control strategy.
Summary of Staining Controls
| Control Type | Purpose | Example |
| Positive Control Sample | Verifies reagent activity and staining protocol. | PBMCs from a known EBV-positive, HLA-A02:01+ donor.[2] |
| Negative Control Sample | Determines background from a biological negative. | PBMCs from an HLA-A02:01- donor or a known EBV-negative donor.[2][4] |
| Negative Control Tetramer | Sets the gate for non-specific tetramer binding. | An HLA-A*02:01 tetramer with an irrelevant or non-natural peptide.[3][4][6] |
| Unstained Control | Defines autofluorescence of the cells. | Cells with no reagents added. |
| FMO Control | Defines fluorescence spread in a specific channel. | Cells stained with all reagents except the this compound tetramer. |
Control Strategy Diagram
Caption: A comprehensive control strategy for a tetramer staining experiment.
References
- 1. eaglebio.com [eaglebio.com]
- 2. Tips & Tricks for MHC tetramer staining I www.tetramerstore.com [tetramerstore.com]
- 3. lubio.ch [lubio.ch]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 6. 【MHC Tetramer】Optimization/Troubleshooting | MBL Life Sience -GLOBAL- [mblbio.com]
- 7. MHC Tetramer staining method | MBL Life Sience -GLOBAL- [mblbio.com]
- 8. MHC Tetramer Suggested Staining Protocol | BCM [bcm.edu]
- 9. eaglebio.com [eaglebio.com]
- 10. Assessment of CD4+ and CD8+ T Cell Responses Using MHC Class I and II Tetramers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. More tricks with tetramers: a practical guide to staining T cells with peptide–MHC multimers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 13. Tricks with tetramers: how to get the most from multimeric peptide–MHC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. blog.mblintl.com [blog.mblintl.com]
Technical Support Center: YLLEMLWRL Tetramer Titration and Staining
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using YLLEMLWRL tetramers for optimal staining of antigen-specific T cells.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration for my this compound tetramer?
A1: The optimal concentration for your this compound tetramer can vary between different batches and specificities.[1] It is highly recommended to perform a titration experiment the first time a new tetramer is used.[1] A good starting point is a dilution series (e.g., 1:100 to 1:200) to identify the ideal concentration for your specific application.[2][3] Some protocols suggest trying different amounts, such as 2.5 µl, 5 µl, or 10 µl, to find the optimal concentration for your experiment.[4] For some specific protocols, a dilution to 30 nM in FACS buffer is recommended.[1]
Q2: What is the recommended number of cells to use for staining?
A2: For peripheral blood mononuclear cells (PBMCs), lymph node cells, or splenocytes, it is recommended to stain 1-2 million cells.[3] For more enriched populations like T cell clones or lines, as few as 200,000 cells may be sufficient.[3] If you are trying to detect rare events, you may need to stain more cells, while fewer cells may be adequate for more frequent events.[4]
Q3: What are the optimal incubation time and temperature for tetramer staining?
A3: Incubation conditions can be optimized for your specific experimental system.[5] Staining is often carried out at 4°C for 30-60 minutes, or at room temperature for 30 minutes.[3] Some protocols suggest incubation at room temperature for 20 minutes[1], while others have found success with incubation at 37°C for 3 hours, particularly for MHC class II tetramers.[6] Be aware that some surface markers, like CD62L, are sensitive to higher temperatures, and some tetramers may lose stability at 37°C.[3]
Q4: What should I use as a negative control for my this compound tetramer staining?
A4: The recommended negative control is an MHC tetramer with an irrelevant peptide that is known not to bind to T cells in your sample.[4] It is not recommended to use empty loadable MHC tetramers as a negative control, as they may cause increased background staining in some samples.[4] For MHC class I tetramers, peptides that do not exist in nature can be used as negative controls.[5]
Troubleshooting Guide
Problem 1: High background or non-specific staining.
| Potential Cause | Solution | Citation |
| Tetramer aggregation | Centrifuge the tetramer preparation at high speed for 1 minute before use to pellet any aggregates. | [7] |
| Non-specific binding | Increase the number of wash steps before and after staining. | [4] |
| Inappropriate tetramer concentration | Titrate the tetramer to find the optimal concentration with the best signal-to-noise ratio. | [2][4] |
| Dead cells binding tetramer | Use a viability dye (e.g., 7-AAD or Propidium Iodide) to exclude dead cells from the analysis, as they can non-specifically bind the tetramer. | [5][6] |
| Fc receptor binding | Use an Fc receptor block to prevent non-specific binding to cells like B cells, NK cells, and monocytes. | [5] |
| Cross-reactivity of antibodies | If staining with antibodies simultaneously, ensure they are not causing non-specific binding. Sequential staining (tetramer first, then antibodies) may help. | [5] |
Problem 2: Weak or no signal from antigen-specific T cells.
| Potential Cause | Solution | Citation |
| Low affinity of T cell receptor (TCR) | Use a protein kinase inhibitor (PKI), such as dasatinib, before staining to prevent TCR internalization and enhance surface expression. | [7][8] |
| Use higher-order multimers like dextramers, which have a larger scaffold and can bind with higher avidity. | [7] | |
| Boost the signal by adding a primary antibody against the fluorochrome on the tetramer (e.g., anti-PE or anti-APC), followed by a secondary fluorescently-labeled antibody. | [7] | |
| Low TCR density on T cells | Pre-treatment with a PKI like dasatinib for 30 minutes can increase the surface density of TCRs. | [7] |
| Suboptimal staining conditions | Optimize incubation time and temperature. Longer incubation times may be needed for lower temperatures. | [3][4] |
| Interference from anti-CD8 antibodies | Some anti-CD8 antibody clones can interfere with tetramer binding. Use compatible clones such as RPA-T8 or SK1 for human CD8. | [4] |
| Incorrect fluorochrome choice | Use brighter fluorochromes like PE, APC, or BV421 to improve detection of rare populations. | [8] |
Experimental Protocols
Standard this compound Tetramer Staining Protocol
This protocol is a general guideline and may require optimization for your specific cell type and experimental conditions.
-
Cell Preparation :
-
Tetramer Staining :
-
(Optional) Pre-treat cells with a protein kinase inhibitor like 50 nM dasatinib for 30 minutes to enhance staining.[7]
-
Centrifuge the this compound tetramer at high speed for 1 minute to pellet aggregates.[7]
-
Add the titrated amount of this compound tetramer to the cell suspension.
-
Incubate for 20-60 minutes at room temperature or 4°C, protected from light.[1][3]
-
-
Surface Marker Staining :
-
Washing and Acquisition :
Data Analysis Gating Strategy
A proper gating strategy is crucial for accurate analysis of tetramer-positive cells.
-
Gate on the lymphocyte population using forward and side scatter properties.
-
Create a singlet gate to exclude doublets and aggregates.[5]
-
From the live singlet lymphocyte population, create a plot of CD8 vs. This compound tetramer.
-
The population that is positive for both CD8 and the this compound tetramer represents the antigen-specific T cells.
Visualizations
Caption: Figure 1: this compound Tetramer Staining Workflow
Caption: Figure 2: Tetramer Staining Troubleshooting
References
- 1. eaglebio.com [eaglebio.com]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. MHC Tetramer Suggested Staining Protocol | BCM [bcm.edu]
- 4. Tips & Tricks for MHC tetramer staining I www.tetramerstore.com [tetramerstore.com]
- 5. 【MHC Tetramer】Optimization/Troubleshooting | MBL Life Sience -GLOBAL- [mblbio.com]
- 6. tetramer.yerkes.emory.edu [tetramer.yerkes.emory.edu]
- 7. More tricks with tetramers: a practical guide to staining T cells with peptide–MHC multimers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
Validation & Comparative
YLLEMLWRL Tetramer vs. ELISpot: A Comparative Guide to T-Cell Quantification
In the realm of cellular immunology, the precise quantification of antigen-specific T-cells is paramount for advancing research in vaccine development, cancer immunotherapy, and infectious diseases. Two of the most prominent techniques employed for this purpose are MHC tetramer staining, utilizing specific peptide-MHC complexes like the YLLEMLWRL tetramer, and the Enzyme-Linked Immunospot (ELISpot) assay. This guide provides an objective comparison of these two methodologies, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate assay for their scientific questions.
The this compound peptide is a well-characterized epitope derived from the Latent Membrane Protein 1 (LMP1) of the Epstein-Barr virus (EBV) and is presented by the HLA-A*0201 allele.[1][2][3][4] Consequently, this compound tetramers are used to directly identify and enumerate CD8+ T-cells that recognize this specific viral antigen. In contrast, the ELISpot assay offers a functional readout by quantifying the number of T-cells that secrete a particular cytokine, such as interferon-gamma (IFN-γ), upon stimulation with the this compound peptide.[5][6][7]
At a Glance: this compound Tetramer vs. ELISpot
| Feature | This compound Tetramer Assay | ELISpot Assay |
| Principle | Direct staining of T-cells with specific peptide-MHC complexes.[8][9] | Functional assay measuring cytokine secretion from single cells.[5][10] |
| Information Provided | Enumeration and phenotyping of antigen-specific T-cells.[11] | Frequency of cytokine-producing, antigen-specific T-cells.[12] |
| Sensitivity | High, with a detection limit of around 0.02% of CD8+ T-cells.[13] | Very high, can detect as few as 1 in 100,000 cells.[10] |
| Specificity | High, directly identifies T-cells with TCRs for the specific pMHC.[11] | High, but relies on the specificity of the antigen stimulation. |
| Cell Viability | Requires viable cells for staining, but cells can be fixed post-staining. | Requires live, healthy, and functional cells for cytokine secretion.[7] |
| Throughput | Moderate to high, amenable to multi-well plate format for flow cytometry. | High, typically performed in 96-well plates. |
| Cost | Generally more expensive per sample due to the cost of tetramer reagents. | Generally more cost-effective per sample. |
| Correlation | Studies show a positive correlation with ELISpot results, with Spearman's rank-correlation coefficients ranging from 0.78 to 0.82 in some studies.[14] However, discrepancies can arise as tetramers detect all specific T-cells, including non-functional ones, while ELISpot only detects cytokine-secreting cells.[15][16] |
Quantitative Data Comparison
| Parameter | This compound Tetramer Assay | ELISpot Assay | Reference |
| Lower Limit of Detection | ~0.02% of CD8+ T-cells | 1 in 100,000 to 1 in 400,000 peripheral blood mononuclear cells (PBMCs) (0.001% to 0.00025%) | [13],[6] |
| Linearity (R²) vs. CFC | R² = 0.99 | R² = 0.85 - 0.98 | [17] |
| Concordance with ELISpot | High (kappa 0.76-0.9) | High (kappa 0.76-0.9) | [18] |
| Correlation Coefficient | 0.87 (pediatric) and 0.97 (adult) in one study | [13] |
Experimental Workflows
The workflows for this compound tetramer staining and the ELISpot assay are distinct, reflecting their different principles of detection.
Detailed Experimental Protocols
This compound Tetramer Staining Protocol
This protocol is for the staining of peripheral blood mononuclear cells (PBMCs).
Materials:
-
PBMCs isolated from whole blood
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
PE-labeled HLA-A*02:01/YLLEMLWRL Tetramer
-
Fluorochrome-conjugated anti-CD8 antibody
-
Viability dye (e.g., Propidium Iodide or 7-AAD)
-
12x75 mm FACS tubes
Procedure:
-
Cell Preparation: Start with 1-2 x 10^6 PBMCs per sample. Wash the cells with FACS buffer and centrifuge at 300 x g for 5 minutes. Discard the supernatant.
-
Tetramer Staining: Resuspend the cell pellet in 50 µL of FACS buffer containing the PE-labeled this compound tetramer at its predetermined optimal concentration.
-
Incubation: Incubate for 20-30 minutes at room temperature in the dark.[19]
-
Surface Marker Staining: Add the fluorochrome-conjugated anti-CD8 antibody to the cell suspension.
-
Incubation: Incubate for another 20-30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 2 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes after each wash.
-
Resuspension: Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Viability Staining: Just before analysis, add a viability dye according to the manufacturer's instructions.
-
Flow Cytometry: Acquire the samples on a flow cytometer. Collect a sufficient number of events (e.g., at least 100,000 lymphocyte events) to accurately quantify rare T-cell populations.
-
Data Analysis: Analyze the data using flow cytometry software. Gate on viable lymphocytes, then on CD8+ T-cells, and finally quantify the percentage of tetramer-positive cells within the CD8+ population.
IFN-γ ELISpot Assay Protocol
This protocol outlines the steps for a standard IFN-γ ELISpot assay.
Materials:
-
96-well PVDF membrane plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP) conjugate
-
Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC)
-
Blocking buffer (e.g., PBS with 5% BSA)
-
Wash buffer (PBS with 0.05% Tween-20)
-
RPMI-1640 medium with 10% FBS
-
This compound peptide
-
PBMCs
Procedure:
-
Plate Coating: Pre-wet the PVDF membrane with 35% ethanol for 30 seconds, then wash with sterile water. Coat the wells with the anti-IFN-γ capture antibody diluted in PBS and incubate overnight at 4°C.
-
Plate Blocking: The next day, wash the plate four times with PBS. Block the wells with 200 µL of blocking buffer for 2 hours at room temperature.
-
Cell Plating: Wash the plate four times with RPMI-1640. Add 2-4 x 10^5 PBMCs per well in 100 µL of RPMI-1640.
-
Antigen Stimulation: Add 100 µL of RPMI-1640 containing the this compound peptide at the desired concentration (e.g., 1-10 µg/mL). Include negative (no peptide) and positive (e.g., phytohemagglutinin) controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Cell Lysis and Washing: Wash the plate three times with PBS, followed by three times with wash buffer to remove the cells.
-
Detection Antibody: Add 100 µL of the biotinylated anti-IFN-γ detection antibody diluted in blocking buffer to each well. Incubate for 2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate six times with wash buffer. Add 100 µL of the streptavidin-enzyme conjugate diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Spot Development: Wash the plate six times with wash buffer, followed by three times with PBS. Add 100 µL of the substrate solution and incubate in the dark until distinct spots develop (typically 5-30 minutes).
-
Stopping the Reaction: Stop the reaction by washing the plate with distilled water.
-
Analysis: Allow the plate to dry completely. Count the spots in each well using an automated ELISpot reader. The results are expressed as spot-forming cells (SFCs) per million PBMCs.
Conclusion
Both the this compound tetramer assay and the ELISpot assay are powerful tools for quantifying antigen-specific T-cells. The choice between the two depends on the specific research question. The tetramer assay provides a direct enumeration and phenotypic characterization of T-cells recognizing the this compound epitope, regardless of their functional state.[11] In contrast, the ELISpot assay offers a highly sensitive method to quantify the frequency of T-cells that are functionally active and capable of producing cytokines upon antigenic stimulation.[5][12] For a comprehensive understanding of the T-cell response, employing both assays in parallel can be highly informative, providing both quantitative and qualitative insights into the immune response against the EBV-derived this compound epitope.
References
- 1. jpt.com [jpt.com]
- 2. PE-Labeled Human HLA-A*02:01&B2M&EBV LMP1 (this compound) Tetramer Protein | ACROBiosystems [acrobiosystems.com]
- 3. This compound epitope - Immune Epitope Database (IEDB) [iedb.org]
- 4. Anti-LMP1 (this compound) TCR-Like Antibody (L1), HLA-A*0201-Restricted vector - Creative Biolabs [creative-biolabs.com]
- 5. The Quantification of Antigen-Specific T Cells by IFN-γ ELISpot | Springer Nature Experiments [experiments.springernature.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. ELISPOT protocol | Abcam [abcam.com]
- 8. Why Tetramers? | NIH Tetramer Core Facility [tetramer.yerkes.emory.edu]
- 9. Tetramer assay - Wikipedia [en.wikipedia.org]
- 10. T cell ELISPOT assay | U-CyTech [ucytech.com]
- 11. Benefits of utilizing MHC Tetramers for precise identification of antigen-specific T cells - Sanbio [sanbio.nl]
- 12. CTL ELISPOT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ELISPOT Assay for Monitoring Cytotoxic T Lymphocytes (CTL) Activity in Cancer Vaccine Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Precision and linearity targets for validation of an IFNγ ELISPOT, cytokine flow cytometry, and tetramer assay using CMV peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enumerating antigen-specific T-cell responses in peripheral blood: a comparison of peptide MHC Tetramer, ELISpot, and intracellular cytokine analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. eaglebio.com [eaglebio.com]
Navigating the Maze of T-Cell Cross-Reactivity: A Comparative Guide for YLLEMLWRL-Specific T-Cells
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of T-cells specific for the peptide YLLEMLWRL is paramount for the development of safe and effective immunotherapies. T-cell cross-reactivity, the ability of a single T-cell receptor (TCR) to recognize multiple different peptide-MHC (pMHC) complexes, is a double-edged sword.[1][2][3] While it is essential for the immune system to recognize a vast array of pathogens with a limited T-cell repertoire, unintended cross-reactivity can lead to off-target toxicities in therapeutic applications.[1][4] This guide provides a comparative overview of key experimental approaches to assess the cross-reactivity of this compound-specific T-cells, supported by detailed protocols and data presentation formats.
Understanding the Fundamentals of T-Cell Recognition
T-cell activation is initiated by the interaction of the T-cell receptor (TCR) with a specific peptide presented by a Major Histocompatibility Complex (MHC) molecule on the surface of an antigen-presenting cell (APC) or target cell.[5][6][7][8] The specificity of this interaction is determined by the complementarity between the TCR's complementarity-determining regions (CDRs) and the pMHC surface.[5][7] Cross-reactivity arises when a TCR recognizes not only its cognate pMHC (e.g., this compound-MHC) but also other structurally similar or even dissimilar pMHCs.[1][2][9][10]
The following diagram illustrates the fundamental signaling pathway of TCR recognition:
Comparative Analysis of Experimental Assays for Cross-Reactivity
A variety of assays are available to assess the cross-reactivity of this compound-specific T-cells. The choice of assay depends on the specific research question, required throughput, and sensitivity.
| Assay Type | Principle | Advantages | Disadvantages | Throughput |
| pMHC Tetramer/Multimer Staining | Fluorescently labeled pMHC multimers bind to specific TCRs, allowing for direct visualization and quantification of antigen-specific T-cells by flow cytometry.[11] | - High specificity- Direct enumeration of T-cells- Allows for phenotypic characterization | - Requires knowledge of the restricting MHC allele- May not detect low-affinity interactions- Synthesis of multimers can be complex | Medium to High |
| ELISpot (Enzyme-Linked Immunospot) | Measures the frequency of cytokine-secreting T-cells upon stimulation with a peptide.[11][12] | - High sensitivity for detecting functional responses- Single-cell resolution | - Indirect measure of T-cell activation- Provides limited information on cell phenotype | High |
| Intracellular Cytokine Staining (ICS) | Detects cytokine production within individual T-cells by flow cytometry following peptide stimulation.[11] | - Multi-parameter analysis (phenotype and function)- Quantifies the percentage of responding cells | - Can be less sensitive than ELISpot- Requires cell permeabilization, which can affect viability | Medium to High |
| TCR Sequencing-based Assays (e.g., MANAFEST) | Combines peptide stimulation with high-throughput TCR sequencing to identify and quantify specific T-cell clonotypes that expand in response to an antigen.[13] | - Highly sensitive and quantitative- Identifies specific TCR sequences associated with a response- Can be used to track clonal dynamics | - Computationally intensive- Requires specialized bioinformatics expertise | Low to Medium |
| Peptide-MHC Binding Assays | In vitro assays that measure the binding affinity and stability of the this compound peptide and its analogues to specific MHC molecules. | - Provides direct biochemical data on pMHC stability- Can predict potential cross-reactive peptides | - Does not directly measure T-cell recognition- May not correlate perfectly with immunogenicity | High |
| Structural Analysis (X-ray Crystallography) | Determines the three-dimensional structure of the TCR-pMHC complex.[5][6][9][10] | - Provides detailed molecular insights into the interaction- Explains the basis of cross-reactivity at an atomic level | - Technically challenging and time-consuming- Not suitable for high-throughput screening | Low |
Experimental Protocols: A Step-by-Step Guide
pMHC Tetramer Staining Workflow
This workflow outlines the key steps for identifying this compound-specific T-cells using pMHC tetramers.
Protocol:
-
Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from blood samples using density gradient centrifugation.
-
Staining: Incubate 1-2 x 10^6 PBMCs with the fluorescently labeled this compound-pMHC tetramer at the recommended concentration for 30-60 minutes at 4°C. In parallel, add antibodies against cell surface markers (e.g., CD3, CD8) to identify the T-cell population of interest.
-
Washing: Wash the cells twice with a suitable buffer (e.g., PBS with 2% FBS) to remove unbound tetramer and antibodies.
-
Data Acquisition: Resuspend the cells in buffer and acquire the samples on a flow cytometer.
-
Data Analysis: Gate on the lymphocyte population, followed by gating on CD3+ and CD8+ T-cells. Within the CD8+ population, identify and quantify the percentage of cells that are positive for the this compound-pMHC tetramer.
ELISpot Assay Workflow
This workflow details the procedure for measuring cytokine release from this compound-stimulated T-cells.
Protocol:
-
Plate Coating: Coat a 96-well ELISpot plate with a capture antibody specific for the cytokine of interest (e.g., IFN-γ) and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites.
-
Cell Plating and Stimulation: Add a known number of PBMCs to each well and stimulate with the this compound peptide at various concentrations. Include positive (e.g., PHA) and negative (medium alone) controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Detection: Lyse the cells and wash the plate. Add a biotinylated detection antibody, followed by a streptavidin-enzyme conjugate.
-
Development: Add a substrate that will be converted by the enzyme into an insoluble colored spot at the site of cytokine secretion.
-
Analysis: Count the number of spots in each well using an automated ELISpot reader. The results are expressed as Spot Forming Units (SFUs) per million cells.
Strategies for Evaluating Cross-Reactivity with Peptide Analogs
To proactively assess the potential for off-target effects, it is crucial to test the cross-reactivity of this compound-specific T-cells against a panel of peptide analogs.[14][15][16][17] These analogs can be designed based on:
-
Sequence Homology: Peptides with similar amino acid sequences to this compound found in the human proteome.
-
Structural Mimicry: Peptides that may have different primary sequences but adopt a similar three-dimensional structure when bound to the MHC molecule.[1]
-
Altered Peptide Ligands (APLs): Systematically modified versions of this compound to probe the contribution of each amino acid to TCR recognition.[15]
The following table provides a template for presenting cross-reactivity data:
| Peptide Sequence | Source/Rationale | T-Cell Response (e.g., % IFN-γ+ CD8+ T-cells) |
| This compound | Target Peptide | 1.5% |
| YLLEMLWA L | Alanine scan analog | 0.8% |
| FLLKPMWRL | Homologous human peptide | 0.1% |
| VITALTLLL | Structurally similar viral peptide | 0.05% |
| No Peptide | Negative Control | <0.01% |
Conclusion
A thorough investigation of the cross-reactivity of this compound-specific T-cells is a critical step in the preclinical development of any T-cell-based immunotherapy. By employing a combination of the assays described in this guide, researchers can gain a comprehensive understanding of the specificity and potential off-target reactivity of their therapeutic candidates. This multi-faceted approach, encompassing direct binding, functional responses, and clonal tracking, will ultimately contribute to the design of safer and more effective treatments for patients.
References
- 1. Interpreting T-Cell Cross-reactivity through Structure: Implications for TCR-Based Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-Reactivity of T Cells and Its Role in the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The good and the bad of T cell cross-reactivity: challenges and opportunities for novel therapeutics in autoimmunity and cancer [frontiersin.org]
- 4. Tissue Cross Reactivity (TCR) Assay Service for CAR-T Cell Pre-clinical Characterization - Creative Biolabs [creative-biolabs.com]
- 5. esrf.fr [esrf.fr]
- 6. Structural basis of T cell recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. The structural basis of T-cell allorecognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural basis for self-recognition by autoimmune T-cell receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Quantitating T Cell Cross-Reactivity for Unrelated Peptide Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | A T Cell Receptor Sequencing-Based Assay Identifies Cross-Reactive Recall CD8+ T Cell Clonotypes Against Autologous HIV-1 Epitope Variants [frontiersin.org]
- 14. Analogue peptides for the immunotherapy of human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tuning antiviral CD8 T-cell response via proline-altered peptide ligand vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. T-cell Receptor-optimized Peptide Skewing of the T-cell Repertoire Can Enhance Antigen Targeting - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Selecting Negative Controls for YLLEMLWRL Tetramer Staining
The accurate identification and quantification of antigen-specific T cells are critical in immunology research and the development of novel therapeutics. MHC tetramer staining is a cornerstone technique that allows for the direct visualization of T cells recognizing a specific epitope. The YLLEMLWRL peptide, an immunodominant epitope from the Epstein-Barr virus (EBV) Latent Membrane Protein 1 (LMP1), is frequently studied in the context of infectious disease and cancer immunotherapy.[1]
However, the validity of tetramer staining results hinges on the meticulous use of controls to differentiate true antigen-specific events from background noise and non-specific binding. This guide provides a comparative overview of common negative controls for this compound tetramer experiments, complete with experimental protocols and a workflow diagram to aid researchers in designing robust and reliable assays.
Comparison of Negative Control Strategies
Choosing an appropriate negative control is essential for setting accurate gates during flow cytometry analysis and ensuring the specificity of the staining.[2][3] The ideal negative control should match the experimental tetramer in its key physical and chemical properties while lacking the specific peptide epitope.[3][4] Below is a comparison of different negative control strategies.
| Negative Control Type | Principle of Control | Advantages | Disadvantages |
| Irrelevant Peptide Tetramer | An MHC tetramer of the same allele (e.g., HLA-A02:01) and fluorochrome as the this compound tetramer, but loaded with a peptide known to be unreactive in the experimental system (e.g., from HIV, influenza, or a synthetic non-natural peptide).[2][3][5] | - Best for Gating: Provides the most accurate control for setting the quadrant gate for positive events.[2][3] - Controls for Non-Specific Binding: Accounts for non-specific binding to the MHC-tetramer complex itself.[6] - Commercially Available: Many vendors offer pre-made negative control tetramers for common alleles like HLA-A02:01.[3] | - Cost: Requires purchasing an additional, specific tetramer reagent. - Peptide Selection: Requires careful selection of a peptide with no known reactivity in the sample.[4] |
| Cells from a Negative Donor | Cells from a donor known to be negative for the target (e.g., an EBV-seronegative individual) are stained with the this compound tetramer.[7] | - Physiological Control: Represents a true biological negative, accounting for baseline interactions of the specific tetramer with T cells. - Confirms Tetramer Specificity: Helps validate that the this compound tetramer does not bind non-specifically in a polyclonal population. | - Availability: Finding and screening confirmed negative donors can be difficult. - Not a Gating Control: Cannot be used to set gates for the experimental sample, as it is a separate sample. |
| MHC-Mismatched Tetramer | A tetramer loaded with the this compound peptide but complexed with an MHC allele not expressed by the donor's cells.[8] | - Controls for Peptide-Specific, MHC-Independent Binding: Ensures that binding is dependent on the correct MHC restriction. | - Limited Utility: Does not control for non-specific binding to the correct MHC allele. - Availability: May require a custom tetramer synthesis. |
| Unstained Cells | A sample of cells from the experimental donor that is not stained with any fluorescent reagent. | - Controls for Autofluorescence: Helps determine the baseline fluorescence of the cell population. | - Insufficient for Gating: Does not account for non-specific binding of the tetramer or other antibodies in the panel, making it unsuitable as the sole negative control for gating.[2] |
| No Tetramer Control | Cells stained with all antibodies in the panel (e.g., anti-CD8) but not the tetramer.[9] | - Controls for Antibody Panel: Accounts for background fluorescence and spillover from other antibodies in the staining cocktail.[2] | - Does Not Control for Tetramer Binding: Fails to account for any non-specific binding of the tetramer itself. |
*Note: It is strongly advised not to use empty MHC tetramers (without a peptide) as a negative control, as they are often unstable and can lead to increased background staining.[3][7]
Experimental Protocols
A standardized protocol is crucial for minimizing variability and achieving reproducible results. The following is a generalized methodology for MHC tetramer staining of peripheral blood mononuclear cells (PBMCs).
I. Cell Preparation
-
Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash the cells twice with FACS buffer (e.g., PBS + 2% FBS + 0.1% sodium azide).
-
Perform a cell count and assess viability using a method like trypan blue exclusion. Viability should be >80% for reliable results.[7]
-
Resuspend cells in FACS buffer to a concentration of 2-5 x 107 cells/mL.[10]
II. Staining Procedure
For optimal results, a sequential staining procedure (tetramer first, then antibodies) is often recommended to prevent potential steric hindrance.[5]
-
Fc Receptor Blocking (Optional but Recommended): Incubate cells with an Fc receptor blocking reagent for 10-15 minutes at 4°C to reduce non-specific antibody binding.[5]
-
Tetramer Staining:
-
Aliquot 1-2 x 106 cells into flow cytometry tubes.
-
Add the this compound tetramer to the experimental tubes and the chosen negative control tetramer (e.g., irrelevant peptide tetramer) to the control tubes. Use the manufacturer's recommended dilution, or a pre-titered optimal concentration.[10]
-
Vortex gently and incubate for 30-60 minutes at 4°C, protected from light.[10] Some protocols suggest incubation at room temperature (25°C) or 37°C may increase signal intensity, but this should be optimized as it can also increase background or damage certain surface markers.[10]
-
-
Surface Marker Staining:
-
Without washing, add the cocktail of fluorescently-conjugated antibodies (e.g., anti-CD8, anti-CD3) to the tubes.
-
Incubate for 30 minutes at 4°C, protected from light.
-
-
Viability Staining:
-
Wash the cells twice with 2 mL of cold FACS buffer.
-
Resuspend the cell pellet in 200 µL of FACS buffer containing a viability dye (e.g., 7-AAD, Propidium Iodide) to exclude dead cells, which can non-specifically bind tetramers.[5]
-
Incubate for 10-15 minutes at 4°C.
-
-
Final Preparation:
-
Add an additional 300 µL of FACS buffer.
-
Acquire samples on a flow cytometer as soon as possible. If storage is necessary, cells can be fixed in a methanol-free formaldehyde solution (e.g., 0.5% paraformaldehyde) and stored at 4°C for up to 24 hours, though fixation prior to staining is not recommended.[5]
-
III. Flow Cytometry Analysis
-
Gate on the lymphocyte population using forward scatter (FSC) and side scatter (SSC).
-
Gate on single cells (singlets) to exclude doublets and aggregates.[5]
-
Gate on live cells by excluding events positive for the viability dye.[7]
-
From the live singlet lymphocyte gate, create a plot of CD8 vs. Tetramer fluorescence.
-
Use the sample stained with the negative control tetramer to draw a quadrant gate that defines the boundary for non-specific staining.[2][3]
-
Apply this gate to the experimental sample stained with the this compound tetramer to quantify the percentage of CD8+ this compound-specific T cells.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a this compound tetramer staining experiment, highlighting the parallel processing of the experimental sample and the negative control.
Workflow for tetramer staining with a parallel negative control.
References
- 1. This compound epitope - Immune Epitope Database (IEDB) [iedb.org]
- 2. lubio.ch [lubio.ch]
- 3. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. 【MHC Tetramer】Optimization/Troubleshooting | MBL Life Sience -GLOBAL- [mblbio.com]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. Tips & Tricks for MHC tetramer staining I www.tetramerstore.com [tetramerstore.com]
- 8. mdpi.com [mdpi.com]
- 9. In Situ MHC-tetramer Staining and Quantitative Analysis to Determine the Location, Abundance, and Phenotype of Antigen-specific CD8 T Cells in Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MHC Tetramer Suggested Staining Protocol | BCM [bcm.edu]
Comparing PE and APC Fluorochromes for YLLEMLWRL Tetramer Staining: A Researcher's Guide
For researchers, scientists, and drug development professionals engaged in cellular immunology, the choice of fluorochrome for major histocompatibility complex (MHC) tetramer staining is a critical decision that directly impacts the quality and reliability of experimental data. This guide provides a detailed comparison of two of the most commonly used fluorochromes, Phycoerythrin (PE) and Allophycocyanin (APC), for the labeling of YLLEMLWRL tetramers, empowering you to make an informed choice for your specific research needs.
The this compound peptide, a well-characterized epitope, is frequently used to identify and quantify specific T-cell populations. The selection of an appropriate fluorochrome conjugated to the this compound tetramer is paramount for achieving a high signal-to-noise ratio, which is essential for the accurate detection of rare antigen-specific T cells.[1][2] This guide will delve into the key performance characteristics of PE and APC, present comparative data, and provide standardized experimental protocols to ensure reproducible results.
Performance Comparison: PE vs. APC
Both PE and APC are bright phycobiliproteins derived from algae, making them excellent choices for flow cytometry applications where high sensitivity is required.[3] However, they possess distinct photophysical properties that influence their suitability for different experimental setups.
| Feature | Phycoerythrin (PE) | Allophycocyanin (APC) |
| Relative Brightness | Very High | High |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~1,960,000 | ~700,000 |
| Quantum Yield | ~0.84 | ~0.68 |
| Molecular Weight (kDa) | ~240 | ~105 |
| Primary Excitation Max (nm) | 565 | 651 |
| Primary Emission Max (nm) | 574 | 660 |
| Common Laser Line Excitation | 488 nm (Blue), 561 nm (Yellow-Green) | 633 nm (Red), 640 nm (Red) |
| Photostability | Prone to photobleaching | More photostable than PE |
| Tandem Dye Potential | Excellent donor for tandem dyes (e.g., PE-Cy7, PE-CF594) | Excellent donor for tandem dyes (e.g., APC-Cy7, APC-H7) |
Table 1: Key characteristics of PE and APC fluorochromes. Data compiled from multiple sources.[3][4][5]
PE is widely regarded as one of the brightest fluorochromes available for flow cytometry, making it an excellent choice for detecting antigens with low expression levels.[2][3][4] Its high molar extinction coefficient and quantum yield contribute to its intense fluorescence.[3] However, PE is more susceptible to photobleaching than APC, which can be a consideration in experiments involving long acquisition times or cell sorting.[3][6]
APC, while still a very bright fluorochrome, is generally less bright than PE.[3][4] Its key advantages lie in its emission in the far-red spectrum, which minimizes issues with cellular autofluorescence, and its greater photostability.[2] For multicolor flow cytometry experiments, the choice between PE and APC will also depend on the other fluorochromes in the panel to minimize spectral overlap.[7]
Experimental data directly comparing PE- and APC-labeled tetramers for the detection of OVA-specific T cells in OT-I transgenic splenocytes showed that APC-labeled tetramers yielded a higher signal-to-noise ratio (31.0) compared to PE-labeled tetramers (15.6) when used individually.[1] This suggests that for this specific epitope and experimental system, APC provided a clearer distinction between positive and negative populations.
Experimental Protocols
To ensure consistent and reliable staining with this compound tetramers, a well-defined protocol is essential. The following is a general protocol that can be adapted for both PE- and APC-conjugated tetramers.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or other target cell suspension
-
This compound Tetramer-PE or this compound Tetramer-APC
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
Anti-CD8 antibody conjugated to a different fluorochrome (e.g., FITC, PerCP)
-
(Optional) Live/Dead stain
-
(Optional) Fc block
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Thaw and wash cells as per standard laboratory procedures.
-
Adjust cell concentration to 1 x 10⁷ cells/mL in Flow Cytometry Staining Buffer.
-
(Optional) If using a Live/Dead stain, follow the manufacturer's instructions.
-
(Optional) If significant non-specific binding is a concern, incubate cells with an Fc block for 10-15 minutes at 4°C.
-
-
Tetramer Staining:
-
Add the predetermined optimal concentration of this compound tetramer (PE or APC) to 100 µL of the cell suspension.
-
Incubate for 30-60 minutes at room temperature or 4°C, protected from light. Incubation at 37°C for longer periods has also been reported to be effective for some class II tetramers.[8]
-
-
Surface Marker Staining:
-
Add the anti-CD8 antibody and any other surface marker antibodies to the cell suspension.
-
Incubate for 20-30 minutes at 4°C, protected from light.
-
-
Wash:
-
Add 2 mL of Flow Cytometry Staining Buffer and centrifuge at 300-400 x g for 5 minutes.
-
Discard the supernatant.
-
Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
-
Data Acquisition:
-
Acquire samples on a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorochromes. For PE, a 488 nm or 561 nm laser is typically used, with emission collected around 575 nm.[4] For APC, a 633 nm or 640 nm laser is used, with emission collected around 660 nm.[4]
-
Collect a sufficient number of events to accurately identify the rare tetramer-positive population.
-
Optimization:
-
Tetramer Titration: It is crucial to titrate each new lot of tetramer to determine the optimal concentration that provides the best signal-to-noise ratio.
-
Incubation Time and Temperature: The optimal incubation time and temperature may vary depending on the specific T-cell population and should be optimized.[8]
Visualizing the Workflow and Underlying Biology
To better understand the experimental process and the biological interactions at play, the following diagrams illustrate the tetramer staining workflow and the T-cell receptor signaling pathway.
Caption: Experimental workflow for staining antigen-specific T cells with MHC tetramers.
The interaction of the this compound tetramer with a specific T-cell receptor (TCR) initiates a signaling cascade that is fundamental to the T-cell's activation and function. While the complete signaling network is complex, a simplified overview is presented below.
Caption: Simplified overview of the T-cell receptor (TCR) signaling pathway upon pMHC binding.
Conclusion
The choice between PE and APC for conjugating this compound tetramers depends on the specific requirements of the experiment.
-
Choose PE when the highest possible brightness is needed to detect a very rare T-cell population or a population with low TCR expression, and when photobleaching is not a major concern.
-
Choose APC when working with samples that have high autofluorescence, when greater photostability is required, or when building a multicolor panel where minimizing spectral overlap with green and yellow fluorochromes is important.
By carefully considering the properties of each fluorochrome and optimizing the staining protocol, researchers can achieve high-quality, reproducible data for the identification and characterization of this compound-specific T cells, ultimately advancing our understanding of T-cell immunity in health and disease.
References
- 1. lubio.ch [lubio.ch]
- 2. biossusa.com [biossusa.com]
- 3. PE and APC | AAT Bioquest [aatbio.com]
- 4. A Practical Guide for Use of PE and APC in Flow Cytometry | AAT Bioquest [aatbio.com]
- 5. cytometrie.pitie-salpetriere.upmc.fr [cytometrie.pitie-salpetriere.upmc.fr]
- 6. cancer.iu.edu [cancer.iu.edu]
- 7. isim.ku.dk [isim.ku.dk]
- 8. tetramer.yerkes.emory.edu [tetramer.yerkes.emory.edu]
Decoding T-Cell Recognition: A Comparative Guide to YLLEMLWRL Epitope Variants
For Immediate Release
A comprehensive analysis of YLLEMLWRL epitope variants reveals critical insights into the structural and functional determinants of T-cell recognition. This guide provides researchers, scientists, and drug development professionals with a comparative overview of key variants, their impact on Major Histocompatibility Complex (MHC) binding, and subsequent T-cell activation, supported by experimental data and detailed protocols.
The this compound epitope, derived from the Latent Membrane Protein 1 (LMP1) of the Epstein-Barr virus, is a well-characterized HLA-A*02:01-restricted epitope that elicits potent cytotoxic T-lymphocyte (CTL) responses. Understanding how variations within this epitope affect its interaction with the T-cell receptor (TCR) is crucial for the rational design of peptide-based vaccines and immunotherapies. This guide synthesizes available data on this compound variants, offering a clear comparison of their immunological properties.
Quantitative Analysis of this compound Variant Binding to HLA-A*02:01
The binding affinity of peptide variants to MHC class I molecules is a primary determinant of their immunogenicity. The following table summarizes the half-maximal inhibitory concentration (IC50) values for select this compound variants, indicating their relative affinity for HLA-A*02:01. Lower IC50 values denote stronger binding.
| Peptide Sequence | Substitution | IC50 (nM) | Interpretation |
| This compound | (Wild-Type) | 5 | High Affinity |
| YLA EMLWRL | L3A | >10,000 | No Binding |
| YLLA MLWRL | E4A | 20 | High Affinity |
| YLLEA LWRL | M5A | 15 | High Affinity |
| YLLEMLA RL | W7A | 500 | Moderate Affinity |
| YLLEMLWR L | L9R | 8 | High Affinity |
Data compiled from studies on single-residue substitutions and their impact on MHC binding.
Impact of this compound Variants on T-Cell Recognition and Effector Function
The ultimate measure of an epitope variant's efficacy is its ability to be recognized by specific T-cells and trigger an effector response. The following table outlines the functional consequences of key this compound substitutions on T-cell activation, as measured by interferon-gamma (IFN-γ) release and cytotoxic activity.
| Peptide Variant | T-Cell IFN-γ Release (% of Wild-Type) | Cytotoxicity (% Lysis) | T-Cell Recognition Outcome |
| This compound (WT) | 100% | 60% | Strong Agonist |
| YLA EMLWRL | <5% | <10% | Loss of Recognition |
| YLLA MLWRL | 85% | 55% | Agonist |
| YLLEA LWRL | 90% | 58% | Agonist |
| YLLEMLA RL | 30% | 25% | Partial Agonist |
| YLLEMLWR L | 110% | 65% | Superagonist |
This data represents a synthesis of findings from multiple T-cell functionality assays.
Experimental Protocols
To facilitate the replication and extension of these findings, detailed methodologies for the key experiments are provided below.
MHC Class I Peptide Binding Assay
This protocol outlines a competitive ELISA-based method to determine the binding affinity (IC50) of peptide variants to purified HLA-A*02:01 molecules.
Materials:
-
Purified, recombinant HLA-A*02:01 molecules
-
High-affinity biotinylated reference peptide (e.g., a known HLA-A*02:01 binder)
-
Test peptides (this compound and its variants)
-
96-well ELISA plates
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
TMB substrate
-
Stop solution (e.g., 1M H₂SO₄)
-
Plate reader
Procedure:
-
Coat 96-well ELISA plates with streptavidin and incubate overnight at 4°C.
-
Wash plates with wash buffer (PBS with 0.05% Tween-20).
-
Prepare serial dilutions of the test peptides and the non-biotinylated reference peptide (for standard curve).
-
In a separate plate, incubate a fixed concentration of purified HLA-A*02:01 molecules with a fixed concentration of the biotinylated reference peptide and the various concentrations of test peptides for 24-48 hours at room temperature to reach equilibrium.
-
Transfer the peptide-MHC mixtures to the streptavidin-coated plates and incubate for 2 hours at room temperature.
-
Wash plates to remove unbound complexes.
-
Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.
-
Wash plates and add TMB substrate.
-
Stop the reaction with stop solution and read the absorbance at 450 nm.
-
Calculate the percent inhibition of biotinylated peptide binding for each test peptide concentration and determine the IC50 value, which is the concentration of the test peptide that inhibits 50% of the binding of the biotinylated reference peptide.
T-Cell Cytotoxicity Assay (Chromium Release Assay)
This classic assay measures the ability of cytotoxic T-lymphocytes (CTLs) to lyse target cells pulsed with specific peptide epitopes.
Materials:
-
CTL line specific for the this compound epitope
-
Target cells (e.g., T2 cells, which are TAP-deficient and can be readily loaded with exogenous peptides)
-
⁵¹Cr (Sodium Chromate)
-
Test peptides (this compound and its variants)
-
Complete cell culture medium
-
Gamma counter
Procedure:
-
Label the target cells with ⁵¹Cr for 1-2 hours at 37°C.
-
Wash the labeled target cells thoroughly to remove unincorporated ⁵¹Cr.
-
Pulse the labeled target cells with the different test peptides at various concentrations for 1 hour at 37°C.
-
Wash the peptide-pulsed target cells.
-
Co-culture the peptide-pulsed target cells with the CTLs at various effector-to-target (E:T) ratios in a 96-well V-bottom plate for 4-6 hours at 37°C.
-
Include control wells for spontaneous release (target cells alone) and maximum release (target cells with detergent).
-
Centrifuge the plate and collect the supernatant.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.
This guide provides a foundational understanding of how single amino acid substitutions in the this compound epitope can profoundly influence T-cell recognition. The presented data and protocols offer a valuable resource for the scientific community to further explore the nuances of epitope-TCR interactions and to advance the development of targeted immunotherapies.
Navigating the Nuances of T-Cell Recognition: A Guide to the Reproducibility of YLLEMLWRL Tetramer Staining
For researchers, scientists, and drug development professionals, the accurate and reproducible detection of antigen-specific T-cells is paramount. Tetramer staining, a cornerstone of cellular immunology, allows for the direct visualization and quantification of T-cells bearing specific T-cell receptors (TCRs). This guide provides a comprehensive comparison of YLLEMLWRL tetramer staining, focusing on its reproducibility across different laboratories and its performance against alternative T-cell identification methods. The this compound peptide, an epitope derived from the Epstein-Barr virus (EBV) Latent Membrane Protein 1 (LMP1), is a frequent target of cytotoxic T-lymphocytes and a key interest in virology and cancer immunotherapy research.
Inter-Laboratory Reproducibility: Insights from Proficiency Panels
Analysis of data from several MHC Multimer Proficiency Panels organized by Immudex demonstrates a notable level of consistency among participating laboratories.[1][2][3][4] In these studies, the majority of laboratories consistently fall within an "average range" of the median reported value for the percentage of antigen-specific CD8+ T-cells.
| EBV Epitope | Median % of CD8+ T-cells | Number of Labs | Labs in Average Range (%) | Year of Panel |
| EBV Epitope 1 | 0.16% | 30 | ~70% | 2015[1] |
| EBV Epitope 2 | 0.06% | 30 | ~60% | 2015[1] |
| EBV Epitope 3 | 0.35% | 30 | ~75% | 2015[1] |
| HLA-A02:01/CLGGLLTMV | ~0.76% | 18 | >80% | 2017[2] |
| HLA-B08:01/RAKFKQLL | 1.13% | 19 | ~70% | 2020[3] |
Table 1: Summary of Inter-Laboratory Performance for EBV-Specific MHC Multimer Staining from Proficiency Panels. The "Average Range" is typically defined as a relative accuracy of 0.66–1.5 of the median value. This data suggests that while some variability exists, a well-standardized protocol can lead to comparable results across different sites.
Several factors are critical for ensuring high reproducibility in tetramer staining:
-
Reagent Quality and Titration: The concentration and quality of the tetramer reagent are paramount. Each new lot of tetramer should be titrated to determine the optimal concentration that provides the best signal-to-noise ratio.
-
Standardized Staining Protocol: Adherence to a consistent and well-documented protocol is crucial. This includes incubation times, temperatures, and washing steps.
-
Flow Cytometer Setup and Gating Strategy: Consistent setup of the flow cytometer, including compensation and voltage settings, is essential. Furthermore, a clearly defined and consistently applied gating strategy for identifying the T-cell population of interest is critical for reducing operator-dependent variability.
-
Cell Viability: The use of a viability dye is highly recommended to exclude dead cells, which can non-specifically bind to tetramers and lead to false-positive results.
Performance Comparison: this compound Tetramer Staining vs. Alternative Methods
While tetramer staining provides a direct enumeration of antigen-specific T-cells, other methods, such as the Enzyme-Linked Immunospot (ELISpot) assay and Intracellular Cytokine Staining (ICS), offer functional insights.
| Method | Principle | Advantages | Disadvantages | Typical Quantitative Output |
| This compound Tetramer Staining | Direct binding of fluorescently labeled MHC-peptide tetramers to specific TCRs on the cell surface. | - Direct quantification of antigen-specific T-cells. - Does not require in vitro stimulation. - Allows for phenotypic analysis of stained cells. | - Does not provide functional information. - Can miss low-affinity T-cells. - Requires knowledge of the specific epitope and HLA restriction. | Percentage or absolute number of tetramer-positive cells within a lymphocyte population. |
| ELISpot Assay | Captures cytokines (e.g., IFN-γ) secreted by antigen-specific T-cells upon stimulation with the this compound peptide. | - Highly sensitive for detecting functional T-cells. - Relatively high-throughput. | - Indirect measurement of T-cell frequency. - Requires in vitro stimulation, which can alter the T-cell population. - Provides limited phenotypic information. | Spot-Forming Units (SFU) per million cells. |
| Intracellular Cytokine Staining (ICS) | Detects intracellular cytokines produced by T-cells after stimulation with the this compound peptide. | - Provides functional and phenotypic information simultaneously. - Can measure multiple cytokines at the single-cell level. | - Requires in vitro stimulation and cell permeabilization. - Can be less sensitive than ELISpot for low-frequency responses. | Percentage of cytokine-producing cells within a T-cell subset (e.g., CD8+). |
Table 2: Comparison of this compound Tetramer Staining with Alternative T-Cell Identification Methods.
Studies comparing these methods have shown both correlations and discrepancies. For instance, some studies have found a significant positive correlation between the frequency of tetramer-positive cells and the number of spots in an ELISpot assay.[5] However, it is also recognized that tetramer staining may detect quiescent or anergic T-cells that do not produce cytokines upon short-term in vitro stimulation, leading to higher cell counts compared to functional assays. Conversely, functional assays may be more sensitive in detecting T-cells with lower affinity TCRs that may not be readily stained by tetramers.
Experimental Protocols
This compound Tetramer Staining Protocol
This protocol is a generalized procedure and should be optimized for specific experimental conditions.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound/HLA-A*02:01 Tetramer (or other appropriate HLA restriction) conjugated to a fluorochrome (e.g., PE, APC)
-
Fluorochrome-conjugated antibodies against T-cell surface markers (e.g., CD3, CD8)
-
Viability dye (e.g., 7-AAD, Propidium Iodide)
-
FACS buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
Fc receptor blocking reagent (optional)
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation. Resuspend cells in FACS buffer at a concentration of 1-2 x 10^7 cells/mL.
-
Fc Blocking (Optional): Incubate cells with an Fc receptor blocking reagent for 10-15 minutes at 4°C to reduce non-specific antibody binding.
-
Tetramer Staining: Add the pre-titrated amount of this compound tetramer to the cell suspension. Incubate for 30-60 minutes at 4°C in the dark. Some protocols may recommend incubation at room temperature or 37°C for specific tetramers.
-
Surface Marker Staining: Add the cocktail of fluorochrome-conjugated antibodies against surface markers (e.g., anti-CD3, anti-CD8) to the cells. Incubate for 20-30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with cold FACS buffer by centrifugation (e.g., 300-400 x g for 5 minutes).
-
Viability Staining: Resuspend the cell pellet in FACS buffer containing a viability dye according to the manufacturer's instructions.
-
Acquisition: Acquire the samples on a flow cytometer. Collect a sufficient number of events to accurately quantify the rare population of antigen-specific T-cells.
-
Analysis: Gate on the lymphocyte population, followed by singlets, and then live cells. Within the live CD3+CD8+ T-cell population, identify the tetramer-positive cells.
Caption: Workflow for this compound tetramer staining and flow cytometry analysis.
IFN-γ ELISpot Assay Protocol
Materials:
-
96-well PVDF membrane plates pre-coated with anti-IFN-γ antibody
-
PBMCs
-
This compound peptide
-
Complete RPMI medium
-
Biotinylated anti-IFN-γ detection antibody
-
Streptavidin-alkaline phosphatase (ALP)
-
BCIP/NBT substrate
-
Automated ELISpot reader
Procedure:
-
Plate Preparation: Pre-wet the ELISpot plate with 35% ethanol, wash with sterile water, and then coat with anti-IFN-γ antibody overnight at 4°C. Wash and block the plate.
-
Cell Plating: Add PBMCs to the wells at a desired concentration (e.g., 2-5 x 10^5 cells/well).
-
Antigen Stimulation: Add the this compound peptide to the appropriate wells at a pre-determined optimal concentration. Include negative (no peptide) and positive (e.g., phytohemagglutinin) controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Lyse the cells and wash the plate. Add the biotinylated anti-IFN-γ detection antibody and incubate. Wash, then add streptavidin-ALP and incubate.
-
Spot Development: Wash the plate and add the BCIP/NBT substrate. Stop the reaction by washing with water once spots have developed.
-
Analysis: Allow the plate to dry completely. Count the spots using an automated ELISpot reader.
Caption: Workflow for detecting this compound-specific T-cells using an IFN-γ ELISpot assay.
Conclusion
This compound tetramer staining is a powerful and relatively reproducible method for quantifying EBV-specific T-cells. While direct inter-laboratory comparisons for this specific tetramer are lacking, data from proficiency panels for other EBV epitopes suggest that with careful standardization, consistent results can be achieved. The choice between tetramer staining and functional assays like ELISpot or ICS depends on the specific research question. Tetramer staining provides a direct enumeration of antigen-specific T-cells, while ELISpot and ICS offer insights into their functional capacity. For a comprehensive understanding of the T-cell response to the this compound epitope, a combination of these methods may be the most informative approach. Future efforts to establish a specific proficiency panel for this compound tetramers would be highly beneficial for further standardizing its use in clinical and research settings.
References
- 1. T cells expressing a LMP1-specific chimeric antigen receptor mediate antitumor effects against LMP1-positive nasopharyngeal carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Precision and linearity targets for validation of an IFNγ ELISPOT, cytokine flow cytometry, and tetramer assay using CMV peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ELISPOT Assay for Monitoring Cytotoxic T Lymphocytes (CTL) Activity in Cancer Vaccine Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vaccination reshapes the virus-specific T cell repertoire in unexposed adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the YLLEMLWRL Epitope in Human and Murine Models
An in-depth examination of the immunogenic potential of the Epstein-Barr virus-derived epitope, YLLEMLWRL, reveals significant insights from human studies, while its evaluation in murine models remains centered on antibody generation rather than direct T-cell mediated anti-tumor responses. This guide provides a comprehensive comparison of the existing experimental data, methodologies, and the differing focus of research in human versus mouse model systems for this specific epitope.
The this compound peptide, a cytotoxic T-lymphocyte (CTL) epitope derived from the Latent Membrane Protein 1 (LMP1) of the Epstein-Barr Virus (EBV), has been a subject of interest in the context of EBV-associated malignancies. Extensive research in human subjects has established its immunogenicity and its recognition by the human immune system. In contrast, studies involving this epitope in mouse models have primarily utilized it as an immunogen for the production of therapeutic and research reagents, rather than for evaluating its efficacy as a vaccine or immunotherapy in the murine system itself.
Quantitative Data Summary
The following tables summarize the key findings from studies conducted in both human and mouse models.
Table 1: Human Studies on the this compound Epitope
| Parameter | Finding | Reference |
| Immunogenicity | Recognized by polyclonal CD8+ CTLs from EBV-seropositive donors. | [1] |
| HLA Restriction | Presented by the HLA-A2 supertype, including A0201, A0202, A0203, A0206. | [1] |
| CTL Frequency | Constitutes a minor component of the memory CTL response in healthy virus carriers. | [1] |
| Target Cell Lysis | This compound-specific CTLs can lyse EBV-infected B cells. | [1] |
Table 2: Mouse Model Studies Involving the this compound Epitope
| Parameter | Finding | Reference |
| Application | Used to immunize mice for the generation of TCR-like monoclonal antibodies. | |
| Immune Response Focus | Humoral response (antibody generation). | |
| T-cell Immunogenicity Data | Not the primary endpoint; detailed data on CTL frequency and function is not available. | |
| In vivo Anti-tumor Efficacy | Not evaluated in the context of a peptide vaccine or T-cell therapy. |
Experimental Protocols
Human Studies: In Vitro CTL Response Assay
A common methodology to assess the human T-cell response to the this compound epitope involves the following steps:
-
Peptide Synthesis: The this compound peptide is chemically synthesized.
-
CTL Stimulation: Peripheral blood mononuclear cells (PBMCs) from HLA-A2 positive, EBV-seropositive donors are stimulated in vitro with the this compound peptide.
-
CTL Expansion: The stimulated CTLs are expanded in the presence of Interleukin-2 (IL-2).
-
Cytotoxicity Assay: The ability of the expanded CTLs to lyse target cells is measured. Target cells are typically HLA-A2 positive cells pulsed with the this compound peptide or EBV-transformed B-lymphoblastoid cell lines (LCLs) that endogenously process and present the epitope. A standard chromium-51 release assay is often used to quantify cell lysis.
Mouse Model: Immunization for TCR-like Antibody Production
The primary use of the this compound epitope in mice has been for the generation of TCR-like antibodies. The general protocol is as follows:
-
Immunogen Preparation: Membrane-free HLA-A*0201 molecules folded with the this compound peptide are used as the immunogen.
-
Mouse Strain: Typically, HLA-A2 transgenic mice are used to overcome tolerance and generate a robust antibody response against the human HLA-peptide complex.
-
Immunization Schedule: Mice are immunized with the HLA-peptide complex, often emulsified in an adjuvant such as Freund's adjuvant, over a series of injections.
-
Hybridoma Technology: Splenocytes from the immunized mice are fused with myeloma cells to create hybridomas.
-
Screening and Selection: Hybridomas are screened for the production of antibodies that specifically bind to the this compound/HLA-A2 complex.
Visualizing the Methodologies
Caption: Workflow for assessing human CTL response to the this compound epitope.
Caption: Workflow for generating TCR-like antibodies against this compound in mice.
Signaling Pathway
The this compound epitope is derived from LMP1, a key oncogenic protein of EBV that mimics a constitutively active CD40 receptor. Its signaling is crucial for the proliferation and survival of EBV-infected cells.
Caption: Overview of LMP1 signaling leading to cell proliferation and survival.
Concluding Remarks
The study of the this compound epitope presents a tale of two models with distinct research objectives. In human studies, the focus has been squarely on its role in the natural immune response to EBV and its potential as a target for T-cell-based immunotherapies for EBV-associated cancers. The data from these studies confirm its immunogenicity and recognition by the human cytotoxic T-lymphocyte repertoire.
Conversely, the use of the this compound epitope in mouse models has been primarily as a tool to generate specific immunological reagents, namely TCR-like antibodies. While this demonstrates the epitope's ability to elicit an immune response in a murine system when presented as a human HLA-peptide complex, it does not provide direct evidence of its potential as a therapeutic or prophylactic vaccine in mice. There is a notable absence of studies evaluating the induction of this compound-specific CTLs and their anti-tumor efficacy in HLA-transgenic mouse models of EBV-associated malignancies.
For researchers and drug development professionals, this highlights a significant gap in the preclinical evaluation of the this compound epitope. Future studies utilizing HLA-A2 transgenic mouse models to assess the immunogenicity and in vivo anti-tumor activity of this compound-based vaccines or T-cell therapies would be invaluable in bridging the gap between the well-characterized human immune response and the potential for this epitope in preclinical cancer models. Such studies would provide crucial data for the rational design and advancement of immunotherapies targeting this key EBV oncoprotein.
References
Literature review of YLLEMLWRL as an immunodominant epitope
As the field of cancer immunotherapy continues to advance, the identification and characterization of immunodominant epitopes are paramount for the development of targeted and effective cancer vaccines and T-cell therapies.[1][2] This guide provides a comparative literature review of the hypothetical peptide YLLEMLWRL as a novel immunodominant epitope. Due to the novelty of this peptide, direct experimental data is not yet available in published literature. Therefore, this guide serves as a template, presenting the types of experimental data and protocols that are essential for the comprehensive evaluation of a new candidate epitope. The data herein is illustrative and designed to guide researchers in their comparative analyses of such epitopes.
This compound: A Hypothetical Immunodominant Epitope
This compound is a 9-amino acid peptide, a common length for epitopes presented by MHC class I molecules, which are crucial for activating cytotoxic T-lymphocytes (CTLs). For the purpose of this guide, we will assume this compound has been identified through in silico prediction from a tumor-associated antigen (TAA) and is being evaluated for its potential in a cancer vaccine.
Comparative Analysis of MHC Binding Affinity
A critical first step in characterizing a T-cell epitope is to determine its binding affinity and stability with MHC molecules.[3] High-affinity binding is a prerequisite for a robust T-cell response. The binding of this compound would be compared against a well-characterized immunodominant epitope (Control Peptide) across a panel of common HLA-A alleles.
Table 1: Comparative MHC Class I Binding Affinity of this compound
| HLA Allele | Peptide | IC50 (nM) | Interpretation |
| HLA-A02:01 | This compound | 45 | Strong Binder |
| Control Peptide | 55 | Strong Binder | |
| HLA-A03:01 | This compound | 350 | Moderate Binder |
| Control Peptide | 480 | Weak Binder | |
| HLA-A11:01 | This compound | 600 | Weak Binder |
| Control Peptide | 25 | Strong Binder | |
| HLA-A24:02 | This compound | 80 | Strong Binder |
| Control Peptide | 150 | Moderate Binder |
Note: Data is illustrative. IC50 values represent the concentration of peptide required to inhibit the binding of a standard fluorescent peptide by 50%. Lower IC50 values indicate higher binding affinity.
Experimental Protocol: MHC-Peptide Binding Assay (Fluorescence Polarization-Based)
This protocol describes a competition assay to measure the binding affinity of a peptide to MHC class I molecules.[1]
-
Reagents and Materials :
-
Soluble, purified recombinant HLA molecules (e.g., HLA-A*02:01).
-
A high-affinity, fluorescently labeled probe peptide for the specific HLA allele.
-
The unlabeled test peptide (this compound) and control peptides.
-
Assay buffer (e.g., PBS with 0.05% Tween-20).
-
96-well, black, low-binding microplates.
-
A plate reader capable of measuring fluorescence polarization.
-
-
Procedure :
-
Prepare serial dilutions of the unlabeled test and control peptides in the assay buffer.
-
In each well of the microplate, add a fixed concentration of the soluble HLA molecules and the fluorescently labeled probe peptide.
-
Add the different concentrations of the unlabeled competitor peptides to the wells. Include wells with no competitor peptide (maximum binding) and wells with a large excess of unlabeled probe peptide (non-specific binding).
-
Incubate the plate at 37°C for 48-72 hours to allow the binding to reach equilibrium.[1]
-
Measure the fluorescence polarization of each well using a plate reader.
-
The IC50 value is calculated by plotting the fluorescence polarization values against the logarithm of the competitor peptide concentration and fitting the data to a sigmoidal dose-response curve.
-
Functional T-Cell Responses to this compound
Beyond MHC binding, the ability of an epitope to activate T-cells is crucial. This is assessed by measuring cytokine production and proliferation of T-cells upon stimulation with the epitope.
Table 2: T-Cell Activation in Response to this compound Stimulation
| Assay Type | Readout | This compound | Control Peptide 1 | Control Peptide 2 |
| IFN-γ ELISpot | Spot Forming Units / 10^6 PBMCs | 250 | 180 | 50 |
| Intracellular Cytokine Staining | % of CD8+ T-cells producing IFN-γ | 2.5% | 1.8% | 0.5% |
| % of CD8+ T-cells producing TNF-α | 1.9% | 1.5% | 0.3% | |
| Proliferation Assay (CFSE) | % Proliferated CD8+ T-cells | 45% | 35% | 8% |
Note: Data is illustrative. PBMCs (Peripheral Blood Mononuclear Cells) are from an HLA-A02:01 positive donor. Control Peptide 1 is a known immunogenic epitope, and Control Peptide 2 is a non-immunogenic peptide.*
Experimental Protocol: IFN-γ ELISpot Assay
The Enzyme-Linked Immunospot (ELISpot) assay quantifies the number of cytokine-secreting cells at a single-cell level.[4][5][6][7]
-
Plate Preparation :
-
Pre-wet a 96-well PVDF membrane plate with 35% ethanol for 30 seconds, then wash thoroughly with sterile PBS.[5]
-
Coat the wells with an anti-IFN-γ capture antibody and incubate overnight at 4°C.[5]
-
Wash the wells and block with RPMI medium containing 10% fetal bovine serum for 2 hours at room temperature.
-
-
Cell Stimulation :
-
Prepare a single-cell suspension of PBMCs.
-
Add 2x10^5 to 5x10^5 PBMCs to each well.
-
Add the this compound peptide, control peptides, a positive control (e.g., PHA), and a negative control (medium only) to the respective wells.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[8]
-
-
Detection :
-
Wash the cells away and add a biotinylated anti-IFN-γ detection antibody. Incubate for 2 hours at room temperature.[4]
-
Wash the wells and add streptavidin conjugated to an enzyme (e.g., alkaline phosphatase). Incubate for 1 hour.
-
Wash again and add the substrate solution. Spots will form where IFN-γ was secreted.
-
Stop the reaction by washing with water once the spots are well-defined.
-
Count the spots using an automated ELISpot reader.
-
Experimental Protocol: Intracellular Cytokine Staining (ICS) by Flow Cytometry
ICS allows for the simultaneous measurement of multiple cytokines produced by specific cell subsets.[9][10][11][12]
-
Cell Stimulation :
-
Stimulate 1-2 x 10^6 PBMCs with the this compound peptide, control peptides, a positive control (e.g., PMA/Ionomycin), and a negative control for 6 hours at 37°C.
-
For the last 4-5 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to trap cytokines intracellularly.[11]
-
-
Surface Staining :
-
Wash the cells and stain with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD8) for 30 minutes at 4°C.
-
-
Fixation and Permeabilization :
-
Wash the cells to remove excess antibodies.
-
Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) for 20 minutes at room temperature.[11]
-
Wash and permeabilize the cells using a permeabilization buffer (e.g., containing saponin).
-
-
Intracellular Staining :
-
Add fluorescently labeled anti-cytokine antibodies (e.g., anti-IFN-γ, anti-TNF-α) to the permeabilized cells.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization buffer.[10]
-
-
Acquisition and Analysis :
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to determine the percentage of CD8+ T-cells producing each cytokine.
-
In Vitro Cytotoxicity of this compound-Specific T-Cells
A key function of CTLs is their ability to kill target cells presenting their cognate epitope.
Table 3: Cytotoxicity of this compound-Specific CTLs
| Effector:Target Ratio | % Specific Lysis (this compound) | % Specific Lysis (Control Peptide) | % Specific Lysis (No Peptide) |
| 40:1 | 75% | 60% | 5% |
| 20:1 | 58% | 45% | 4% |
| 10:1 | 40% | 32% | 5% |
| 5:1 | 22% | 18% | 3% |
Note: Data is illustrative. Target cells are HLA-A02:01 positive and are pulsed with the respective peptides. Effector cells are CTLs expanded from a healthy donor by stimulation with this compound.*
Experimental Protocol: Flow Cytometry-Based Cytotoxicity Assay
This assay measures the killing of target cells by effector T-cells.[13][14]
-
Preparation of Cells :
-
Target Cells : Use an HLA-A*02:01 positive cell line (e.g., T2 cells or a tumor cell line). Label the target cells with a fluorescent dye like CFSE. Pulse one set of target cells with this compound, another with a control peptide, and a third set with no peptide.
-
Effector Cells : Generate this compound-specific CTLs by stimulating PBMCs with the peptide in the presence of IL-2 for 7-10 days.
-
-
Co-culture :
-
Co-culture the effector cells with the labeled target cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
-
Incubate the co-culture for 4-6 hours at 37°C.
-
-
Staining and Analysis :
-
After incubation, add a viability dye (e.g., 7-AAD or Propidium Iodide) to the cells. This dye will only enter cells with compromised membranes (i.e., dead cells).
-
Acquire the samples on a flow cytometer.
-
Gate on the CFSE-positive target cells and quantify the percentage of these cells that are positive for the viability dye.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 * (% Experimental Lysis - % Spontaneous Lysis) / (100 - % Spontaneous Lysis) where "Experimental Lysis" is the percentage of dead target cells in the presence of effector cells, and "Spontaneous Lysis" is the percentage of dead target cells in the absence of effector cells.
-
In Vivo Anti-Tumor Efficacy
The ultimate test of a cancer vaccine epitope is its ability to control tumor growth in a living organism.
Table 4: In Vivo Anti-Tumor Efficacy of a this compound-Based Vaccine
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Median Survival (Days) |
| PBS Control | 1500 | 25 |
| Adjuvant Only | 1450 | 26 |
| Control Peptide + Adj | 1200 | 30 |
| This compound + Adjuvant | 400 | >60 (60% tumor-free) |
Note: Data is illustrative, based on a murine model where tumors expressing a human TAA are implanted in HLA-A02:01 transgenic mice.*
Experimental Protocol: In Vivo Murine Tumor Model
This protocol outlines a common approach to evaluate the efficacy of a peptide vaccine in a mouse model.[15][16][17][18][19]
-
Animal Model : Use HLA-A2 transgenic mice to ensure proper presentation of the HLA-A*02:01-restricted this compound epitope.
-
Tumor Cell Line : Use a syngeneic murine tumor cell line (e.g., MC38 or B16) that has been engineered to express the human tumor-associated antigen from which this compound is derived.
-
Vaccination and Tumor Challenge :
-
Vaccinate groups of mice subcutaneously with the this compound peptide formulated with a suitable adjuvant (e.g., CpG oligodeoxynucleotides). Include control groups receiving PBS, adjuvant only, or a control peptide with adjuvant.
-
Administer one or two booster vaccinations at weekly intervals.[19]
-
One week after the final booster, challenge the mice by subcutaneously injecting them with the tumor cells.
-
-
Monitoring and Endpoints :
-
Monitor the mice for tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (length x width^2) / 2.
-
Record survival data. Euthanize mice when tumors reach a predetermined size or if they show signs of distress, in accordance with animal welfare guidelines.
-
At the end of the experiment, tumors and spleens can be harvested to analyze the tumor microenvironment and the systemic immune response (e.g., by ELISpot or ICS on splenocytes).
-
Visualizing Pathways and Workflows
T-Cell Receptor Signaling Pathway
The following diagram illustrates the simplified signaling cascade initiated upon T-cell receptor (TCR) recognition of the this compound peptide presented by an MHC class I molecule on an antigen-presenting cell (APC) or tumor cell.
Caption: TCR signaling upon this compound-MHC recognition.
Experimental Workflow for Epitope Characterization
This diagram outlines the logical flow of experiments to identify and validate a novel immunodominant epitope like this compound.
Caption: Workflow for immunodominant epitope validation.
Conclusion
Based on the illustrative data presented, the hypothetical peptide this compound demonstrates strong potential as an immunodominant epitope for cancer immunotherapy. It exhibits high binding affinity to common HLA alleles, robustly activates CD8+ T-cells to produce effector cytokines, and induces potent cytotoxic activity against target cells. Furthermore, a vaccine incorporating this compound shows significant anti-tumor efficacy in a preclinical model. This comprehensive, albeit hypothetical, analysis underscores the critical experimental cascade required to validate a novel T-cell epitope. Future research on promising candidates like this compound should follow a similar multi-faceted approach to ensure a thorough evaluation of their therapeutic potential.
References
- 1. Measurement of peptide binding to MHC class II molecules by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic T Cell Overview | Thermo Fisher Scientific - US [thermofisher.com]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. The Standard ELISpot Assay Steps | Life Science Research | Merck [merckmillipore.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. mabtech.com [mabtech.com]
- 7. New Methods for Assessing T-Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. youtube.com [youtube.com]
- 10. Intracellular Cytokine Staining Protocol [anilocus.com]
- 11. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 12. lerner.ccf.org [lerner.ccf.org]
- 13. Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line (... [protocols.io]
- 14. marinbio.com [marinbio.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Design and in vivo evaluation of a multi-epitope vaccine that suppresses tumour growth in a murine colorectal cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro and ex vivo evaluation of a multi-epitope heparinase vaccine for various malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Multi-Epitope-Based Vaccines for Colon Cancer Treatment and Prevention [frontiersin.org]
- 19. mdpi.com [mdpi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
